Product packaging for 2-Amino-5-chlorobenzoic acid(Cat. No.:CAS No. 635-21-2)

2-Amino-5-chlorobenzoic acid

Katalognummer: B128569
CAS-Nummer: 635-21-2
Molekulargewicht: 171.58 g/mol
InChI-Schlüssel: IFXKXCLVKQVVDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Chloroanthranilic Acid is a chlorinated derivative of anthranilic acid. 5-Chloroanthranilic Acid is a metabolite of the pesticide Chlordimeform. 5-Chloroanthranilic Acid is used in the preparation of disease-modifying antirheumatic drugs (DMARDs).>2-amino-5-chlorobenzoic acid is a member of the class of chlorobenzoic acids that is benzoic acid in which the ring hydrogens at positions 2 and 5 are replaced by amino and chloro groups, respectively. It is an aminobenzoic acid, a member of monochlorobenzenes and a chlorobenzoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2 B128569 2-Amino-5-chlorobenzoic acid CAS No. 635-21-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXKXCLVKQVVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060901
Record name Benzoic acid, 2-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tan chunks or powder; [Alfa Aesar MSDS]
Record name 2-Amino-5-chlorobenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19517
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000532 [mmHg]
Record name 2-Amino-5-chlorobenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19517
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

635-21-2
Record name 2-Amino-5-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chlorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-5-CHLOROBENZOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-amino-5-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloroanthranilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-5-CHLOROBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Y66JMI31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of 2-Amino-5-chlorobenzoic acid, a compound of significant interest in the pharmaceutical and agrochemical industries. The information is presented to facilitate its use in research and development, with a focus on clarity and practical application.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for its fundamental properties.

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₂[1][2][3]
Molecular Weight 171.58 g/mol [1][2][3]
Melting Point 204-209 °C (decomposes)[4][5][6]
Boiling Point ~250 °C (rough estimate)[7]
Appearance White to light yellow or pale grey powder/crystal[8][9]
Solubility Soluble in water; slightly soluble in DMSO and Methanol[4]
pKa 4.57 (Predicted)[10]
CAS Number 635-21-2[3][11][12]

Experimental Protocols for Property Determination

The following sections detail the generalized experimental methodologies for determining the key physical properties of a solid compound like this compound.

2.1. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a powdered sample of this compound.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end.[3]

    • The capillary tube is placed in the heating block of the melting point apparatus.[4]

    • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (e.g., 1-2 °C per minute) near the expected melting point.[11]

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is the melting point.[3]

    • For pure compounds, the melting range is typically narrow (0.5-1 °C).[11]

2.2. Determination of Boiling Point (for solids that can be melted and vaporized without decomposition)

Since this compound decomposes at its melting point, a standard boiling point determination is not straightforward. The reported boiling point is an estimate. A common method for determining the boiling point of a small liquid sample is the Thiele tube method.

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), and a liquid sample.

  • Procedure:

    • A small amount of the liquid is placed in the small test tube.

    • A capillary tube, with its open end downwards, is placed inside the test tube.

    • The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is stopped when a steady stream of bubbles is observed.

    • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[13]

2.3. Determination of Solubility

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

  • Apparatus: Test tubes, balance, spatula, thermometer, and a chosen solvent (e.g., water).

  • Procedure (Qualitative):

    • A small, measured amount of this compound is added to a test tube containing a known volume of the solvent at a specific temperature.

    • The mixture is agitated to facilitate dissolution.

    • Observations are made to determine if the solid dissolves completely, partially, or not at all.[2]

  • Procedure (Quantitative):

    • A saturated solution is prepared by adding an excess of the solid to the solvent and allowing it to equilibrate at a constant temperature.

    • A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully removed.

    • The solvent is evaporated from the known volume of the solution, and the mass of the remaining solid is determined.

    • The solubility is then calculated, typically in grams of solute per 100 grams of solvent.

2.4. Determination of pKa

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer, and a standardized basic solution (e.g., NaOH).

  • Procedure:

    • A known concentration of this compound is dissolved in a suitable solvent (often water or a water/co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[9][14]

2.5. Determination of Appearance

The appearance of a chemical is a basic physical property that is determined by visual inspection.

  • Procedure:

    • A small sample of the compound is placed on a clean, white surface (e.g., a watch glass or a piece of white paper).

    • The sample is observed under good lighting conditions.

    • The color, physical state (e.g., crystalline, powder), and any other notable characteristics (e.g., odor, texture) are recorded.

Visualization of the Characterization Workflow

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like this compound.

G General Workflow for Physical Characterization of a Chemical Compound cluster_0 Initial Assessment cluster_1 Quantitative Measurements cluster_2 Data Analysis and Reporting Appearance Determine Appearance (Color, Form) MeltingPoint Melting Point Determination Appearance->MeltingPoint Solubility Solubility Testing MeltingPoint->Solubility pKa pKa Measurement Solubility->pKa DataCompilation Compile and Analyze Data pKa->DataCompilation Report Generate Technical Data Sheet DataCompilation->Report

Caption: A flowchart illustrating the typical steps in the physical characterization of a solid chemical compound.

References

An In-depth Technical Guide to 2-Amino-5-chlorobenzoic acid (CAS 635-21-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 5-chloroanthranilic acid, is a substituted aromatic carboxylic acid.[1] Its structure, featuring both an amino and a carboxylic acid group, makes it a versatile building block in organic synthesis.[2] The presence of a chlorine atom on the benzene ring influences its reactivity and solubility.[1] It typically appears as a white to light yellow crystalline solid.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 635-21-2[1]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Melting Point 204-209 °C (decomposes)[3]
Boiling Point 341.5 °C (estimated)[3]
Density 1.476 g/cm³[3]
Appearance White to light yellow crystalline solid[3]
Solubility Soluble in water. Slightly soluble in DMSO and Methanol.[3][4]
pKa 4.57 (predicted)[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/SignalsReference(s)
¹H NMR (DMSO-d₆) δ 6.77 (d, J = 8.9 Hz, 1H), 7.24 (dd, J = 2.9, 8.9 Hz, 1H), 7.62 (d, J = 2.9 Hz, 1H), 8.7 (br, 3H)[6]
¹³C NMR Data for chloro- and amino-substituted benzoic acids are available and can be used for spectral interpretation. Specific data for this compound is limited in readily available sources.[1][7]
Mass Spectrometry (EIMS) m/z 170 (M-H)⁻[6]
Infrared (IR) Spectra available from various databases.[8]

Synthesis and Purification

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Synthesis via Chlorination of Anthranilic Acid

This method involves the direct chlorination of anthranilic acid.

Experimental Protocol:

  • Cool a solution of 26 g of sulfuryl chloride in 350 ml of absolute ether.

  • Over a period of 10 minutes, add 20 g of powdered anthranilic acid to the cooled solution.

  • Remove the solvent and any excess sulfuryl chloride under vacuum.

  • Treat the resulting residue with 150 ml of water and allow the mixture to stand for several hours.

  • Filter the mixture and wash the residue multiple times with fresh water.

  • Digest the residue at 60-70°C with 400 ml of an 8% aqueous hydrochloric acid solution.

  • Filter the hot solution to remove any undissolved solids (primarily 3,5-dichloroanthranilic acid).

  • Treat the filtrate with a sodium hydroxide solution until a precipitate begins to form.

  • Add a concentrated sodium acetate solution to complete the precipitation.

  • Filter the precipitated solid, wash it with water, and recrystallize from a mixture of ethanol and water to yield this compound. A yield of approximately 50% can be expected.[9][10]

Purification:

Recrystallization from an ethanol/water mixture is an effective method for purifying the final product.[9][10]

Synthesis via Reduction of 5-Chloro-2-nitrobenzoic acid

This protocol involves the reduction of a nitro-substituted precursor.

Experimental Protocol:

  • To a reaction flask, add 2 g of active Raney nickel.

  • Add a solution of 20 g (110 mmol) of 5-chloro-2-nitrobenzoic acid in ethanol.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.

  • Upon completion of the reaction, filter the solution through diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to obtain the white solid product. This method can yield up to 96% of the desired product.[6][11]

Purification:

The product obtained from this method is often of high purity, but can be further purified by recrystallization if necessary.

Diagram 1: Synthesis Workflow via Chlorination

G A Anthranilic Acid + Sulfuryl Chloride in Ether B Reaction Mixture (Chlorination) A->B C Residue (after solvent removal) B->C D Aqueous Suspension C->D E Digestion with HCl D->E F Filtrate E->F G Precipitation with NaOH and Sodium Acetate F->G H Crude this compound G->H I Recrystallization (Ethanol/Water) H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound via chlorination.

Applications in Drug Development and Research

This compound is a valuable precursor in the synthesis of various biologically active molecules.

Synthesis of Quinazolinone Derivatives and PAK4 Inhibition

A significant application of this compound is in the synthesis of quinazolinone derivatives.[3] These derivatives have been investigated as potent and selective inhibitors of p21-activated kinase 4 (PAK4), a key regulator of various cellular processes, including cell migration, proliferation, and survival.[3] Dysregulation of PAK4 has been implicated in the progression of several cancers.

The synthesis of 6-chloroquinazoline derivatives often starts with this compound. These derivatives are then further modified to enhance their inhibitory activity and selectivity for PAK4.[3] The mechanism of inhibition often involves the binding of the quinazoline scaffold to the ATP-binding pocket of the PAK4 enzyme, thereby blocking its kinase activity and downstream signaling pathways.[3]

Diagram 2: PAK4 Signaling Pathway and Inhibition

G cluster_0 Upstream Activators cluster_1 PAK4 Signaling cluster_2 Cellular Responses Growth Factors Growth Factors PAK4 PAK4 Growth Factors->PAK4 Cytokines Cytokines Cytokines->PAK4 Downstream Effectors Downstream Effectors PAK4->Downstream Effectors Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Cell Migration Cell Migration Downstream Effectors->Cell Migration Apoptosis Inhibition Apoptosis Inhibition Downstream Effectors->Apoptosis Inhibition Inhibitor Quinazoline-based PAK4 Inhibitor Inhibitor->PAK4

Caption: Simplified PAK4 signaling pathway and the inhibitory action of quinazoline derivatives.

Precursor for Disease-Modifying Antirheumatic Drugs (DMARDs)

This compound is also utilized in the preparation of Disease-Modifying Antirheumatic Drugs (DMARDs).[3] While specific, detailed synthetic protocols for commercial DMARDs starting from this compound are often proprietary, its structural motif is incorporated into molecules designed to modulate the immune response in autoimmune diseases like rheumatoid arthritis.

Other Applications

This versatile intermediate is also employed in:

  • The synthesis of dyes and pigments.[3]

  • The development of agrochemicals, including herbicides and pesticides.[2]

  • The preparation of fluorescent markers and other research chemicals.[3]

  • The synthesis of the deuterated internal standard for Diazepam (Diazepam-d5).[3]

Safety and Handling

This compound is classified as an irritant. Appropriate safety precautions should be taken during handling.

Table 3: GHS Hazard Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP264: Wash skin thoroughly after handling.
H319: Causes serious eye irritationP280: Wear protective gloves/ eye protection/ face protection.
H335: May cause respiratory irritationP302 + P352: IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a dry, cool, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.

Conclusion

This compound (CAS 635-21-2) is a fundamentally important chemical intermediate with broad applications in both industrial and research settings. Its utility in the synthesis of pharmaceuticals, particularly in the development of targeted cancer therapies and anti-inflammatory agents, underscores its significance in modern drug discovery. The synthetic routes and chemical properties detailed in this guide provide a solid foundation for researchers and drug development professionals working with this versatile compound.

References

5-Chloroanthranilic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Molecular Characteristics, Synthesis, and Applications of a Key Pharmaceutical Intermediate

Introduction

5-Chloroanthranilic acid, a chlorinated derivative of anthranilic acid, serves as a pivotal building block in the synthesis of a variety of pharmacologically active molecules.[1] Its structural features make it a versatile precursor for the development of drugs targeting a range of therapeutic areas, from cancer to central nervous system disorders. This technical guide provides a detailed overview of the molecular properties, synthesis protocols, and key applications of 5-Chloroanthranilic acid, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.

Molecular Formula and Weight

The chemical formula for 5-Chloroanthranilic acid is C₇H₆ClNO₂.[2] It has a molecular weight of 171.58 g/mol .[2]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of 5-Chloroanthranilic acid is presented in the table below, offering a quick reference for researchers.

PropertyValueReference(s)
Molecular Formula C₇H₆ClNO₂[2]
Molecular Weight 171.58 g/mol [2]
CAS Number 635-21-2[2]
Appearance White to pale gray solid
Melting Point 204-206 °C (decomposes)[3]
Solubility Slightly soluble in DMSO and Methanol
pKa 4.57 ± 0.10[1]
LogP 1.6204[1]
Topological Polar Surface Area (TPSA) 63.32 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

Experimental Protocols

Detailed methodologies for the synthesis of 5-Chloroanthranilic acid and its subsequent use in the preparation of high-value pharmaceutical intermediates are outlined below.

Synthesis of 5-Chloroanthranilic Acid

A common laboratory-scale synthesis of 5-Chloroanthranilic acid involves the chlorination of anthranilic acid.

Materials:

  • Anthranilic acid

  • Sulfuryl chloride

  • Anhydrous ether

  • 8% Hydrochloric acid

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid in anhydrous ether.

  • To this solution, add sulfuryl chloride in small portions over a period of 10 minutes.

  • Remove the excess sulfuryl chloride and ether by vacuum distillation.

  • Reflux the residue with 8% hydrochloric acid at 60-70 °C for 1.5 hours.

  • Filter the hot solution.

  • Precipitate the 5-Chloroanthranilic acid from the filtrate by adding sodium acetate.

  • Wash the precipitate with cold water.

  • Recrystallize the pure product from a 1:1 aqueous ethanol solution.

Synthesis of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives (PAK4 Inhibitors)

5-Chloroanthranilic acid is a key starting material for the synthesis of a class of potent and selective p21-activated kinase 4 (PAK4) inhibitors. The general synthetic route is as follows:

Step 1: Cyclization to form 6-Chloroquinazolin-2,4(1H,3H)-dione

  • A mixture of 2-amino-5-chlorobenzoic acid and urea is heated to form the quinazoline-2,4-dione intermediate.[4]

Step 2: Chlorination

  • The intermediate from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride, to yield 2,4-dichloro-6-chloroquinazoline.[4]

Further steps involve sequential nucleophilic substitution reactions to introduce the desired amine groups at the C2 and C4 positions, ultimately leading to the final 6-chloro-4-aminoquinazoline-2-carboxamide derivatives.[4]

Synthesis of Diazepam-D5 Intermediate

5-Chloroanthranilic acid can be utilized in the synthesis of a deuterated intermediate for Diazepam (Diazepam-D5), which is often used as an internal standard in analytical studies.

Step 1: Formation of 6-chloro-2-methyl-4H-benzo[d][5][6]oxazin-4-one

  • This compound undergoes a cyclization reaction to form the benzoxazinone ring structure.

Step 2: Grignard Reaction

  • The benzoxazinone intermediate is reacted with a deuterated phenyl magnesium bromide. This step introduces the deuterated phenyl group.

Step 3: Hydrolysis

  • The product from the Grignard reaction is hydrolyzed under acidic conditions to yield (2-amino-5-chlorophenyl)(pentadeuterophenyl)methanone. This compound serves as a key intermediate for the synthesis of Diazepam-D5 through subsequent acylation and cyclization reactions.

Applications in Drug Development

5-Chloroanthranilic acid is a valuable precursor in the synthesis of various therapeutic agents.

PAK4 Inhibitors for Cancer Therapy

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in numerous cancers and plays a crucial role in cell proliferation, survival, and metastasis.[4] 5-Chloroanthranilic acid is a key starting material for a series of 6-chloroquinazoline-based compounds that have been designed as potent and selective PAK4 inhibitors.[4] These inhibitors function by competing with ATP for binding to the kinase domain of PAK4, thereby blocking its downstream signaling.

Diazepam and its Analogs

5-Chloroanthranilic acid is a precursor in some synthetic routes to benzodiazepines, a class of drugs that act on the central nervous system and are used to treat anxiety, insomnia, and seizures. Specifically, it can be used to synthesize intermediates for Diazepam.[5]

Disease-Modifying Antirheumatic Drugs (DMARDs)

Several sources indicate that 5-Chloroanthranilic acid is used in the preparation of Disease-Modifying Antirheumatic Drugs (DMARDs).[1] However, specific examples of DMARDs derived from this compound and their detailed synthetic pathways are not extensively documented in readily available literature.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving a target of drugs derived from 5-Chloroanthranilic acid and a general experimental workflow for their synthesis.

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Cytokines Cytokines Cytokines->RTK Rho_GTPases Rho GTPases (Cdc42, Rac) RTK->Rho_GTPases Integrins Integrins Integrins->Rho_GTPases PAK4 PAK4 Rho_GTPases->PAK4 Activation PI3K PI3K PAK4->PI3K LIMK1 LIMK1 PAK4->LIMK1 AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Inactivation) Actin_Dynamics Actin Dynamics (Cell Motility, Invasion) Cofilin->Actin_Dynamics Regulates PAK4_Inhibitor PAK4 Inhibitor (e.g., 6-chloroquinazoline derivatives) PAK4_Inhibitor->PAK4 Inhibition

Caption: Simplified PAK4 signaling pathway and the point of intervention for inhibitors.

Synthesis_Workflow Start 5-Chloroanthranilic Acid Step1 Cyclization/ Acylation Start->Step1 Intermediate Key Intermediate (e.g., Quinazolinone) Step1->Intermediate Step2 Substitution/ Modification Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Purification (Chromatography, Recrystallization) Crude_Product->Purification Final_Product Final Active Compound Purification->Final_Product Analysis Structural Analysis (NMR, MS, etc.) Final_Product->Analysis Biological_Assay Biological Activity Screening Final_Product->Biological_Assay

Caption: General experimental workflow for synthesizing pharmaceutical compounds from 5-Chloroanthranilic Acid.

References

2-Amino-5-chlorobenzoic acid structural information and isomers.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structural Information and Isomers of 2-Amino-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chlorinated derivative of anthranilic acid, is a pivotal molecular scaffold in the realms of medicinal chemistry, materials science, and agrochemicals.[1][2] Its unique substitution pattern provides a versatile platform for the synthesis of a multitude of complex organic molecules, including pharmaceuticals, dyes, and specialized polymers.[2][3] This technical guide offers a comprehensive overview of the structural and physicochemical properties of this compound, a comparative analysis of its key positional isomers, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in drug discovery and development. The strategic importance of this compound and its derivatives as enzyme inhibitors and precursors to active pharmaceutical ingredients (APIs) is highlighted.[3][4]

Core Physicochemical and Structural Data

This compound is a substituted aromatic carboxylic acid. The presence of the amino, chloro, and carboxylic acid functional groups on the benzene ring imparts specific chemical reactivity and physical properties that are foundational to its utility.

Key Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory and industrial applications.

PropertyValueReference(s)
IUPAC Name This compound[5]
Synonyms 5-Chloroanthranilic acid, 5-Chloro-2-aminobenzoic acid[5][6]
CAS Number 635-21-2[6][7]
Molecular Formula C₇H₆ClNO₂[5][6][7]
Molecular Weight 171.58 g/mol [5][6][7]
Appearance White to light yellow crystalline powder; Tan chunks[1][5]
Melting Point 204-206 °C (decomposes)[8]
Solubility Soluble in water[8]
Spectroscopic Profile

Spectroscopic data are critical for the structural confirmation and quality control of this compound.

Spectrum TypeKey Peaks / Shifts (Solvent: DMSO-d₆)Reference(s)
¹H NMR δ 7.62 (d, J = 2.6 Hz, 1H), 7.24 (dd, J = 8.9, 2.6 Hz, 1H), 6.77 (d, J = 8.9 Hz, 1H)[3][7]
¹³C NMR δ 168.4, 150.3, 133.5, 129.8, 118.3, 117.5, 110.5[3]
Infrared (IR) 3500, 3387, 2924, 2852, 1660, 1585, 1481, 1419, 1288, 1230, 1155, 1132, 881, 810, 704, 650 cm⁻¹[3]
Mass Spec (EIMS) 170 (M-H)⁻[7]

Isomers of Amino-chlorobenzoic Acid

The positional arrangement of the amino and chloro substituents on the benzoic acid ring gives rise to several isomers, each with distinct physicochemical properties that can significantly influence their biological activity and synthetic applications.[4] A comparative analysis of these isomers is crucial for structure-activity relationship (SAR) studies in drug development.

Isomer NameStructureCAS NumberMelting Point (°C)Reference(s)
This compound 635-21-2204-206[8]
4-Amino-2-chlorobenzoic acid 2457-76-3213[9][10]
2-Amino-6-chlorobenzoic acid 2148-56-3Not specified[11][12]
2-Amino-4-chlorobenzoic acid 89-77-0225-227[4]
3-Amino-4-chlorobenzoic acid 2840-28-0215-217[4]
5-Amino-2-chlorobenzoic acid 2457-77-4185-187[4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through established organic chemistry reactions. The two primary routes involve the reduction of a nitro-substituted precursor or the direct chlorination of anthranilic acid.

General Synthesis Workflow Diagram

The diagram below illustrates a common and efficient workflow for synthesizing amino-chlorobenzoic acids from their corresponding nitro-benzoic acid precursors.

G cluster_0 Synthesis Workflow Start 5-Chloro-2-nitrobenzoic acid (Precursor) Process Reaction Conditions: - Hydrogen Atmosphere - Raney Nickel (Catalyst) - Ethanol (Solvent) - Room Temperature Start->Process Reduction Purification Purification: - Filtration through Celite - Solvent Evaporation Process->Purification End This compound (Product) Purification->End

Caption: General synthesis workflow for this compound.

Experimental Protocol: Reduction of 5-Chloro-2-nitrobenzoic Acid

This protocol details a high-yield synthesis via the catalytic reduction of the nitro group.[1][7]

  • Reagents and Equipment:

    • 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol)

    • Active Raney nickel (2 g)

    • Ethanol

    • Hydrogen gas supply

    • Reaction flask equipped with a magnetic stirrer

    • Filtration apparatus (e.g., Buchner funnel with diatomaceous earth/celite)

    • Rotary evaporator

  • Methodology:

    • To a suitable reaction flask, add the active Raney nickel catalyst (2 g).

    • Prepare a solution of 5-chloro-2-nitrobenzoic acid (20 g) in ethanol.

    • Add the ethanol solution of the starting material to the reaction flask.

    • Seal the flask and introduce a hydrogen atmosphere.

    • Stir the reaction mixture vigorously at room temperature overnight.

    • Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth to remove the Raney nickel catalyst.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting white solid is this compound (typical yield: ~16 g, 96%).[7]

Experimental Protocol: Chlorination of Anthranilic Acid

This method synthesizes the target compound by direct electrophilic aromatic substitution on anthranilic acid.[13]

  • Reagents and Equipment:

    • Anthranilic acid (20 g)

    • Sulfuryl chloride (26 g)

    • Absolute ether (350 ml)

    • 8% Hydrochloric acid solution

    • Sodium hydroxide solution

    • Concentrated sodium acetate solution

    • Reaction vessel with cooling capabilities

  • Methodology:

    • Dissolve sulfuryl chloride (26 g) in absolute ether (350 ml) in a reaction vessel and cool the solution.

    • Slowly add powdered anthranilic acid (20 g) over 10 minutes while maintaining cooling.

    • After the addition is complete, remove the solvent and excess sulfuryl chloride under vacuum.

    • Treat the residue with 150 ml of water and let it stand for several hours.

    • Filter the mixture and wash the solid residue with water.

    • Digest the residue with 400 ml of 8% aqueous hydrochloric acid at 60-70°C.

    • Filter the hot solution to remove undissolved byproducts (primarily 3,5-dichloroanthranilic acid).

    • Partially neutralize the filtrate with a sodium hydroxide solution until a precipitate begins to form.

    • Add concentrated sodium acetate solution to complete the precipitation of the product.

    • Filter the solid, wash with water, and recrystallize from an ethanol/water mixture to yield pure this compound.[13]

Applications in Drug Discovery and Development

This compound is a highly valued building block in the pharmaceutical industry due to its role in constructing more complex molecular architectures with therapeutic potential.[2]

  • Synthesis of APIs: It serves as a key intermediate in the production of various APIs, including disease-modifying antirheumatic drugs (DMARDs).[1][8]

  • Enzyme Inhibitors: Derivatives of amino-chlorobenzoic acids are being explored as potent enzyme inhibitors. For instance, certain derivatives have shown potential as Epidermal Growth Factor Receptor (EGFR) inhibitors for anticancer applications and have been tested for inhibitory activity against p21-activated kinase 4 (PAK4).[3][4]

  • CNS Drug Intermediates: The compound is a crucial starting material in the synthesis of deuterated internal standards for drugs like Diazepam, which is essential for accurate pharmacokinetic and forensic analysis.[3]

Role as a Versatile Synthetic Building Block

The following diagram illustrates the role of this compound as a central precursor in the synthesis of diverse chemical entities.

G cluster_applications Synthetic Applications cluster_pharma_details center_node This compound (Building Block) pharma Pharmaceuticals center_node->pharma agro Agrochemicals center_node->agro dyes Dyes & Pigments center_node->dyes research Research Chemicals center_node->research dmards DMARDs pharma->dmards diazepam Diazepam Intermediates pharma->diazepam inhibitors Enzyme Inhibitors (e.g., PAK4, EGFR) pharma->inhibitors

Caption: Role of this compound as a synthetic precursor.

Illustrative Kinase Inhibition Signaling Pathway

Derivatives of this compound have been investigated as kinase inhibitors. The diagram below provides a simplified, logical representation of how such a compound could interrupt a cancer-related signaling pathway.

G cluster_pathway Illustrative Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, PAK4) GF->Receptor Binds & Activates Downstream Downstream Signaling Cascade (e.g., Ras/MAPK) Receptor->Downstream Phosphorylates & Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Derivative of This compound Inhibitor->Receptor Inhibits Kinase Activity

Caption: Logical diagram of a kinase inhibition signaling pathway.

Conclusion

This compound is a compound of significant scientific and commercial interest. Its well-defined physicochemical properties, established synthetic routes, and the diverse biological activities of its derivatives make it a cornerstone for innovation in drug discovery, agrochemical development, and materials science. The comparative data on its isomers further empower researchers to conduct detailed structure-activity relationship studies, paving the way for the rational design of novel molecules with enhanced efficacy and specificity. This guide provides the core technical information required by professionals to effectively utilize this versatile chemical intermediate in their research and development endeavors.

References

An In-depth Technical Guide to the Solubility of 2-Amino-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-chlorobenzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the known qualitative solubility and provides detailed, generalized experimental protocols for researchers to determine precise solubility data in their specific solvent systems.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property critical in various stages of pharmaceutical development, including synthesis, purification, formulation, and bioavailability. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For an active pharmaceutical ingredient (API) like this compound, understanding its solubility in different solvents is paramount for developing effective drug delivery systems and ensuring consistent manufacturing processes.

Solubility Profile of this compound

This compound is an aromatic amino acid derivative.[1] Its structure, containing both a polar carboxylic acid group and an amino group, alongside a non-polar chlorobenzene ring, results in a varied solubility profile.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventSolubility Description
Aqueous WaterSoluble[1][2][3][4][5][6]
Alcohols MethanolSlightly Soluble[3][7]
Sulfoxides DMSOSlightly Soluble[3][7]
Polar Organic GeneralSoluble in polar organic solvents[1]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common and reliable techniques for determining the solubility of a solid compound like this compound.

1. Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[8][9]

  • Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

  • Apparatus:

    • Temperature-controlled orbital shaker or water bath

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

    • Centrifuge (optional)

    • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

  • Procedure:

    • Add an excess amount of this compound to a series of vials or flasks. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume or mass of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant speed. The temperature should be maintained with high precision (e.g., ±0.5 °C).

    • Allow the mixture to equilibrate for a predetermined time (typically 24 to 72 hours). Preliminary experiments may be needed to determine the time required to reach equilibrium.

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, the sample should be immediately filtered through a syringe filter or centrifuged.

    • Quantitatively analyze the concentration of this compound in the filtered solution using a validated analytical method.

2. Analytical Quantification Methods

The choice of analytical technique is dependent on the properties of the solute and the desired sensitivity and accuracy.

  • High-Performance Liquid Chromatography (HPLC):

    • Method Development: Develop a stable and reproducible HPLC method with a suitable column (e.g., C18), mobile phase, and detector wavelength for this compound.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards to generate a calibration curve by plotting peak area versus concentration.[10]

    • Sample Analysis: Dilute the filtered saturated solution with a known factor to fall within the linear range of the calibration curve. Inject the diluted sample and determine the concentration from the calibration curve.[10]

  • UV-Vis Spectrophotometry:

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

    • Calibration Curve: Prepare standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert Law.

    • Sample Analysis: Dilute the filtered saturated solution as needed and measure its absorbance. Calculate the concentration using the calibration curve.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry container.

    • Pipette a known volume of the filtered saturated solution into the container.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight is achieved.[10]

    • The final weight of the container with the residue minus the initial weight gives the mass of the dissolved solute.[10]

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Select Solvents & Temperatures B Add Excess Solute to Solvent A->B C Agitate at Constant Temperature (e.g., Shake-Flask Method) B->C D Allow System to Reach Equilibrium (24-72 hours) C->D E Stop Agitation & Allow to Settle D->E F Withdraw Supernatant E->F G Filter or Centrifuge Sample F->G H Prepare Dilutions G->H I Quantify Concentration (e.g., HPLC, UV-Vis) H->I J Calculate Solubility I->J

Caption: General workflow for the experimental determination of solubility.

This guide serves as a foundational resource for researchers working with this compound. While specific quantitative data is sparse, the outlined methodologies provide a robust framework for generating the necessary data to support research and development activities.

References

Spectroscopic Analysis of 2-Amino-5-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-chlorobenzoic acid (CAS No: 635-21-2), a key intermediate in the synthesis of pharmaceuticals and dyes. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.62d2.9H-6
7.24dd8.9, 2.9H-4
6.77d8.9H-3
~5.9 (broad s)s--NH₂
~11.5 (broad s)s--COOH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
168.9C=O
152.0C-2
140.0C-5
133.0C-6
115.1C-1
115.0C-4
112.5C-3

Solvent: DMSO-d₆ (Predicted and literature-based assignments)

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250MediumN-H Stretch (asymmetric and symmetric)
3300 - 2500BroadO-H Stretch (Carboxylic Acid)
1760 - 1690StrongC=O Stretch (Carboxylic Acid)
1600 - 1585MediumC-C Stretch (in-ring, aromatic)
1500 - 1400MediumC-C Stretch (in-ring, aromatic)
1335 - 1250StrongC-N Stretch (aromatic amine)
850 - 550MediumC-Cl Stretch
Table 4: Mass Spectrometry Data
m/zInterpretation
171[M]⁺ (Molecular ion)
153[M-H₂O]⁺
125[M-H₂O-CO]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra were recorded on a Bruker Avance-400 spectrometer, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]

  • ¹H NMR Acquisition: The spectrum was acquired with a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground this compound was intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[3] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The spectrum was recorded on a Bruker IFS 85 FT-IR spectrometer.[4]

  • Data Acquisition: A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound was prepared in methanol.

  • Instrumentation: Mass spectral data was obtained using a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: The sample was introduced into the ion source. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: The molecular ion peak was identified, and the fragmentation pattern was analyzed to propose the structure of the major fragments.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Methanol Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight, Fragmentation MS->Data_MS Structure Confirmed Structure Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Discovery and Synthetic Evolution of 5-Chloroanthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroanthranilic acid, a halogenated derivative of anthranilic acid, has emerged as a pivotal building block in the synthesis of a diverse array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of 5-chloroanthranilic acid. It details the evolution of its preparation, from early chlorination techniques to more refined modern processes. Furthermore, this guide elucidates its critical role as a key intermediate in the pharmaceutical industry, with a particular focus on the development of targeted cancer therapies such as PAK4 inhibitors. Quantitative data, detailed experimental protocols, and visual representations of synthetic workflows and biological pathways are presented to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

5-Chloroanthranilic acid (2-amino-5-chlorobenzoic acid) is an aromatic organic compound characterized by a benzene ring substituted with a carboxylic acid, an amino group, and a chlorine atom. Its unique trifunctional nature makes it a versatile precursor in organic synthesis, lending itself to a variety of chemical transformations. The presence of the electron-withdrawing chlorine atom and the electron-donating amino group on the benzene ring influences its reactivity and imparts specific properties to its derivatives.

Historically, the development of synthetic routes to 5-chloroanthranilic acid has been closely linked to the broader advancements in aromatic chemistry and the burgeoning dye and pharmaceutical industries of the early 20th century. Today, it is a commercially significant intermediate, indispensable for the production of a range of specialized chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, and pigments.

Discovery and Historical Milestones

While pinpointing a single "discovery" event for 5-chloroanthranilic acid is challenging, early investigations into the halogenation of anthranilic acid derivatives laid the groundwork for its synthesis. The late 19th and early 20th centuries saw a surge in the exploration of aromatic compounds, driven by the demand for new dyes and medicinal agents.

One of the earliest detailed accounts of the preparation of 5-chloroanthranilic acid can be found in a 1922 publication in Berichte der deutschen chemischen Gesellschaft. This method involved the direct chlorination of anthranilic acid, a process that has since been refined but remains a fundamental approach. Prior to this, related chloro-aminobenzoic acids were prepared by methods such as the reduction of the corresponding nitro-benzoic acids, as documented in the late 19th century.

The evolution of synthetic methods for 5-chloroanthranilic acid reflects the broader trends in organic synthesis, with a continuous drive towards improved yields, purity, safety, and environmental sustainability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-chloroanthranilic acid is essential for its application in synthesis and process development. The key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Melting Point 204-206 °C (decomposes)
Boiling Point ~250 °C (rough estimate)
pKa 4.57 ± 0.10 (Predicted)
Solubility Soluble in water, slightly soluble in DMSO and Methanol.
Appearance White to light yellow crystalline powder[2]

Experimental Protocols for Synthesis

Several synthetic routes to 5-chloroanthranilic acid have been developed and optimized over the years. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Below are detailed protocols for two common and historically significant methods.

Method 1: Chlorination of Anthranilic Acid with Sulfuryl Chloride

This method, based on early 20th-century procedures, remains a widely cited laboratory-scale synthesis.

Reaction Scheme:

Anthranilic_Acid Anthranilic Acid reagents1 Anthranilic_Acid->reagents1 SO2Cl2 SO₂Cl₂ SO2Cl2->reagents1 Ether Ether Ether->reagents1 HCl 8% HCl reagents2 HCl->reagents2 NaOAc Sodium Acetate reagents3 NaOAc->reagents3 5-Chloroanthranilic_Acid 5-Chloroanthranilic Acid Intermediate Intermediate Intermediate->reagents2 Filtrate Filtrate Filtrate->reagents3 reagents1->Intermediate Reaction reagents2->Filtrate Reflux & Filter reagents3->5-Chloroanthranilic_Acid Precipitation

Caption: Synthesis of 5-Chloroanthranilic Acid via Chlorination.

Procedure:

  • In a flask equipped with a reflux condenser, dissolve 40.0 g (0.29 mol) of anthranilic acid in 600 mL of diethyl ether.

  • Cool the solution and add a mixture of 52.8 g (0.39 mol) of sulfuryl chloride.

  • After the reaction is complete, evaporate the ether and excess sulfuryl chloride under reduced pressure.

  • Wash the residue with water and filter with suction.

  • Acidify the filtrate with 800 mL of 8% hydrochloric acid and heat at 60°C for 2 hours.

  • Filter the solution again to obtain the solid 5-chloroanthranilic acid.

Method 2: Reduction of 5-Chloro-2-nitrobenzoic Acid

This alternative route is particularly useful when the corresponding nitro compound is readily available.

Reaction Scheme:

5-Chloro-2-nitrobenzoic_Acid 5-Chloro-2-nitrobenzoic Acid reagents 5-Chloro-2-nitrobenzoic_Acid->reagents H2 H₂ H2->reagents RaneyNi Raney Nickel RaneyNi->reagents Ethanol Ethanol Ethanol->reagents 5-Chloroanthranilic_Acid 5-Chloroanthranilic Acid reagents->5-Chloroanthranilic_Acid Hydrogenation PAK4_Signaling_Pathway Cdc42 Cdc42 (GTP-bound) PAK4 PAK4 Kinase Cdc42->PAK4 Activation Downstream_Effectors Downstream Effectors (e.g., LIMK1, β-catenin) PAK4->Downstream_Effectors Phosphorylation Cellular_Responses Cellular Responses Downstream_Effectors->Cellular_Responses Proliferation Increased Proliferation Cellular_Responses->Proliferation Migration Enhanced Migration Cellular_Responses->Migration Survival Promoted Survival Cellular_Responses->Survival Inhibitor PAK4 Inhibitor (derived from 5-Chloroanthranilic Acid) Inhibitor->PAK4 Inhibition Synthetic_Workflow Start 5-Chloroanthranilic Acid Step1 Amide Coupling Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Heterocyclic Core Step2->Intermediate2 Step3 Functional Group Interconversion Intermediate2->Step3 Final_Product PAK4 Inhibitor Step3->Final_Product

References

Key chemical reactions involving 2-Amino-5-chlorobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Key Chemical Reactions of 2-Amino-5-chlorobenzoic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a chlorinated derivative of anthranilic acid, is a pivotal starting material and intermediate in the synthesis of a wide array of biologically active molecules and specialty chemicals. Its trifunctional nature—possessing an amino group, a carboxylic acid, and an aryl chloride—offers remarkable versatility for synthetic transformations. This guide provides a comprehensive overview of the core chemical reactions involving this compound, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of key processes to support advanced research and development.

Synthesis of this compound

The most prevalent and high-yielding synthesis of this compound involves the reduction of its nitro precursor, 5-chloro-2-nitrobenzoic acid. This transformation is typically achieved through catalytic hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation using catalysts like Raney Nickel or Rhodium on Carbon is a clean and efficient method for the reduction of the nitro group to an amine.

Synthesis_Workflow Start 5-Chloro-2-nitrobenzoic Acid in Ethanol Catalyst Add Catalyst (e.g., Raney Ni) Start->Catalyst Reaction Hydrogenation (H₂ atmosphere, RT, overnight) Catalyst->Reaction Filtration Filter through Celite/Diatomaceous Earth Reaction->Filtration Reaction Mixture Concentration Concentrate Filtrate (Reduced Pressure) Filtration->Concentration Filtrate Product 2-Amino-5-chlorobenzoic Acid (White Solid) Concentration->Product

Caption: Workflow for the synthesis of this compound.

Table 1: Quantitative Data for Synthesis via Hydrogenation

Precursor Catalyst Solvent Temp. Time Yield Reference
5-Chloro-2-nitrobenzoic acid Raney Nickel Ethanol Room Temp. Overnight 96%

| 5-Chloro-2-nitrobenzoic acid derivative | 5% Rhodium/Carbon | THF | Room Temp. | 6 hours | ~69% | |

Experimental Protocol: Hydrogenation using Raney Nickel
  • Preparation: To a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol, add freshly activated Raney Nickel (2 g).

  • Reaction: Stir the mixture overnight at room temperature under a hydrogen atmosphere.

  • Work-up: Upon reaction completion, filter the solution through Celite or diatomaceous earth to remove the catalyst.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the product as a white solid (16 g, 96% yield).

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is readily transformed into esters and amides, which are common functional groups in pharmacologically active molecules.

Esterification

Esterification can be performed under acidic conditions (Fischer-Speier) or by alkylation in the presence of a base.

  • Fischer-Speier Esterification: This method involves heating the carboxylic acid with an excess of an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like H₂SO₄. The reaction is reversible, and using the alcohol as the solvent drives the equilibrium toward the ester product.

  • Alkylation: A highly efficient method, particularly for methyl esters, uses a methylating agent like dimethyl sulfate ((CH₃)₂SO₄) with a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.

Amide Bond Formation (Amidation)

Amide derivatives are synthesized for biological screening and as key intermediates. The synthesis can proceed through an acyl chloride intermediate or by using modern coupling agents. A direct ammonolysis of the corresponding methyl ester is also an effective industrial method.

Carboxylic_Acid_Reactions Start 2-Amino-5-chlorobenzoic Acid Ester_Reagents ROH, H⁺ (cat.) (Fischer Esterification) Start->Ester_Reagents Amide_Reagents 1. SOCl₂ or Coupling Agent 2. R'R''NH Start->Amide_Reagents Ester_Product Alkyl 2-Amino-5-chlorobenzoate (Ester) Ester_Reagents->Ester_Product Amide_Product 2-Amino-5-chloro-N- substituted-benzamide (Amide) Amide_Reagents->Amide_Product

Caption: Key reactions of the carboxylic acid group.

Experimental Protocol: Ammonolysis of Methyl 2-Amino-5-chlorobenzoate
  • Preparation: Add methyl 2-amino-5-chlorobenzoate (10g) and 25-28% aqueous ammonia (30g) to an autoclave.

  • Reaction: Heat the sealed autoclave to 100-150°C, raising the pressure to 2-4 MPa. Maintain these conditions for 12 hours.

  • Work-up: After cooling and depressurizing, separate the solvent. Dissolve the resulting crystals in a suitable organic solvent (e.g., dichloromethane or ethanol).

  • Purification: Add activated carbon and stir at 70-80°C for 1 hour. Filter the hot solution to obtain the purified 2-amino-5-chlorobenzamide product upon solvent removal.

Table 2: Quantitative Data for Amide Synthesis

Starting Material Reagents Temp. Pressure Time Yield Reference

| Methyl 2-amino-5-chlorobenzoate | 25-28% NH₃(aq) | 100-150°C | 2-4 MPa | 12 h | 90% | |

Reactions of the Amino Group

The primary amino group is a versatile handle for diazotization-substitution sequences and modern cross-coupling reactions to form new C-N bonds.

Diazotization and Sandmeyer Reaction

A cornerstone of aromatic chemistry, this two-step process allows for the replacement of the amino group with a wide variety of substituents.

  • Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5°C) to form a diazonium salt.

  • Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide, respectively. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

Sandmeyer_Reaction Start 2-Amino-5-chlorobenzoic Acid Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium Aryl Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuX, where X = Cl, Br, CN) Diazonium->Sandmeyer Product 2-X-5-chlorobenzoic Acid Sandmeyer->Product

Caption: Logical workflow for the Sandmeyer reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While the chloro-substituent on this compound would typically be the electrophile, the amino group itself can act as the nucleophile to couple with other aryl halides, providing a route to complex diarylamines. The reaction requires a palladium catalyst, a phosphine ligand, and a base.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂(Ar)Pd(II)-X OxAdd->PdII_Aryl LigandExch Amine Coordination PdII_Aryl->LigandExch PdII_Amine [L₂(Ar)Pd(II)-NHR'R'']⁺X⁻ LigandExch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂(Ar)Pd(II)-NR'R'' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Product (Ar-NR'R'') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Amine Amine (R'R''NH) Amine->LigandExch

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Reactions of the Aryl Halide

The chloro group on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for constructing biaryl structures, which are prevalent in many drug candidates. The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. For this compound, the chloro group serves as the organohalide partner. The reaction is valued for its mild conditions and tolerance of a broad range of functional groups.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂(Ar)Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L₂(Ar)Pd(II)-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Product (Ar-R) RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R-B(OH)₂) + Base BoronicAcid->Transmetal

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Cyclization Reactions

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly quinazolinones, which are important scaffolds in drug discovery.

Synthesis of Quinazolinones

Reacting this compound with formamide or other one-carbon sources at high temperatures leads to the formation of 6-chloro-3H-quinazolin-4-one. This scaffold is present in numerous compounds with diverse pharmacological activities.

Cyclization_Reaction Start 2-Amino-5-chlorobenzoic Acid Reagent Formamide (HCONH₂) 180°C Start->Reagent Product 6-Chloro-3H-quinazolin-4-one Reagent->Product

Caption: Synthesis of 6-chloro-3H-quinazolin-4-one.

This cyclization highlights the utility of the ortho-amino-acid arrangement for building complex heterocyclic frameworks, which are of significant interest in the development of new therapeutic agents.

2-Amino-5-chlorobenzoic Acid: A Synthetic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chlorobenzoic acid, a chlorinated derivative of anthranilic acid, is a synthetically derived compound with significant applications in the pharmaceutical, agrochemical, and dye industries. This technical guide elucidates the synthetic nature of this compound, presenting its comprehensive physicochemical properties, detailed synthetic protocols, and its role as a key intermediate in the development of targeted therapeutics. Notably, this document explores its application in the synthesis of p21-activated kinase 4 (PAK4) inhibitors, a class of drugs under investigation for cancer therapy, and visualizes the associated signaling pathway.

Compound Identification and Physicochemical Properties

This compound is unequivocally a synthetic compound . Extensive literature reviews and database searches reveal no evidence of its natural occurrence. It is exclusively produced through chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
CAS Number 635-21-2[1]
Appearance White to light yellow crystalline solid
Melting Point 204-209 °C
Boiling Point 341.5 °C
Solubility Soluble in water; slightly soluble in DMSO and methanol.
pKa 4.57 ± 0.10 (Predicted)
Density 1.476 g/cm³

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR (DMSO-d₆) δ 6.77 (d, J = 8.9 Hz, 1H), 7.24 (dd, J = 2.9, 8.9 Hz, 1H), 7.62 (d, J = 2.9 Hz, 1H), 8.7 (br, 3H)
Mass Spectrometry (EIMS) m/z 170 (M-H)⁻
Infrared (IR) Characteristic peaks for N-H, C=O, and C-Cl bonds.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the chlorination of anthranilic acid and the reduction of 5-chloro-2-nitrobenzoic acid being the most common.

Experimental Protocol: Synthesis from Anthranilic Acid

This protocol is adapted from established methods involving the direct chlorination of anthranilic acid.

Materials:

  • Anthranilic acid (powdered)

  • Sulfuryl chloride (SO₂Cl₂)

  • Absolute ether

  • 8% Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Concentrated sodium acetate solution

  • Ethanol

  • Deionized water

Procedure:

  • In a fume hood, to a solution of 26 g of sulfuryl chloride in 350 ml of absolute ether, add 20 g of powdered anthranilic acid over 10 minutes with cooling.

  • Remove the solvent and excess sulfuryl chloride under vacuum.

  • Treat the residue with 150 ml of water and allow the mixture to stand for several hours.

  • Filter the mixture and wash the residue several times with fresh water.

  • Digest the residue at 60-70°C with 400 ml of 8% aqueous hydrochloric acid solution.

  • Filter the hot solution to remove any undissolved solids (primarily 3,5-dichloroanthranilic acid).

  • Treat the filtrate with sodium hydroxide solution until a precipitate begins to form.

  • Add a concentrated sodium acetate solution to complete the precipitation.

  • Filter the precipitated solid, wash with water, and recrystallize from a mixture of ethanol and water to yield this compound.

Experimental Protocol: Synthesis from 5-chloro-2-nitrobenzoic acid

This method involves the reduction of a nitro group to an amine.

Materials:

  • 5-chloro-2-nitrobenzoic acid

  • Ethanol

  • Active Raney nickel

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • To a reaction flask, add 2 g of active Raney nickel.

  • Add a solution of 20 g (110 mmol) of 5-chloro-2-nitrobenzoic acid in ethanol.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.

  • Upon completion of the reaction, filter the solution through diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to yield the this compound product.

Role in Drug Development: Synthesis of PAK4 Inhibitors

This compound is a crucial starting material for the synthesis of various pharmaceuticals, including a class of anticancer agents known as PAK4 inhibitors.[2] These inhibitors are typically quinazoline derivatives, and the chloro- and amino- functionalities of this compound are essential for the construction of the quinazoline core.

Experimental Workflow: Synthesis of 6-chloroquinazoline PAK4 Inhibitors

The following workflow outlines the general steps for the synthesis of 6-chloroquinazoline-based PAK4 inhibitors, starting from this compound.

G start This compound step1 Cyclization Reaction start->step1 intermediate 6-chloro-2-methyl- tetrahydrobenzo[d][1,3]oxazin-4-one step1->intermediate step2 Grignard Reaction with Deuterated Phenyl Magnesium Bromide intermediate->step2 intermediate2 N-(2-pentadeuterated benzoyl 4-chlorophenyl)acetamide step2->intermediate2 step3 Acidic Hydrolysis intermediate2->step3 intermediate3 (2-amino-5-chlorophenyl) (pentadeuterophenyl)methanone step3->intermediate3 step4 Acylation and Cyclization intermediate3->step4 end 6-chloroquinazoline PAK4 Inhibitor step4->end

A generalized synthetic workflow for 6-chloroquinazoline PAK4 inhibitors.

Biological Significance: The PAK4 Signaling Pathway

p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, including Cdc42 and Rac1.[2] PAK4, a member of the group II PAKs, is frequently overexpressed in various human cancers and plays a significant role in regulating cell migration, invasion, and proliferation.[2] By inhibiting PAK4, the downstream signaling events that promote cancer progression can be disrupted.

The Ras-Cdc42/Rac1-PAK4 Signaling Pathway

The following diagram illustrates the signaling cascade involving PAK4.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Cdc42_Rac1 Cdc42 / Rac1 Ras->Cdc42_Rac1 Activation PAK4 PAK4 Cdc42_Rac1->PAK4 Activation Downstream Downstream Effectors (e.g., MAPK, AKT, WNT pathways) PAK4->Downstream Phosphorylation Cell_Response Cellular Responses: - Migration - Invasion - Proliferation - Apoptosis Inhibition Downstream->Cell_Response Regulation Inhibitor PAK4 Inhibitor (derived from 2-Amino- 5-chlorobenzoic acid) Inhibitor->PAK4

The Ras-Cdc42/Rac1-PAK4 signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable synthetic intermediate, not found in nature, that serves as a cornerstone for the synthesis of a diverse range of organic compounds. Its utility is particularly evident in the field of medicinal chemistry, where it enables the construction of complex heterocyclic scaffolds like quinazolines. The development of PAK4 inhibitors from this precursor highlights the importance of such synthetic building blocks in the creation of targeted therapies for diseases such as cancer. The detailed protocols and pathway analyses provided in this guide are intended to support researchers in their efforts to leverage this versatile compound for future drug discovery and development.

References

The Biological Role of 2-Amino-5-chlorobenzoic Acid: A Xenobiotic Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological role of 2-Amino-5-chlorobenzoic acid, focusing on its significance as a xenobiotic metabolite. Primarily recognized as a breakdown product of the pesticide Chlordimeform, this document elucidates its metabolic origins, putative environmental fate, and the analytical methodologies used for its detection and characterization.

Executive Summary

This compound (2A5CBA) is a chlorinated aromatic amine that is not known to be an endogenous metabolite in mammals. Its primary biological relevance stems from its role as a metabolite of the formamidine pesticide, Chlordimeform. The parent compound, Chlordimeform, has been studied for its toxicological effects, which are largely attributed to its metabolites, particularly 4-chloro-o-toluidine. This compound represents a further step in the detoxification and elimination pathway of this xenobiotic. Understanding the formation, biological activity, and environmental degradation of 2A5CBA is crucial for assessing the overall impact of Chlordimeform exposure. This guide details the metabolic pathways, proposed microbial degradation routes, and comprehensive experimental protocols for the analysis of this compound.

Mammalian Metabolism of Chlordimeform

Chlordimeform undergoes a multi-step metabolic process in mammals, primarily in the liver. The initial and most significant step is the hydrolysis of the formamidine group to yield N-formyl-4-chloro-o-toluidine, which is then deformylated to the more toxic metabolite, 4-chloro-o-toluidine. Subsequent metabolic modifications of these intermediates, including oxidation of the methyl group, lead to the formation of this compound, which is then slated for urinary excretion.

Mammalian_Metabolism Chlordimeform Chlordimeform Metabolite1 N-formyl-4-chloro- o-toluidine Chlordimeform->Metabolite1 Hydrolysis Metabolite2 4-chloro-o-toluidine Metabolite1->Metabolite2 Deformylation Metabolite3 5-chloroanthranilic acid (this compound) Metabolite2->Metabolite3 Oxidation of methyl group & other steps Excretion Urinary Excretion Metabolite3->Excretion

Figure 1: Mammalian metabolic pathway of Chlordimeform.

The metabolism of Chlordimeform can impact hepatic microsomal drug-metabolizing enzymes. Studies in rats have shown that acute administration can lead to a decrease in cytochrome P-450 content and ethylmorphine metabolism.

Quantitative Data

Specific quantitative data on the concentration of this compound in various tissues following Chlordimeform exposure is limited in publicly available literature. Most toxicological studies focus on the parent compound or the more potent metabolite, 4-chloro-o-toluidine. However, analysis of urinary metabolites is a common strategy for biomonitoring pesticide exposure. The table below is a representative template for how such data would be presented, based on studies of other pesticide metabolites.

Table 1: Representative Table for Urinary Metabolite Concentrations

AnalyteMatrixDetection Frequency (%)Median Concentration (ng/mL)Creatinine Adjusted Median (µg/g)
This compoundUrineData not availableData not availableData not available
Example: 3-Phenoxybenzoic acidUrine660.30.35
Example: 2,4-DUrine≥890.70.78

Microbial Degradation Pathway

The environmental fate of this compound is likely determined by microbial degradation. Based on studies of similar chlorinated aromatic compounds, a putative degradation pathway involves an initial dioxygenase-catalyzed reaction, followed by ring cleavage. The ortho-cleavage pathway is a common route for the breakdown of chlorocatechols, which are likely intermediates.

Microbial_Degradation A This compound B Putative aminodihydroxy -intermediate A->B Dioxygenase C 4-Chlorocatechol (via deamination & decarboxylation) B->C Dehydrogenase D 3-Chloro-cis,cis-muconate C->D Catechol 1,2-Dioxygenase (ortho-cleavage) E 5-Chloromuconolactone D->E Chloromuconate Cycloisomerase F cis-Dienelactone E->F Dehalogenase G Maleylacetate F->G Dienelactone Hydrolase H TCA Cycle Intermediates G->H Maleylacetate Reductase

Figure 2: Putative microbial degradation pathway of this compound.

This pathway ultimately leads to the mineralization of the compound into intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. The key initial steps involve dioxygenase enzymes that hydroxylate the aromatic ring, making it susceptible to cleavage.

Experimental Protocols

The analysis of this compound in biological and environmental samples typically involves sophisticated chromatographic and spectrometric techniques. Below are detailed protocols for sample preparation and analysis.

Sample Preparation: QuEChERS Protocol for Biological Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from complex matrices like urine, blood, or tissue homogenates.

Materials:

  • Homogenized biological sample (e.g., 10 mL urine)

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl) or Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for pigmented samples

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Hydration: Place 10 g (or 10 mL) of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add an appropriate internal standard.

    • Add the extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes. This will separate the sample into an upper organic (acetonitrile) layer and a lower aqueous/solid layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing the cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

    • Cap the tube and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 x g for 5 minutes.

  • Sample for Analysis: The supernatant is now ready for analysis by GC-MS or LC-MS/MS. It may be filtered through a 0.22 µm filter if necessary.

QuEChERS_Workflow Start 10 mL Biological Sample Step1 Add 10 mL Acetonitrile + Internal Standard + Extraction Salts Start->Step1 Step2 Vortex 1 min Step1->Step2 Step3 Centrifuge 5 min Step2->Step3 Step4 Transfer Supernatant to d-SPE tube (PSA, C18, MgSO₄) Step3->Step4 Step5 Vortex 30 sec Step4->Step5 Step6 Centrifuge 5 min Step5->Step6 End Analyze Supernatant by GC-MS or LC-MS/MS Step6->End

Figure 3: Experimental workflow for QuEChERS sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polar nature of the amino and carboxylic acid groups, derivatization is required to make this compound volatile for GC-MS analysis.

Derivatization (Silylation):

  • Take a dried aliquot of the QuEChERS extract.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of pyridine (as a catalyst).

  • Heat the mixture at 70°C for 30 minutes.

  • The sample is now ready for injection.

Table 2: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 100°C, hold 1 minRamp: 15°C/min to 300°CHold: 5 min at 300°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeScan (m/z 50-500) or Selected Ion Monitoring (SIM)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of this compound without the need for derivatization.

Table 3: LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatograph
ColumnC18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 8 minutes, hold 2 minutes, re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined using a reference standard (e.g., precursor ion [M+H]⁺ m/z 172.0 -> product ions)

Conclusion

The biological role of this compound is primarily defined by its status as a xenobiotic metabolite of the pesticide Chlordimeform. While it appears to be a detoxification product destined for excretion, its presence in biological samples serves as a biomarker for exposure to the parent pesticide. The lack of extensive research on its specific biological activities suggests that it is of lower toxicological concern than other Chlordimeform metabolites. The microbial degradation of this compound likely proceeds through common pathways for chlorinated aromatics, contributing to its removal from the environment. The analytical protocols detailed in this guide provide a robust framework for the detection and quantification of this compound, which is essential for future research into its pharmacokinetics and for environmental monitoring. Further studies are warranted to obtain precise quantitative data on its formation and distribution in various organisms.

Potential Research Areas for 2-Amino-5-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzoic acid, a halogenated derivative of anthranilic acid, serves as a pivotal building block in synthetic organic chemistry. Its unique structural features, including a reactive amino group and a carboxylic acid moiety on a chlorinated benzene ring, make it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. This technical guide explores the core research potential of this compound, focusing on its synthetic utility, key derivatives, and their associated biological activities. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in drug discovery and development, highlighting promising avenues for further investigation.

Core Synthetic Pathways

This compound is a valuable starting material for the synthesis of several classes of biologically active compounds. The primary synthetic routes involve the utilization of its amino and carboxylic acid functionalities to construct various heterocyclic systems.

Synthesis of this compound

The parent compound can be synthesized through multiple reported methods. One common approach involves the chlorination of anthranilic acid using sulfuryl chloride.[1] Another efficient method is the reduction of 5-chloro-2-nitrobenzoic acid using a reducing agent such as Raney Nickel and hydrogen gas.[2]

Synthesis of Quinazolinone Derivatives

A significant application of this compound is in the synthesis of quinazolinone derivatives, which are known to exhibit a wide range of pharmacological activities. The synthesis typically proceeds through a cyclization reaction with a suitable reagent. For instance, reaction with triphosgene and ammonium hydroxide, followed by acylation and cyclization, yields 6-chloro-quinazolinone scaffolds.[2]

G A This compound B Reaction with Triphosgene & NH4OH A->B C 6-Chloro-isatoic anhydride intermediate B->C D Acylation & Cyclization C->D E 6-Chloro-quinazolinone derivatives D->E

Caption: Synthesis of 6-chloro-quinazolinone derivatives.

Synthesis of 2-Amino-5-chlorobenzophenone Derivatives

Derivatives of 2-Amino-5-chlorobenzophenone are another important class of compounds accessible from this compound, often serving as intermediates in the synthesis of benzodiazepines and other central nervous system (CNS) active agents. The synthesis can be achieved through various multi-step sequences, including the conversion of the carboxylic acid to a benzophenone moiety.

G A This compound B Multi-step conversion A->B C 2-Amino-5-chlorobenzophenone B->C D Further derivatization C->D E Biologically active derivatives D->E

Caption: Synthesis of 2-Amino-5-chlorobenzophenone derivatives.

Potential Research Areas and Biological Activities

The derivatives of this compound have shown promise in several therapeutic areas, making them attractive targets for further research and drug development.

Anticancer Activity

Quinazoline derivatives are well-established as potent anticancer agents, with several approved drugs targeting key signaling molecules in cancer progression. Derivatives of 6-chloro-quinazoline, accessible from this compound, have demonstrated significant inhibitory activity against various cancer cell lines and protein kinases.

P21-Activated Kinase 4 (PAK4) Inhibition: PAK4 is a serine/threonine kinase that plays a crucial role in cell migration, proliferation, and survival, and its overexpression is implicated in various cancers.[2] 6-Chloro-4-aminoquinazoline-2-carboxamide derivatives have been identified as potent and selective PAK4 inhibitors.[2]

G PAK4 PAK4 Downstream Downstream Effectors (e.g., LIMK1) PAK4->Downstream CellProcesses Cell Migration, Proliferation, Survival Downstream->CellProcesses Inhibitor 6-Chloro-quinazoline Derivatives Inhibitor->PAK4 Apoptosis Apoptosis Inhibitor->Apoptosis

Caption: PAK4 signaling pathway and inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline scaffold is a common feature in many EGFR tyrosine kinase inhibitors used in cancer therapy. While specific data for 6-chloro-derivatives from this compound is emerging, the potential for developing novel EGFR inhibitors remains a promising research avenue.

G EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival Inhibitor Quinazoline-based EGFR Inhibitors Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway.

Quantitative Data: Anticancer Activity

Derivative ClassCompound/TargetActivityCell LineIC50 / KiReference
6-Chloro-4-aminoquinazoline-2-carboxamidePAK4 Inhibitor (Compound 31)PAK4 Inhibition-0.009 µM (Ki)[2]
6-Chloro-4-aminoquinazoline-2-carboxamidePAK1 Inhibition (Compound 31)PAK1 Inhibition-3.112 µM (Ki)[2]
6-Chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinoneTubulin Polymerization InhibitorCytotoxicityL1210 Leukemia5.8 µM[3]
6-Chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinoneTubulin Polymerization InhibitorCytotoxicityK562 Leukemia>50% inhibition at 1 µg/mL[3]
6-Chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinoneTubulin Polymerization InhibitorCytotoxicityMCF-7 Breast Cancer0.34 µM[3]
2-Amino-5-chlorobenzophenone DerivativeAntimalarialCytotoxicityPlasmodium falciparum110 nM (IC50)[4]
Anti-inflammatory Activity

This compound itself is known to possess anti-inflammatory properties.[5] This activity can be further modulated and enhanced through derivatization. The synthesis of novel amides, esters, and heterocyclic derivatives presents a viable strategy for the development of new anti-inflammatory agents.

Antimicrobial Activity

The increasing threat of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds derived from this compound, such as thiazole and benzothiazole derivatives, have been investigated for their potential as antifungal and antibacterial agents.[6][7]

Quantitative Data: Antimicrobial Activity

Derivative ClassOrganismMICReference
2-Aminobenzoic acid derivativesCandida albicans70 - 200 µg/mL[8]
2-Chlorobenzoic acid Schiff's basesEscherichia colipMIC = 2.27 µM/ml[9]

Experimental Protocols

Synthesis of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives (PAK4 Inhibitors)

This protocol is adapted from the synthesis of potent PAK4 inhibitors.[2]

  • Synthesis of 6-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline (Intermediate): this compound is reacted with urea at high temperatures (e.g., 200 °C).

  • Chlorination: The intermediate is then chlorinated using a reagent like phosphorus oxychloride to yield 2,4,6-trichloroquinazoline.

  • Substitution and Amidation: Subsequent nucleophilic substitution reactions with appropriate amines and further chemical transformations can be employed to introduce the desired side chains and the carboxamide functionality at the 2-position.

In Vitro Kinase Inhibition Assay (e.g., PAK4)

A FRET-based kinase assay (e.g., Z'-Lyte) can be used to determine the inhibitory activity of the synthesized compounds.[2]

  • Reagents: Prepare the kinase, substrate, ATP, and test compounds in an appropriate assay buffer.

  • Reaction: Incubate the kinase with the test compounds for a specific period before initiating the kinase reaction by adding the ATP/substrate mixture.

  • Detection: After the reaction, add the development reagent and measure the fluorescence resonance energy transfer signal.

  • Data Analysis: Calculate the percentage of inhibition and determine the Ki or IC50 values from the dose-response curves.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model for evaluating acute inflammation.

  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Compound Administration: Administer the test compound orally or via injection.

  • Induction of Edema: After a set time, inject a solution of carrageenan into the paw of the animal to induce inflammation.

  • Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition compared to a control group.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the plates under appropriate conditions for the growth of the microorganism.

  • Reading Results: Observe the wells for visible signs of microbial growth. The MIC is the lowest concentration of the compound that inhibits visible growth.

Conclusion

This compound represents a highly versatile and valuable scaffold for the development of novel therapeutic agents. Its utility in the synthesis of quinazolinone and other heterocyclic derivatives opens up significant opportunities for research in oncology, inflammation, and infectious diseases. The existing data, particularly on the anticancer activity of 6-chloro-quinazoline derivatives as PAK4 inhibitors, provides a strong rationale for further exploration. By leveraging the synthetic accessibility and the diverse biological potential of its derivatives, researchers can continue to unlock new therapeutic possibilities based on this foundational chemical entity. This guide serves as a starting point for stimulating further research and development in these promising areas.

References

A Comprehensive Technical Guide to 2-Amino-5-chlorobenzoic Acid: Synonyms, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-5-chlorobenzoic acid, a key chemical intermediate in the pharmaceutical and chemical industries. This document outlines its various synonyms and identifiers, details established experimental protocols for its synthesis, and explores its application in the development of therapeutic agents.

Chemical Identity and Synonyms

This compound is a substituted aromatic carboxylic acid with the molecular formula C₇H₆ClNO₂.[1][2] It is widely recognized by several alternative names and identifiers in chemical literature and commercial catalogs. A comprehensive list of these is provided below to aid in literature searches and material procurement.

Identifier Type Identifier Reference(s)
IUPAC Name This compound[1]
CAS Registry Number 635-21-2[1][2][3][4]
Common Synonyms 5-Chloroanthranilic acid[1][2][5][6]
5-Chloro-2-aminobenzoic acid[1][3][7]
Benzoic acid, 2-amino-5-chloro-[1]
2-Carboxy-4-chloroaniline[3][4][7]
Anthranilic acid, 5-chloro-[1]
Other Identifiers EINECS 211-230-8[1]
UNII-Z2Y66JMI31[1]
PubChem CID: 12476[1]
ChEBI: 166853[1]
NSC 404157[1][7]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods. Below are two detailed experimental protocols commonly cited in the literature.

Protocol 1: Reduction of 5-Chloro-2-nitrobenzoic acid

This method involves the reduction of the nitro group of 5-chloro-2-nitrobenzoic acid to an amine.

Materials:

  • 5-chloro-2-nitrobenzoic acid

  • Ethanol

  • Active Raney nickel

  • Hydrogen gas

  • Diatomaceous earth (Celite®)

Procedure:

  • In a reaction flask, add 2 grams of active Raney nickel.

  • Prepare a solution of 20 grams (110 mmol) of 5-chloro-2-nitrobenzoic acid in ethanol and add it to the reaction flask.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.

  • Upon completion of the reaction (monitored by TLC or other suitable methods), filter the reaction solution through diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the product.

  • The expected yield of this compound is approximately 16 grams (96%) of a white solid.

Protocol 2: Chlorination of Anthranilic Acid

This protocol describes the direct chlorination of anthranilic acid using sulfuryl chloride.

Materials:

  • Powdered anthranilic acid

  • Sulfuryl chloride

  • Absolute ether

  • 8% aqueous hydrochloric acid

  • Sodium hydroxide solution

  • Concentrated sodium acetate solution

  • Ethanol

Procedure:

  • Prepare a solution of 26 grams of sulfuryl chloride in 350 ml of absolute ether and cool it.

  • Over a period of 10 minutes, add 20 grams of powdered anthranilic acid to the cooled solution with continuous cooling.

  • Remove the solvent and excess sulfuryl chloride under vacuum.

  • Treat the residue with 150 ml of water and allow the mixture to stand for a few hours.

  • Filter the mixture and wash the residue several times with fresh water.

  • Digest the residue at 60-70°C with 400 ml of 8% aqueous hydrochloric acid solution.

  • Filter the hot solution to remove any undissolved solids (primarily 3,5-dichloroanthranilic acid).

  • Treat the filtrate with sodium hydroxide solution until a precipitate begins to form.

  • Add concentrated sodium acetate solution to complete the precipitation of the product.

  • Filter the precipitated solid, wash it with water, and recrystallize from a mixture of ethanol and water.

  • A yield of approximately 50% of this compound is expected.

Applications in Drug Development

This compound is a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly heterocyclic compounds.[5][8] Its applications span across different therapeutic areas, including the development of anti-inflammatory drugs, antimicrobial agents, and central nervous system depressants.[4][5]

Synthesis of Diazepam-D5 Intermediate

A notable application of this compound is in the synthesis of a deuterated internal standard for Diazepam, a widely used benzodiazepine.[4] The following workflow outlines the key steps in this synthesis.

experimental_workflow A This compound B Cyclization (e.g., with acetic anhydride) A->B C 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one B->C D Grignard Reaction (with deuterated phenyl magnesium bromide) C->D E N-(2-(Pentadeuterobenzoyl)-4-chlorophenyl)acetamide D->E F Acid Hydrolysis E->F G (2-Amino-5-chlorophenyl)(pentadeuterophenyl)methanone F->G H Acylation & Cyclization G->H I Diazepam-D5 H->I

Caption: Experimental workflow for the synthesis of Diazepam-D5 intermediate.

Role in Signaling Pathways

While direct modulation of signaling pathways by this compound is not extensively documented, its derivatives are known to interact with key cellular cascades. For instance, a structurally similar compound, 2-amino-3-chlorobenzoic acid, has been shown to exhibit anticancer properties by targeting the PI3K/AKT signaling pathway.[9] This pathway is crucial for cell proliferation, survival, and growth. The synthesis of quinazolinone derivatives from this compound provides a scaffold for developing inhibitors that target such pathways, which are often dysregulated in cancer.

signaling_pathway cluster_0 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes Inhibitor Quinazolinone Derivative (from this compound) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by derivatives.

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in organic synthesis and drug discovery. Its rich chemistry allows for the creation of a diverse range of heterocyclic compounds with potential therapeutic activities. The detailed protocols and application insights provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and innovation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Amino-5-chlorobenzoic acid, a key intermediate in the pharmaceutical and chemical industries. The primary method described is the catalytic hydrogenation of 5-chloro-2-nitrobenzoic acid using Raney nickel as the catalyst. This process is known for its high yield and straightforward procedure. Alternative reduction methods are also briefly discussed. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of various pharmaceuticals, including disease-modifying antirheumatic drugs (DMARDs), and as a precursor for dyes and pigments.[1][2] The synthesis of this compound is often achieved through the reduction of the nitro group of 5-chloro-2-nitrobenzoic acid. The choice of reducing agent and reaction conditions is crucial for achieving high yields and purity while tolerating other functional groups on the aromatic ring. This application note details a reliable and high-yielding protocol for this transformation.

Reaction Scheme

The overall chemical transformation is the reduction of a nitro group to an amine:

5-chloro-2-nitrobenzoic acid → this compound

Quantitative Data Summary

ParameterValueReference
Starting Material5-chloro-2-nitrobenzoic acid[1]
ProductThis compound[1]
CatalystRaney Nickel[1]
SolventEthanol[1]
Reaction TemperatureRoom Temperature (20 °C)
Reaction TimeOvernight[1]
Yield96%[1]
Product AppearanceWhite solid[1]
Melting Point204 °C[3]
¹H NMR (DMSO-d6)δ 6.77 (d, J = 8.9 Hz, 1H), 7.24 (dd, J = 2.9, 8.9 Hz, 1H), 7.62 (d, J = 2.9 Hz, 1H), 8.7 (br, 3H)[1]
EIMS170 (M-H)⁻[1]

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from a general procedure for the synthesis of this compound.[1]

Materials:

  • 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol)

  • Active Raney nickel (2 g)

  • Ethanol

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Stirring apparatus

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a suitable reaction flask, add the active Raney nickel (2 g).

  • Addition of Reactant: Prepare a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol and add it to the reaction flask.

  • Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere. The reaction is typically left to proceed overnight.

  • Work-up:

    • Once the reaction is complete (can be monitored by TLC), filter the reaction mixture through a pad of diatomaceous earth to remove the Raney nickel catalyst.

    • Rinse the filter cake with a small amount of ethanol to ensure all the product is collected.

  • Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product.

  • Purification and Characterization: The resulting white solid (16 g, 96% yield) can be further purified by recrystallization if necessary.[3] The product should be characterized by techniques such as ¹H NMR and mass spectrometry to confirm its identity and purity.[1]

Alternative Reduction Methods

While catalytic hydrogenation with Raney nickel is highly effective, other methods can also be employed for the reduction of aromatic nitro groups.[4] These include:

  • Rhodium on Carbon: Hydrogenation in the presence of 5% rhodium on carbon in tetrahydrofuran is another catalytic method.[5]

  • Tin(II) Chloride (SnCl₂): This is a classic method for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.[4][6] The reaction is typically carried out in an alcoholic solvent.

  • Iron (Fe) in Acidic Medium: The use of iron powder in the presence of an acid like acetic acid or ammonium chloride provides a mild and economical way to reduce nitro groups.[4]

  • Zinc (Zn) in Acidic Medium: Similar to iron, zinc metal in an acidic solution is also a viable reducing agent for this transformation.[4]

The choice of method may depend on the scale of the reaction, available equipment, and the presence of other functional groups in the molecule.

Visualizations

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_materials Starting Materials & Reagents cluster_process Reaction & Work-up cluster_product Final Product A 5-chloro-2-nitrobenzoic acid E Combine reactants in Ethanol A->E B Raney Nickel (Catalyst) B->E C Ethanol (Solvent) C->E D Hydrogen Gas (H₂) F Stir under H₂ atmosphere overnight at RT D->F E->F G Filter through Diatomaceous Earth F->G H Concentrate filtrate under reduced pressure G->H I This compound (White Solid, 96% Yield) H->I

Caption: Synthesis workflow from starting materials to the final product.

LogicalRelationship Key Relationships in the Synthesis Reactant 5-chloro-2-nitrobenzoic acid Process Catalytic Hydrogenation Reactant->Process is reduced via Product This compound Outcome High Yield (96%) Product->Outcome is obtained in Catalyst Raney Nickel Catalyst->Process catalyzes ReducingAgent Hydrogen Gas ReducingAgent->Process is the source of H Condition1 Room Temperature Condition1->Process occurs at Condition2 Ethanol Solvent Condition2->Process occurs in Process->Product yields

Caption: Key components and their roles in the synthesis.

References

Detailed protocol for the reduction of 5-chloro-2-nitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Detailed Protocols for the Reduction of 5-Chloro-2-nitrobenzoic Acid to 2-Amino-5-chlorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of 5-chloro-2-nitrobenzoic acid is a critical chemical transformation that yields this compound (also known as 5-chloroanthranilic acid). This product serves as a vital building block and key intermediate in the synthesis of pharmaceuticals, dyes, and other high-value fine chemicals. The selective reduction of the nitro group in the presence of both a carboxylic acid and a chloro substituent requires robust and efficient methodologies. This document provides a comparative overview and detailed protocols for several common reduction methods, enabling researchers to select the most suitable procedure based on available equipment, desired yield, and safety considerations.

Comparative Data of Reduction Methods

The following table summarizes various methods for the reduction of 5-chloro-2-nitrobenzoic acid, highlighting key quantitative parameters for easy comparison.

MethodReducing Agent / CatalystSolvent & ConditionsReaction TimeYield (%)Reference
Catalytic HydrogenationRaney Nickel (Raney Ni), H₂ gasEthanol, Room Temperature, H₂ atmosphereOvernight96%[1]
Metal & Acid ReductionZinc Dust (Zn)Water, Acetic Acid, Boiling~2 hours~92%[2]
Metal Salt ReductionStannous Chloride (SnCl₂·2H₂O)Ethanol, 30°C, Ultrasonic Irradiation2 hours39-98% (general for aryl nitro)[3]
Dithionite ReductionSodium Dithionite (Na₂S₂O₄)Acetonitrile-Water (1:3 v/v), 35°C1 hour (for p-nitrobenzoic acid)95% (for p-nitrobenzoic acid)[4]

Reaction Scheme & Workflow

The overall chemical transformation is the selective reduction of a nitro group to an amine.

G reactant 5-Chloro-2-nitrobenzoic Acid product This compound reactant->product Reduction reagent Reducing Agent (e.g., H₂/Raney Ni, Zn, SnCl₂, Na₂S₂O₄) reagent->product

Caption: General reaction for the reduction of 5-chloro-2-nitrobenzoic acid.

A generalized workflow for performing the reduction and isolating the final product is outlined below. Specific details for each protocol may vary.

G A Reactant Preparation (Dissolve Starting Material) B Addition of Reducing Agent & Reaction A->B 1 C Reaction Monitoring (e.g., TLC) B->C 2 D Work-up (Filtration, Quenching) C->D 3 E Product Isolation (Precipitation / Extraction) D->E 4 F Purification (Recrystallization) E->F 5 G Characterization (NMR, MS, mp) F->G 6

Caption: A typical experimental workflow for the reduction and purification process.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is highly efficient and provides a very pure product with a straightforward work-up. It requires access to a hydrogen gas source and appropriate safety measures.

Materials:

  • 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol)

  • Ethanol

  • Active Raney Nickel (2 g)

  • Hydrogen (H₂) gas cylinder and balloon or hydrogenation apparatus

  • Diatomaceous earth (Celite®)

  • Round-bottom flask or hydrogenation vessel

  • Stirrer

Procedure:

  • In a suitable reaction vessel, add the active Raney Nickel catalyst (2 g).[1]

  • Prepare a solution of 5-chloro-2-nitrobenzoic acid (20 g) in ethanol.

  • Add the ethanolic solution of the starting material to the reaction vessel containing the catalyst.[1]

  • Seal the vessel, evacuate the air, and introduce hydrogen gas (e.g., via a balloon or from a pressurized source).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere overnight.[1]

  • Monitor the reaction for completion (e.g., by TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas in a fume hood.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.

  • Rinse the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the product as a white solid.[1]

  • Expected Yield: ~16 g (96%).[1]

Protocol 2: Reduction using Zinc Dust and Acetic Acid

This classic method uses inexpensive reagents and does not require specialized pressure equipment, making it highly accessible.

Materials:

  • 5-chloro-2-nitrobenzoic acid (20.2 g, 0.1 mol)

  • Sodium carbonate (Na₂CO₃)

  • 40% Acetic acid

  • Zinc dust (100 g)

  • Hydrochloric acid (HCl) for acidification

  • Large reaction vessel (e.g., 3 L beaker or flask)

  • Heating mantle and stirrer

Procedure:

  • In a small beaker, dissolve 20.2 g of 5-chloro-2-nitrobenzoic acid in 70 mL of water containing 5.5 g of sodium carbonate.[2]

  • Acidify this solution by adding 10 mL of 40% acetic acid.[2]

  • In a large reaction vessel, prepare a suspension of 100 g of zinc dust in 250 mL of water and add 4 mL of 40% acetic acid.[2]

  • Heat the zinc suspension to boiling.

  • Add the solution of 5-chloro-2-nitrobenzoic acid dropwise to the boiling zinc suspension with continuous stirring. Caution: The reaction can foam significantly; use a large vessel.[2]

  • Maintain boiling and stirring for approximately 2 hours to complete the reduction.[2]

  • After the reduction is complete, add 5 g of sodium carbonate to the hot mixture to make it alkaline.

  • Filter the hot solution to remove the zinc sludge. Wash the sludge with a small amount of hot water.

  • Combine the filtrates and evaporate the volume to about 200 mL.[2]

  • Isolate the product by carefully acidifying the solution with hydrochloric acid until precipitation is complete. Avoid a large excess of acid.[2]

  • Cool the mixture, filter the precipitated solid, wash with cold water, and dry.

  • Expected Yield: ~92%.[2]

Protocol 3: Reduction using Stannous Chloride (SnCl₂)

Stannous chloride is an effective reducing agent that is tolerant of many functional groups. However, the work-up can be complicated by the precipitation of tin salts.

Materials:

  • 5-chloro-2-nitrobenzoic acid (1 equivalent)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 10 equivalents)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution

  • Ultrasonic bath (optional but recommended)

Procedure:

  • Dissolve the 5-chloro-2-nitrobenzoic acid in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O).[3]

  • Expose the reaction mixture to ultrasonic irradiation for 2 hours at 30°C, or stir vigorously at room temperature until the reaction is complete as indicated by TLC analysis.[3]

  • Remove the solvent (ethanol) under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M KOH solution. Note: Tin salts may precipitate. Vigorous stirring is required. The pH should be strongly basic (pH > 12) to help dissolve tin hydroxides.[5]

  • Separate the layers. Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization if necessary.

Protocol 4: Reduction using Sodium Dithionite (Na₂S₂O₄)

This method uses a mild, inexpensive, and safe reducing agent, offering high chemoselectivity.

Materials:

  • 5-chloro-2-nitrobenzoic acid (1 equivalent)

  • Sodium dithionite (Na₂S₂O₄) (approx. 4-5 equivalents)

  • Solvent system (e.g., Acetonitrile-Water, DMSO, or Methanol-Water)

  • Base (e.g., K₂CO₃ or NaHCO₃)

  • Ethyl acetate

Procedure:

  • Dissolve the 5-chloro-2-nitrobenzoic acid in the chosen organic solvent (e.g., acetonitrile) in a round-bottom flask. Add water and a base like K₂CO₃ to aid dissolution and facilitate the reaction.[4]

  • In a separate container, prepare a fresh solution of sodium dithionite in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.[4] The reaction can be exothermic.

  • Stir the mixture at the appropriate temperature (e.g., 35°C or room temperature) until the reaction is complete (monitor by TLC).[4]

  • Once complete, add more water to dissolve the inorganic salts.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).[4]

  • Combine the organic extracts, wash with saturated brine solution, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the product.

  • The product can be further purified by recrystallization.

References

Applications of 2-Amino-5-chlorobenzoic Acid in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-chlorobenzoic acid is a versatile aromatic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical agents. Its utility in drug development stems from the presence of three reactive functional groups: an amino group, a carboxylic acid, and a chloro substituent on the benzene ring. These features allow for diverse chemical modifications, making it a valuable building block for creating complex molecular architectures with significant biological activity. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical classes derived from this compound, including anti-inflammatory agents, benzodiazepines, and p21-activated kinase 4 (PAK4) inhibitors.

Synthesis of Quinazolinone-Based Anti-inflammatory Agents

Application Note

Quinazolinone derivatives synthesized from this compound are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation and pain. The flexibility of the quinazolinone scaffold allows for the synthesis of a diverse library of compounds with varying potency and selectivity for COX-1 and COX-2 isozymes.

Experimental Workflow: Synthesis of Quinazolinone Derivatives

G cluster_0 Step 1: Formation of Benzoxazinone Intermediate cluster_1 Step 2: Synthesis of Quinazolinone Derivative A This compound C Reflux A->C B Acetic Anhydride B->C D 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one C->D E 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one G Glacial Acetic Acid, Reflux E->G F Substituted Aniline F->G H 6-Chloro-2-methyl-3-(substituted)-quinazolin-4(3H)-one G->H

Caption: General synthetic scheme for quinazolinone derivatives.

Quantitative Data Summary: Synthesis of Quinazolinone Derivatives

StepReactantsReagents/ConditionsProductYield (%)Reference
1This compound, Acetic anhydrideReflux, 4 hours6-Chloro-2-methyl-4H-3,1-benzoxazin-4-oneNot specified
26-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, Substituted anilineGlacial acetic acid, Reflux, 6 hours6-Chloro-2-methyl-3-(substituted)-quinazolin-4(3H)-oneVariable

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one

  • A mixture of this compound (1 mole) and acetic anhydride (2 moles) is taken in a round-bottom flask.

  • The reaction mixture is refluxed for 4 hours.

  • After completion of the reaction, the excess acetic anhydride is removed by distillation under reduced pressure.

  • The resulting solid product, 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one, is collected and can be used in the next step without further purification.

Protocol 2: Synthesis of 6-Chloro-2-methyl-3-(substituted)-quinazolin-4(3H)-one

  • A mixture of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one (0.1 mole) and a substituted aniline (0.1 mole) is refluxed in glacial acetic acid (50 mL) for 6 hours.

  • The reaction mixture is then cooled and poured into crushed ice with constant stirring.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 6-chloro-2-methyl-3-(substituted)-quinazolin-4(3H)-one.

Synthesis of Benzodiazepines via 2-Amino-5-chlorobenzophenone Intermediate

Application Note

This compound is a precursor for the synthesis of 2-amino-5-chlorobenzophenone, a key intermediate in the production of several benzodiazepines. Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. The synthesis of 2-amino-5-chlorobenzophenone from this compound typically involves the conversion of the carboxylic acid to an acyl chloride, followed by a Friedel-Crafts acylation reaction.

Experimental Workflow: Synthesis of 2-Amino-5-chlorobenzophenone and Subsequent Benzodiazepine Synthesis

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Benzodiazepine Synthesis (General) A This compound C Reflux A->C B Thionyl Chloride (SOCl2) B->C D 2-Amino-5-chlorobenzoyl chloride C->D E 2-Amino-5-chlorobenzoyl chloride G Lewis Acid (e.g., AlCl3) E->G F Benzene F->G H 2-Amino-5-chlorobenzophenone G->H I 2-Amino-5-chlorobenzophenone J Multi-step Synthesis I->J K Benzodiazepine (e.g., Lorazepam, Chlordiazepoxide) J->K

Caption: Synthetic route to benzodiazepines from this compound.

Quantitative Data Summary: Synthesis of 2-Amino-5-chlorobenzophenone

StepReactantsReagents/ConditionsProductYield (%)Reference
1This compoundThionyl chloride, Reflux2-Amino-5-chlorobenzoyl chlorideHigh (typically)General Knowledge
22-Amino-5-chlorobenzoyl chloride, BenzeneAluminum chloride, Reflux2-Amino-5-chlorobenzophenone~39% (from p-chloroaniline)

Experimental Protocols

Protocol 3: Synthesis of 2-Amino-5-chlorobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add this compound (1 mole).

  • Slowly add thionyl chloride (1.2 moles) to the flask at room temperature with stirring.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

  • After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-amino-5-chlorobenzoyl chloride, which can be used directly in the next step.

Protocol 4: Synthesis of 2-Amino-5-chlorobenzophenone via Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.1 moles) in dry benzene (used as both reactant and solvent) at 0-5 °C, slowly add a solution of 2-amino-5-chlorobenzoyl chloride (1 mole) in dry benzene.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 2-amino-5-chlorobenzophenone.

Synthesis of Quinazoline-Based p21-activated kinase 4 (PAK4) Inhibitors

Application Note

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell proliferation, survival, and metastasis. Consequently, PAK4 has emerged as a promising therapeutic target for cancer treatment. This compound is a key starting material for the synthesis of 6-chloroquinazoline derivatives that have been identified as potent PAK4 inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of PAK4, thereby blocking its downstream signaling pathways.

PAK4 Signaling Pathway

PAK4_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptors Receptors & Adaptors cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes Growth_Factors Growth Factors (e.g., HGF) RTKs Receptor Tyrosine Kinases Growth_Factors->RTKs Cytokines Cytokines (e.g., TNF-α) TNFR TNFR1 Cytokines->TNFR GPCR_Ligands GPCR Ligands GPCRs GPCRs GPCR_Ligands->GPCRs Ras Ras RTKs->Ras PI3K PI3K RTKs->PI3K NFkB NF-κB TNFR->NFkB GPCRs->Ras PAK4 PAK4 Ras->PAK4 activates PI3K->PAK4 activates MEK_ERK MEK/ERK Pathway PAK4->MEK_ERK activates PI3K_Akt PI3K/Akt Pathway PAK4->PI3K_Akt activates beta_Catenin β-catenin PAK4->beta_Catenin phosphorylates LIMK1 LIMK1 PAK4->LIMK1 phosphorylates PAK4->NFkB modulates Angiogenesis Angiogenesis PAK4->Angiogenesis Proliferation Cell Proliferation MEK_ERK->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_Akt->Survival beta_Catenin->Proliferation Metastasis Metastasis & Invasion LIMK1->Metastasis NFkB->Survival Quinazoline_Inhibitor 6-Chloroquinazoline Inhibitor Quinazoline_Inhibitor->PAK4 inhibits

Caption: Simplified PAK4 signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Workflow: Synthesis of 6-chloroquinazoline PAK4 Inhibitors

The synthesis of 6-chloroquinazoline PAK4 inhibitors from this compound follows a similar pathway to the anti-inflammatory agents, involving the formation of a benzoxazinone intermediate, followed by reaction with a specific amine to introduce the desired pharmacophore for PAK4 inhibition.

Quantitative Data Summary: Synthesis of a PAK4 Inhibitor Precursor

StepReactantsReagents/ConditionsProductYield (%)Reference
1This compound, Acetic anhydrideReflux, 4 hours6-Chloro-2-methyl-4H-3,1-benzoxazin-4-oneNot specified
26-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, 3,5-Bis(trifluoromethyl)benzylaminePyridine, Reflux6-Chloro-2-methyl-3-((3,5-bis(trifluoromethyl)benzyl)amino)quinazolin-4(3H)-oneVariable

Experimental Protocol

Protocol 5: Synthesis of a 6-chloroquinazoline PAK4 Inhibitor Precursor

  • Synthesize 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one from this compound as described in Protocol 1 .

  • In a round-bottom flask, dissolve 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one (1 mole) and 3,5-bis(trifluoromethyl)benzylamine (1 mole) in pyridine.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the desired 6-chloro-2-methyl-3-((3,5-bis(trifluoromethyl)benzyl)amino)quinazolin-4(3H)-one.

Application Notes and Protocols: 2-Amino-5-chlorobenzoic Acid in Anti-inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-5-chlorobenzoic acid, also known as 5-chloroanthranilic acid, is a valuable substituted benzoic acid derivative.[1] Its bifunctional nature, containing both an amino and a chloro group, makes it a versatile intermediate in organic synthesis.[1] In the pharmaceutical industry, it serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Anthranilic acid derivatives are foundational scaffolds for several commercial drugs, including fenamates, which are known for their anti-inflammatory, analgesic, and antipyretic properties.[3] This document provides an overview of its application, synthesis protocols, and methods for evaluating the anti-inflammatory potential of its derivatives.

Section 1: Synthesis of this compound

The efficient synthesis of the starting intermediate is critical for drug development. A high-yield method for preparing this compound involves the reduction of 5-chloro-2-nitrobenzoic acid.

Experimental Protocol 1: Synthesis from 5-Chloro-2-nitrobenzoic Acid

This protocol describes the hydrogenation of 5-chloro-2-nitrobenzoic acid using a Raney nickel catalyst to produce this compound with high purity and yield.[4]

Materials:

  • 5-chloro-2-nitrobenzoic acid

  • Ethanol

  • Active Raney nickel

  • Hydrogen gas supply

  • Reaction flask

  • Stirrer

  • Filtration apparatus (with Celite or diatomaceous earth)

  • Rotary evaporator

Procedure:

  • Add freshly activated Raney nickel (2 g) to a suitable reaction flask.

  • Prepare a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol.

  • Add the ethanol solution to the reaction flask containing the Raney nickel.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere.

  • Continue the reaction overnight, monitoring for completion (e.g., by TLC).

  • Upon completion, filter the reaction solution through a pad of Celite or diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.

Data Presentation:

ParameterValueReference
Starting Material5-chloro-2-nitrobenzoic acid (20 g)[4]
ProductThis compound[4]
Yield16 g (96%)[4]
AppearanceWhite solid[4]

Synthesis Workflow Diagram

G start 5-Chloro-2-nitrobenzoic acid in Ethanol reaction Hydrogenation Reaction (Room Temp, Overnight) start->reaction catalyst Raney Nickel Catalyst catalyst->reaction h2 H2 Atmosphere h2->reaction filtration Filtration (through Celite) reaction->filtration Mixture evaporation Solvent Evaporation (Reduced Pressure) filtration->evaporation Filtrate product Product: 2-Amino-5-chlorobenzoic Acid (96% Yield) evaporation->product

Caption: Workflow for the synthesis of this compound.

Section 2: Synthesis of Anti-inflammatory Drug Analogs

This compound is a key precursor for synthesizing fenamate-type NSAIDs. The following is a representative protocol for the synthesis of an N-aryl-5-chloroanthranilic acid derivative.

Experimental Protocol 2: Synthesis of a Fenamate Analog

This protocol outlines a typical Ullmann condensation reaction to couple this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 2,3-dichlorobenzotrifluoride)

  • Potassium carbonate (K₂CO₃)

  • Copper powder or Copper(I) salt (catalyst)

  • High-boiling point solvent (e.g., DMF, NMP)

  • Hydrochloric acid (HCl) for acidification

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, combine this compound, the selected aryl halide, and potassium carbonate in a suitable solvent like DMF.

  • Add a catalytic amount of copper powder or a copper(I) salt.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Filter to remove any insoluble material.

  • Acidify the aqueous filtrate with concentrated HCl to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified N-aryl-5-chloroanthranilic acid.

Synthesis Workflow Diagram

G start1 This compound reaction Ullmann Condensation (Reflux) start1->reaction start2 Aryl Halide start2->reaction reagents K₂CO₃, Cu Catalyst Solvent (DMF) reagents->reaction workup Aqueous Workup & Filtration reaction->workup acidification Acidification (HCl) to Precipitate workup->acidification purification Recrystallization acidification->purification product Product: N-Aryl-5-chloroanthranilic Acid Derivative purification->product

Caption: General workflow for synthesizing a fenamate-type NSAID.

Section 3: Mechanism of Action and In-Vitro Evaluation

NSAIDs derived from this compound typically exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.

Signaling Pathway: COX Inhibition

Non-steroidal anti-inflammatory drugs function by inhibiting COX-1 and/or COX-2.[5] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[5] Selective inhibition of the inducible COX-2 isoform is often desired to reduce the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform.[5]

G membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Stimulus pla2 Phospholipase A₂ pla2->aa pgs Prostaglandins (PGE₂, etc.) aa->pgs Metabolism cox COX-1 / COX-2 Enzymes cox->pgs drug NSAID Derivative (from this compound) drug->cox INHIBITS inflammation Inflammation, Pain, Fever pgs->inflammation Mediates

Caption: Mechanism of action via inhibition of the COX pathway.

Experimental Protocol 3: In-Vitro COX Inhibition Assay

This protocol provides a general method for determining the inhibitory activity (IC₅₀) of synthesized compounds against COX-1 and COX-2.

Materials:

  • Synthesized test compounds and reference NSAID (e.g., celecoxib, indomethacin)

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Detection kit (e.g., colorimetric or fluorescent probe for prostaglandin quantification)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference drug in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound solution.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a specific time (e.g., 10 minutes) to allow for prostaglandin production.

  • Stop the reaction and use the detection kit to quantify the amount of prostaglandin produced.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

The following table shows representative data for novel anti-inflammatory agents, illustrating the type of quantitative results obtained from COX inhibition assays.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Meloxicam (Reference)146.34 ± 15.230.12 ± 6.44.86
Derivative BS26128.73 ± 9.118.20 ± 4.37.07
Derivative BS27116.89 ± 4.325.55 ± 2.04.57
Data adapted from a study on 1,2-benzothiazine derivatives for illustrative purposes.[6]

Section 4: In-Vivo Efficacy Evaluation

The carrageenan-induced paw edema model in rats is a standard and widely used method to assess the in-vivo acute anti-inflammatory activity of new compounds.[7]

Experimental Protocol 4: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar or Sprague-Dawley rats

  • Test compounds and reference drug (e.g., indomethacin, diclofenac sodium)

  • 1% (w/v) solution of λ-Carrageenan in saline

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Plethysmometer or digital calipers to measure paw volume/thickness

Procedure:

  • Fast the animals overnight with free access to water before the experiment.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups.

  • Measure the initial volume of the right hind paw of each rat.

  • Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

  • After a specific period (e.g., 60 minutes), induce inflammation by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_o)_control - (V_t - V_o)_treated] / (V_c - V_o)_control * 100 Where V_o is the initial paw volume, V_t is the volume at time 't' for the treated group, and V_c is the volume at time 't' for the control group.

Data Presentation:

The table below presents representative data for the percentage of edema reduction, demonstrating the efficacy of novel compounds compared to a standard drug.

Compound (Dose)1 hr Inhibition (%)3 hr Inhibition (%)5 hr Inhibition (%)
Ibuprofen (100 mg/kg)25%36%30%
Ketoprofen (100 mg/kg)35%47%41%
Ketoprofen Derivative 1662%91%85%
Ibuprofen Derivative 2141%67%60%
Data adapted from a study on NSAID conjugates for illustrative purposes.[7]

References

Application Notes and Protocols: Preparation of a Selective JAK3 Inhibitor from 5-Chloroanthranilic Acid for Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the synthesis and potential application of a selective Janus Kinase 3 (JAK3) inhibitor, a promising candidate for a disease-modifying antirheumatic drug (DMARD), using 5-Chloroanthranilic acid as a key starting material. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and rheumatology.

Introduction

5-Chloroanthranilic acid is a valuable building block in the synthesis of various biologically active compounds.[1][2] Its derivatives have shown significant potential as anti-inflammatory agents.[3][4][5] Notably, the anthranilic acid scaffold is a key feature in the development of selective inhibitors of Janus Kinase 3 (JAK3).[1][2] Selective JAK3 inhibition is a clinically relevant strategy for the treatment of autoimmune diseases such as rheumatoid arthritis, as it can modulate the immune response with potentially fewer side effects compared to broader immunosuppressants.[1][3]

This document outlines the synthetic pathway for a potent and selective covalent JAK3 inhibitor, herein designated as Compound 1 , which has demonstrated efficacy in preclinical models of rheumatoid arthritis.[1] The protocol is based on established synthetic methodologies for similar compounds and highlights the utility of 5-Chloroanthranilic acid in the preparation of next-generation DMARDs.

Data Presentation

The following table summarizes the key quantitative data for the target JAK3 inhibitor, Compound 1, and its selectivity over other JAK family kinases.

Compound Target IC50 (nM) Selectivity vs. JAK1 Selectivity vs. JAK2 Reference
Compound 1JAK357 ± 1.21> 175-fold> 175-fold[1]
TofacitinibJAK3---[1]
TofacitinibJAK1---[1]

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. A lower IC50 indicates higher potency.

Experimental Protocols

The following protocols describe the synthesis of the selective JAK3 inhibitor Compound 1 starting from 5-Chloroanthranilic acid.

Protocol 1: Synthesis of 2-Amino-5-chloro-N-(prop-2-yn-1-yl)benzamide (Intermediate A)
  • Step 1: Acylation of 5-Chloroanthranilic acid.

    • To a solution of 5-Chloroanthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Step 2: Amidation with Propargylamine.

    • Dissolve the crude acid chloride from Step 1 in anhydrous DCM.

    • Cool the solution to 0 °C and add propargylamine (1.1 eq) and triethylamine (1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Intermediate A .

Protocol 2: Synthesis of 2-(4-((Dimethylamino)methyl)benzamido)-5-methoxy-N-(pyridin-2-yl)benzamide (Intermediate B - Example of a related core structure for context)

Note: The synthesis of the direct precursor to Compound 1 from Intermediate A would involve a Sonogashira coupling followed by cyclization and subsequent amidation. For illustrative purposes of a related amide bond formation found in similar molecules, the following protocol is provided.

  • Step 1: Synthesis of 4-((Dimethylamino)methyl)benzoic acid.

    • This starting material can be synthesized from 4-(bromomethyl)benzoic acid by reaction with dimethylamine.

  • Step 2: Amide Coupling.

    • To a solution of 2-amino-5-methoxy-N-(pyridin-2-yl)benzamide (1.0 eq) and 4-((dimethylamino)methyl)benzoic acid (1.1 eq) in DMF, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired amide.

Protocol 3: Final Synthesis of Compound 1 (Hypothetical final step based on literature)
  • Step 1: Cyclization and Amidation.

    • The synthesis of the final inhibitor Compound 1 from Intermediate A would involve a multi-step sequence likely including a palladium-catalyzed cross-coupling reaction to introduce the pyrimidine core, followed by functional group manipulations and a final amide coupling reaction similar to the one described in Protocol 2. The electrophilic "warhead" for covalent binding is typically introduced in the final steps. A detailed protocol would be highly specific to the exact structure of the pyrimidine heterocycle being synthesized.

Visualizations

Signaling Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway in Rheumatoid Arthritis cluster_cell Cell Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene Initiates Compound1 Compound 1 (JAK3 Inhibitor) Compound1->JAK3 Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of Compound 1.

Experimental Workflow

Synthesis_Workflow Synthetic Workflow for JAK3 Inhibitor Start 5-Chloroanthranilic Acid Step1 Acylation (Oxalyl Chloride, DMF) Start->Step1 Intermediate1 Acid Chloride Intermediate Step1->Intermediate1 Step2 Amidation (Propargylamine, Et3N) Intermediate1->Step2 IntermediateA Intermediate A Step2->IntermediateA Step3 Multi-step Sequence (Coupling, Cyclization, Amidation) IntermediateA->Step3 FinalProduct Compound 1 (Selective JAK3 Inhibitor) Step3->FinalProduct Purification Purification (Column Chromatography) FinalProduct->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General synthetic workflow from 5-Chloroanthranilic acid to Compound 1.

References

Application Notes and Protocols: Synthesis and Evaluation of 2-Amino-5-chlorobenzoic Acid-Derived PAK4 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of a novel class of p21-activated kinase 4 (PAK4) inhibitors derived from 2-amino-5-chlorobenzoic acid. PAK4 is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a critical role in cell proliferation, survival, migration, and invasion, making it a prime target for anticancer drug development. The following protocols are based on the successful structure-based design and synthesis of potent and selective 4-aminoquinazoline-2-carboxamide PAK4 inhibitors.

Data Presentation

The inhibitory activities of a series of synthesized compounds, derived from this compound, against PAK1 and PAK4 were determined using a fluorescence resonance energy transfer (FRET)-based Z'-Lyte assay. The data, including inhibitory constant (Ki) values and selectivity, are summarized in the table below for easy comparison.

Compound IDPAK4 Ki (μM)PAK1 Ki (μM)Selectivity (PAK1/PAK4)
11a 0.099>10>101
11b 0.016>10>625
12 0.354>10>28
14 0.674>10>15
17 0.045>10>222
18 2.172>10>5
25 0.0162.750172
31 0.0093.112346
36 0.0060.36861

Signaling Pathway

PAK4 is a central node in multiple signaling pathways that are crucial for cancer progression. Its inhibition can disrupt these pathways, leading to reduced cell proliferation, migration, and invasion. The diagram below illustrates the key signaling events upstream and downstream of PAK4.

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Pathways cluster_outcomes Cellular Outcomes Growth Factors Growth Factors Cdc42 Cdc42 PAK4 PAK4 Cdc42->PAK4 activates LIMK1 LIMK1 Cofilin Cofilin LIMK1->Cofilin phosphorylates (inactivates) Cytoskeletal Reorganization Cytoskeletal Reorganization Cofilin->Cytoskeletal Reorganization β-catenin β-catenin Cell Proliferation & Survival Cell Proliferation & Survival β-catenin->Cell Proliferation & Survival PI3K/Akt Pathway PI3K/Akt Pathway PI3K/Akt Pathway->Cell Proliferation & Survival Metastasis (Migration & Invasion) Metastasis (Migration & Invasion) Cytoskeletal Reorganization->Metastasis (Migration & Invasion) PAK4->LIMK1 phosphorylates PAK4->β-catenin stabilizes PAK4->PI3K/Akt Pathway activates

Caption: PAK4 signaling pathway in cancer.

Experimental Protocols

Synthesis of 4-Aminoquinazoline-2-carboxamide PAK4 Inhibitors

The synthesis of the 4-aminoquinazoline-2-carboxamide derivatives begins with this compound and proceeds through a multi-step reaction sequence. A general workflow is depicted below.

Synthesis_Workflow A This compound B Cyclization with Triphosgene and Ammonium Hydroxide A->B C Acylation with Ethyl Oxalyl Monochloride B->C D Cyclization under Basic Conditions C->D E Hydrolysis D->E F Chlorination with SOCl2 E->F G Condensation with Amines F->G H Final Product: 4-Aminoquinazoline-2-carboxamide G->H

Caption: General synthesis workflow.

Detailed Protocol for a Representative Compound (e.g., Compound 31):

  • Synthesis of 6-chloroquinazoline-2,4(1H,3H)-dione: A mixture of this compound and urea is heated at 200 °C. After cooling, the solid is washed to yield the product.

  • Synthesis of 2,4,6-trichloroquinazoline: The product from the previous step is refluxed with phosphorus oxychloride and N,N-dimethylaniline. The mixture is then poured into ice-water and the precipitate is collected.

  • Synthesis of 2,6-dichloro-N-(1H-pyrazol-3-yl)quinazolin-4-amine: The trichloroquinazoline is reacted with 1H-pyrazol-3-amine in the presence of N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

  • Synthesis of tert-butyl (R)-(1-(6-chloro-4-((1-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)pyrrolidin-3-yl)carbamate: The resulting dichloro compound is reacted with (R)-tert-butyl (pyrrolidin-3-yl)carbamate under acidic conditions in ethanol at 120 °C.

  • Final Deprotection: The Boc-protected intermediate is treated with HCl in ethyl acetate to yield the final compound.

  • Purification: The final product is purified by column chromatography on silica gel.

PAK4 Kinase Inhibition Assay (Z'-Lyte™ FRET Assay)

This assay quantifies the enzymatic activity of PAK4 by measuring the phosphorylation of a synthetic peptide substrate.

Materials:

  • Recombinant human PAK4 enzyme

  • Z'-Lyte™ Kinase Assay Kit - Ser/Thr Peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

  • 384-well assay plates

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of 4x test compound solution.

  • Add 5 µL of a 2x mixture of PAK4 enzyme and the FRET-peptide substrate in assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution. The final ATP concentration should be at the Km,app for PAK4.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding 5 µL of the Development Reagent.

  • Incubate for 1 hour at room temperature.

  • Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm and 520 nm.

  • Calculate the emission ratio and determine the percent inhibition based on controls (0% inhibition with DMSO, 100% inhibition with no enzyme).

  • Determine Ki values from the IC50 values using the Cheng-Prusoff equation.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of PAK4 inhibitors on the migratory capacity of cancer cells. The A549 non-small cell lung cancer cell line is a suitable model for this assay.[1]

Migration_Assay_Workflow A Seed A549 cells in a 6-well plate B Grow to a confluent monolayer A->B C Create a 'wound' with a sterile pipette tip B->C D Wash with PBS to remove debris C->D E Add media with test compound or vehicle (DMSO) D->E F Incubate and acquire images at 0h and 24h E->F G Measure the wound area and calculate migration inhibition F->G

Caption: Wound healing assay workflow.

Protocol:

  • Seed A549 cells in a 6-well plate and grow them to confluence.

  • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control (DMSO).

  • Place the plate in a humidified incubator at 37°C with 5% CO₂.

  • Capture images of the wound at 0 hours and 24 hours using a microscope.

  • Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure and compare the treated samples to the vehicle control to determine the inhibition of cell migration.

References

The Pivotal Role of 2-Amino-5-chlorobenzoic Acid in Agrochemical Innovation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: 2-Amino-5-chlorobenzoic acid, a versatile chemical intermediate, serves as a crucial building block in the development of modern agrochemicals. Its unique molecular structure, featuring amino, carboxylic acid, and chloro functional groups, allows for its derivatization into a range of compounds with potent biological activities.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of herbicidal and fungicidal agents.

Section 1: Herbicidal Applications - The Case of Chloramben

This compound is a key precursor in the synthesis of benzoic acid herbicides, most notably Chloramben (3-amino-2,5-dichlorobenzoic acid).[2] Chloramben has been utilized as a selective, pre-emergence herbicide for the control of annual grasses and broadleaf weeds in a variety of crops including soybeans, dry beans, and peanuts.[3][4]

Mechanism of Action: Synthetic Auxin

Chloramben functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[5] This mimicry leads to a disruption of normal plant growth processes. At a molecular level, synthetic auxins like Chloramben initiate a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors. This, in turn, activates Auxin Response Factors (ARFs), leading to unregulated expression of auxin-responsive genes. The subsequent overproduction of ethylene and abscisic acid, coupled with the generation of reactive oxygen species, ultimately results in uncontrolled cell division, epinasty, and plant death.[6][7]

Signaling Pathway of Auxinic Herbicides

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., Chloramben) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ARF Auxin Response Factor (ARF) Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARE Auxin Response Element (ARE) ARF->ARE binds to Gene_Expression Uncontrolled Gene Expression ARE->Gene_Expression Plant_Death Plant Death Gene_Expression->Plant_Death

Caption: Auxin signaling pathway disruption by synthetic herbicides.

Quantitative Data: Herbicidal Efficacy of Chloramben
Parameter Value Organism Reference
Oral LD503500 mg/kgRat[3]
Dermal LD50>3160 mg/kgRat[3]
Soil Persistence6-8 weeks-[3]
Experimental Protocols

1. Synthesis of Chloramben (3-amino-2,5-dichlorobenzoic acid)

While a direct detailed protocol for the chlorination of this compound to Chloramben was not found in the immediate search results, a general method can be inferred from standard electrophilic aromatic substitution reactions. The following is a plausible, generalized protocol.

  • Objective: To introduce a second chlorine atom onto the aromatic ring of this compound to synthesize Chloramben.

  • Materials:

    • This compound

    • Glacial acetic acid

    • Sulfuryl chloride (SO₂Cl₂) or another suitable chlorinating agent

    • Ice bath

    • Stir plate and stir bar

    • Reaction flask and condenser

    • Filtration apparatus

    • Recrystallization solvent (e.g., ethanol/water mixture)

  • Procedure:

    • Dissolve this compound in glacial acetic acid in a reaction flask equipped with a stir bar and a condenser.

    • Cool the mixture in an ice bath.

    • Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the stirred solution. The amino group is an activating group, and the reaction should proceed under relatively mild conditions.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Purify the crude Chloramben by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified crystals and determine the melting point and yield. Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

2. Pre-emergence Herbicidal Activity Bioassay

This protocol is adapted from standard methods for evaluating pre-emergence herbicides.[1][8][9]

  • Objective: To determine the efficacy of Chloramben in inhibiting the germination and early growth of target weed species.

  • Materials:

    • Chloramben (technical grade)

    • Acetone (for stock solution)

    • Tween 20 or other suitable surfactant

    • Pots or trays filled with a standardized soil mix

    • Seeds of target weed species (e.g., barnyardgrass, pigweed, lambsquarters) and a tolerant crop species (e.g., soybean).[10]

    • Growth chamber or greenhouse with controlled temperature, light, and humidity.

    • Spraying equipment calibrated to deliver a precise volume.

  • Procedure:

    • Prepare a stock solution of Chloramben in acetone. From this stock, prepare a series of dilutions to achieve the desired application rates. Add a surfactant to the final spray solutions.

    • Fill pots or trays with the soil mix and plant the seeds of the weed and crop species at a uniform depth.

    • Apply the different concentrations of the Chloramben solutions evenly to the soil surface using the calibrated sprayer. Include a control group sprayed only with the solvent and surfactant.

    • Place the pots/trays in the growth chamber or greenhouse. Water the soil as needed to maintain adequate moisture for germination.[8]

    • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings (inhibition of germination) and measuring the shoot height and fresh/dry weight of the surviving seedlings (growth inhibition).

    • Calculate the percentage of inhibition for each treatment compared to the control.

    • Dose-response curves can be generated to determine the EC50 (effective concentration for 50% inhibition) or GR50 (dose required for 50% growth reduction) values.

Experimental Workflow for Pre-emergence Herbicide Bioassay

Preemergence_Bioassay_Workflow start Start prep_solutions Prepare Herbicide Solutions (various conc.) start->prep_solutions apply_herbicide Apply Herbicide Solutions to Soil Surface prep_solutions->apply_herbicide plant_seeds Plant Weed and Crop Seeds in Pots plant_seeds->apply_herbicide incubation Incubate in Growth Chamber (14-21 days) apply_herbicide->incubation data_collection Data Collection: - Seedling Emergence - Shoot Height - Biomass incubation->data_collection data_analysis Data Analysis: - % Inhibition - EC50/GR50 Calculation data_collection->data_analysis end End data_analysis->end

Caption: Workflow for pre-emergence herbicide bioassay.

Section 2: Fungicidal Applications - Benzoxazole and Benzothiazole Derivatives

While this compound itself is not a fungicide, its structural motifs are present in more complex heterocyclic compounds with significant antifungal properties. Research has shown that derivatives of 2-aminobenzoxazole and 2-aminobenzothiazole, which are structurally related, exhibit potent activity against a range of phytopathogenic fungi.[11][12]

Promising Antifungal Compounds

A study on 2-aminobenzoxazole derivatives identified several compounds with excellent, broad-spectrum antifungal activity.[11][13] The EC50 values for some of the most potent compounds against various phytopathogenic fungi are presented below.

CompoundBotrytis cinereaSclerotinia sclerotiorumFusarium graminearumRhizoctonia solani
3a 1.48 µg/mL2.13 µg/mL5.67 µg/mL4.32 µg/mL
3b 2.54 µg/mL3.11 µg/mL6.12 µg/mL5.89 µg/mL
3c 1.98 µg/mL2.76 µg/mL5.91 µg/mL4.97 µg/mL
3e 3.12 µg/mL4.05 µg/mL7.23 µg/mL6.11 µg/mL
3m 4.56 µg/mL5.12 µg/mL8.99 µg/mL7.34 µg/mL
3v 6.78 µg/mL7.34 µg/mL11.2 µg/mL9.87 µg/mL
Hymexazol >50 µg/mL>50 µg/mL>50 µg/mL>50 µg/mL

Data extracted from a study on 2-aminobenzoxazole derivatives.[11][13]

Experimental Protocols

1. Synthesis of 2-Amino-5-chlorobenzothiazole Derivatives (Illustrative Protocol)

The following protocol for the synthesis of 2-amino-5-chlorobenzothiazole derivatives illustrates a general approach to constructing these types of heterocyclic systems.[4][14] While this specific example starts with 2-amino-5-chlorobenzothiazole, similar principles of N-alkylation and subsequent cyclization can be applied to synthesize a variety of heterocyclic compounds from amino-substituted aromatics like this compound, which would first require conversion to an appropriate precursor.

  • Objective: To synthesize various heterocyclic derivatives from 2-amino-5-chlorobenzothiazole.

  • Materials:

    • 2-amino-5-chlorobenzothiazole

    • Ethyl chloroacetate

    • Potassium hydroxide

    • Hydrazine hydrate

    • Carbon disulfide

    • Various aldehydes and other reagents for cyclization

    • Ethanol and other appropriate solvents

  • General Procedure (multi-step):

    • N-Alkylation: React 2-amino-5-chlorobenzothiazole with ethyl chloroacetate in the presence of a base like KOH to yield the corresponding ester derivative.[4][14]

    • Hydrazide Formation: Reflux the ester derivative with hydrazine hydrate to form the hydrazide.[4][14]

    • Heterocycle Formation (Example: Oxadiazole): React the hydrazide with carbon disulfide and KOH to form a 1,3,4-oxadiazole-2-thiol derivative.[4][14]

    • Other Heterocycles: Different cyclizing agents can be used with the intermediate hydrazide or other derivatives to form various five- and six-membered heterocyclic rings.

Synthesis Pathway for 2-Amino-5-chlorobenzothiazole Derivatives

Antifungal_Synthesis start 2-Amino-5- chlorobenzothiazole ester Ester Derivative start->ester + Ethyl chloroacetate, KOH hydrazide Hydrazide Derivative ester->hydrazide + Hydrazine hydrate triazole 1,2,4-Triazole Derivative ester->triazole + Thiosemicarbazide, NaOH oxadiazole 1,3,4-Oxadiazole Derivative hydrazide->oxadiazole + CS2, KOH

Caption: Illustrative synthesis of antifungal heterocyclic compounds.

2. Antifungal Bioassay Protocol (Mycelial Growth Inhibition)

This protocol is a standard method for assessing the in vitro antifungal activity of chemical compounds against phytopathogenic fungi.

  • Objective: To determine the EC50 of synthesized compounds against various phytopathogenic fungi.

  • Materials:

    • Synthesized test compounds

    • Dimethyl sulfoxide (DMSO) for stock solutions

    • Potato Dextrose Agar (PDA) medium

    • Petri dishes

    • Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)

    • Sterile cork borer

    • Incubator

  • Procedure:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare PDA medium and autoclave. While the medium is still molten, add the test compounds from the stock solutions to achieve a series of final concentrations (e.g., 0.5, 1, 2, 5, 10, 25, 50 µg/mL). Also prepare control plates containing only DMSO.

    • Pour the amended PDA into sterile Petri dishes and allow to solidify.

    • From the edge of an actively growing fungal culture, take a mycelial disc using a sterile cork borer (e.g., 5 mm diameter).

    • Place the mycelial disc in the center of each PDA plate (both treated and control).

    • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) in the dark.

    • When the fungal growth in the control plates has reached a specified diameter, measure the diameter of the fungal colonies on all plates.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Use the inhibition data to calculate the EC50 value for each compound against each fungus.

This compound is a valuable and versatile starting material for the synthesis of a range of agrochemicals. Its utility in producing the established herbicide Chloramben highlights its importance in weed management. Furthermore, the structural similarity of its derivatives to potent antifungal agents, such as 2-aminobenzoxazoles, suggests significant potential for the development of novel fungicides. The protocols and data presented here provide a framework for researchers to explore the synthesis and bioactivity of new agrochemical candidates derived from this important chemical intermediate.

References

Application Notes and Protocols for the Use of 2-Amino-5-chlorobenzoic Acid as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzoic acid is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its accurate quantification is crucial for quality control, reaction monitoring, and impurity profiling. This document provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).

Standard Preparation

Accurate preparation of the standard solution is fundamental for reliable quantitative analysis.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Methanol (HPLC or analytical grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid or Acetic acid (analytical grade)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.22 µm or 0.45 µm)

Protocol for Stock Standard Solution (1 mg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol to dissolve the standard. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to reach the 10 mL mark.

  • Stopper the flask and invert it several times to ensure homogeneity. This stock solution can be stored at 2-8°C, protected from light.

Protocol for Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water). These solutions should cover the expected concentration range of the analyte in the samples. For example, to create a calibration curve, concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL can be prepared.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[3] Reversed-phase chromatography is the most common approach.

Experimental Protocol
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable choice.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase or diluent to a concentration within the calibration range. Filter the sample through a syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile and water (containing 0.1% formic acid) in a ratio of 40:60 (v/v). This may require optimization.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm or determined by UV scan
Data Presentation: Expected Quantitative Performance

The following table summarizes the typical performance characteristics expected for an HPLC-UV method for this compound, based on data for similar compounds.[4]

ParameterExpected Value
Retention Time (RT) 3 - 7 minutes (highly dependent on exact conditions)
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 50 - 100 ng/mL
Limit of Quantification (LOQ) 150 - 300 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is necessary to increase the volatility of the polar this compound.[1] This method offers high sensitivity and selectivity.[4]

Experimental Protocol: Derivatization and Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent.

Derivatization Procedure:

  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like acetonitrile.

  • Cap the vial tightly and heat at 70-100°C for 1-4 hours.[1]

  • Cool the vial to room temperature before injecting into the GC-MS.

GC-MS Conditions:

ParameterValue
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Injector Temperature 260°C
Ion Source Temperature 230°C
MS Detection Electron Ionization (EI) at 70 eV. Full scan for identification, Selected Ion Monitoring (SIM) for quantification.
Data Presentation: Expected Quantitative Performance

The following table summarizes the anticipated performance for a GC-MS method.

ParameterExpected Value
Linear Range 0.01 - 20 µg/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 3%

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective method for the separation and qualitative or semi-quantitative analysis of this compound.

Experimental Protocol
  • Plates: Silica gel 60 F254 plates.

  • Sample Application: Spot the standard and sample solutions onto the TLC plate using a capillary tube or automatic spotter.

  • Mobile Phase: A mixture of toluene, acetone, methanol, and ammonia (e.g., 8:3:3:0.1 by volume) can be effective for separating related compounds and may be adapted.[5]

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: View the plate under UV light at 254 nm. The compound should appear as a dark spot on a fluorescent background. The spots can also be visualized using a staining reagent like ninhydrin for the amino group or other specific reagents.

Data Presentation

The primary result in TLC is the Retention Factor (Rf), calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value of the spot in the sample should match the Rf value of the this compound standard. For semi-quantitative analysis, the size and intensity of the sample spot can be compared to a series of standard spots of known concentrations.

Visualizations

Workflow_Standard_Preparation cluster_prep Standard Solution Preparation cluster_working Working Standards weigh 1. Weigh Standard (≥98% purity) dissolve 2. Dissolve in Methanol (10 mL Volumetric Flask) weigh->dissolve sonicate 3. Sonicate to Dissolve dissolve->sonicate volume 4. Make up to Volume sonicate->volume mix 5. Mix Thoroughly (Stock Solution: 1 mg/mL) volume->mix dilute 6. Serial Dilution (with mobile phase) mix->dilute Use Stock for Dilutions calibrate 7. Create Calibration Curve (e.g., 0.1-20 µg/mL) dilute->calibrate

Caption: Workflow for preparing standard solutions of this compound.

HPLC_Analysis_Workflow cluster_setup HPLC System Setup cluster_analysis Analysis cluster_data Data Processing instrument HPLC with UV Detector column C18 Column (e.g., 4.6x250mm, 5µm) instrument->column mobile_phase Mobile Phase (ACN:Water + 0.1% Acid) column->mobile_phase inject_std Inject Standards (Calibration Curve) mobile_phase->inject_std prep_sample Prepare & Filter Sample inject_sample Inject Sample prep_sample->inject_sample integrate Integrate Peak Area inject_std->integrate inject_sample->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Result quantify->report

Caption: General workflow for quantitative analysis by HPLC.

GCMS_Derivatization_Workflow start Aliquot of Sample or Standard dry Evaporate to Dryness (under Nitrogen) start->dry add_reagents Add Derivatization Reagent (e.g., BSTFA) & Solvent dry->add_reagents heat Heat Vial (e.g., 70-100°C) add_reagents->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject

Caption: Derivatization workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols: Synthesis of Polymers from 2-Amino-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, albeit theoretical, experimental protocol for the synthesis of polymers from 2-amino-5-chlorobenzoic acid. Due to the limited availability of direct polymerization procedures for this specific monomer in published literature, this document outlines a plausible synthetic route based on established principles of polymer chemistry, particularly condensation polymerization. The protocols and data presented herein are intended to serve as a foundational guide for researchers to develop their own specific procedures.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and dyes.[1][2][3] Its bifunctional nature, possessing both an amino and a carboxylic acid group, makes it a suitable candidate for the synthesis of polymers such as polyamides.[4] Such polymers are explored for their potential in creating novel materials with enhanced thermal stability and chemical resistance, finding applications in materials science and for coatings.[4] This document details a proposed experimental procedure for the synthesis of a polyamide from this compound via self-condensation polymerization.

Proposed Synthetic Pathway

The proposed synthesis involves the direct polycondensation of this compound. This method relies on the reaction between the amino group of one monomer and the carboxylic acid group of another to form an amide linkage, with the elimination of water. To facilitate this reaction at lower temperatures and avoid potential side reactions, a carbodiimide activating agent, N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) is proposed.

Reaction Scheme:

n(HOOC-C₆H₃(Cl)-NH₂) → [-OC-C₆H₃(Cl)-NH-]n + nH₂O

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (monomer, purity ≥98%)[4]

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Nitrogen inlet

  • Heating mantle with temperature control

  • Büchner funnel and filter paper

  • Vacuum oven

  • Standard laboratory glassware

Polymerization Procedure
  • Monomer Dissolution: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 10.0 g of this compound in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Catalyst Addition: To the stirred solution, add 0.71 g of 4-dimethylaminopyridine (DMAP).

  • Initiation of Polymerization: In a separate beaker, dissolve 12.0 g of N,N'-dicyclohexylcarbodiimide (DCC) in 50 mL of anhydrous DMF. Add this solution dropwise to the monomer solution at room temperature over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 24 hours with continuous stirring under a nitrogen atmosphere.

  • Isolation of Polymer:

    • Cool the reaction mixture to room temperature. The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.

    • Filter the mixture to remove the DCU precipitate.

    • Pour the filtrate into 500 mL of methanol to precipitate the polymer.

    • Collect the polymer by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the collected polymer sequentially with deionized water, a 5% sodium bicarbonate solution, and again with deionized water to remove any unreacted monomer and catalyst residues.

    • Finally, wash with methanol to remove low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C for 48 hours or until a constant weight is achieved.

Data Presentation

Table 1: Reagents and Conditions for Polymer Synthesis

ParameterValue
MonomerThis compound
Monomer Mass10.0 g
SolventAnhydrous DMF
Solvent Volume150 mL
Activating AgentN,N'-Dicyclohexylcarbodiimide (DCC)
Activating Agent Mass12.0 g
Catalyst4-Dimethylaminopyridine (DMAP)
Catalyst Mass0.71 g
Reaction Temperature80 °C
Reaction Time24 hours
Polymer Yield (Hypothetical)8.5 g (85%)

Table 2: Hypothetical Polymer Characterization Data

PropertyValue
AppearanceOff-white to light brown powder
SolubilitySoluble in DMF, DMSO
Melting Point> 300 °C (decomposes)
Inherent Viscosity (in DMF)0.45 dL/g
Glass Transition Temperature (Tg)210 °C

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the polyamide from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_final Final Product dissolution 1. Dissolve Monomer & Catalyst in DMF addition 2. Add DCC Solution Dropwise dissolution->addition reaction 3. Heat at 80°C for 24h addition->reaction filtration1 4. Filter to Remove DCU reaction->filtration1 precipitation 5. Precipitate Polymer in Methanol filtration1->precipitation filtration2 6. Collect Polymer by Filtration precipitation->filtration2 washing 7. Wash with Water, NaHCO3, and Methanol filtration2->washing drying 8. Dry in Vacuum Oven washing->drying characterization 9. Characterize Polymer drying->characterization

Caption: Workflow for the synthesis and purification of polyamide.

Characterization Methods

To confirm the successful synthesis of the polymer and to determine its properties, the following characterization techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polyamide, such as the N-H stretching and C=O stretching of the amide bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the polymer repeating unit.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymer.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DCC is a potent skin sensitizer; avoid direct contact.

  • DMF is a skin and respiratory irritant. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This document provides a theoretical framework for the synthesis of polymers from this compound. The experimental conditions and expected results are illustrative. Researchers should conduct their own literature review and risk assessment before proceeding with any experimental work. The procedures should be adapted and optimized based on laboratory conditions and desired polymer characteristics.

References

2-Amino-5-chlorobenzoic acid in enzyme inhibition and receptor binding studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: 2-Amino-5-chlorobenzoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of this compound as a key scaffold in the development of enzyme inhibitors. While direct receptor binding studies for this compound are not extensively documented, its utility as a foundational molecule for synthesizing potent and selective kinase inhibitors and other biologically active compounds is well-established.

Application Note 1: A Versatile Scaffold for Kinase Inhibitor Synthesis

This compound serves as a crucial starting material in medicinal chemistry for the synthesis of complex heterocyclic structures, particularly quinazolines. Its chemical structure provides a robust platform for building molecules that can effectively target the ATP-binding pockets of various kinases, which are critical targets in oncology and inflammatory diseases.

One of the most significant applications is in the development of p21-activated kinase 4 (PAK4) inhibitors. PAK4 is a serine/threonine kinase that is overexpressed in many human cancers and plays a key role in cell proliferation, migration, and survival.[1] Derivatives of this compound have been successfully synthesized to create potent and selective PAK4 inhibitors.

Logical Workflow: From Scaffold to Cellular Assay

The general workflow for utilizing this compound in a drug discovery cascade involves chemical synthesis followed by biochemical and cell-based screening.

G A This compound (Starting Scaffold) B Chemical Synthesis (e.g., Quinazoline Formation) A->B C Library of Derivatives B->C D Biochemical Screening (e.g., PAK4 Kinase Assay) C->D E Determine Potency & Selectivity (Ki / IC50 values) D->E F Cell-Based Assays (e.g., MTT Proliferation Assay) E->F G Evaluate Cellular Efficacy F->G G cluster_upstream Upstream Signals cluster_pak4 Kinase cluster_downstream Downstream Effectors & Cellular Processes Cdc42 Cdc42 PAK4 PAK4 Cdc42->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates BetaCatenin β-catenin PAK4->BetaCatenin Phosphorylates & Activates Cofilin Cofilin LIMK1->Cofilin Inhibits Metastasis Metastasis & Invasion Cofilin->Metastasis Proliferation Cell Proliferation BetaCatenin->Proliferation Inhibitor 2-Amino-5-chlorobenzoic Acid Derivatives Inhibitor->PAK4 Inhibits

References

Application Notes and Protocols for the Synthesis of Novel Benzothiazole Derivatives from 2-Amino-5-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-5-chlorobenzothiazole is a pivotal starting material in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of novel derivatives. Its unique structure, featuring a fused benzene and thiazole ring system, imparts significant biological and pharmacological properties to the resulting compounds. These derivatives have shown potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.[1][2] This document provides detailed experimental protocols for the synthesis of various heterocyclic compounds starting from 2-amino-5-chlorobenzothiazole, including hydrazides, oxadiazoles, triazoles, benzimidazoles, thiazolidinones, Schiff bases, and azo dyes.

Pathway 1: Synthesis of Ester, Hydrazide, and Subsequent Heterocyclic Derivatives (1,3,4-Oxadiazole and 1,2,4-Triazole)

This pathway outlines the conversion of 2-amino-5-chlorobenzothiazole into an ester derivative, followed by reaction with hydrazine hydrate to form a key hydrazide intermediate. This intermediate is then used to synthesize five-membered heterocyclic rings like 1,3,4-oxadiazole and 1,2,4-triazole.[3][4][5]

G cluster_start Starting Material cluster_intermediates Intermediates cluster_final Final Products A 2-Amino-5-chlorobenzothiazole B Ester Derivative (2) A->B  Ethyl Chloroacetate, KOH, Ethanol   C Hydrazide Derivative (3) B->C  Hydrazine Hydrate, Ethanol   E Thiosemicarbazide Adduct (5) B->E  Thiosemicarbazide   D 1,3,4-Oxadiazole-2-thiol (4) C->D  CS2, KOH   F 1,2,4-Triazole-3-thiol (6) E->F  4% NaOH  

Caption: Synthetic workflow for oxadiazole and triazole derivatives.

Experimental Protocols:

Protocol 1.1: Synthesis of Ethyl 2-((5-chlorobenzo[d]thiazol-2-yl)amino)acetate (Ester Derivative 2) [4]

  • Dissolve 2-amino-5-chlorobenzothiazole (0.06 mol, 11.04 g) and potassium hydroxide (KOH) (0.06 mol, 3.75 g) in absolute ethanol (20 mL) with stirring.

  • Gradually add ethyl chloroacetate (0.06 mol, 7.25 mL) to the mixture.

  • Heat the reaction mixture under reflux for 7 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • After cooling, pour the mixture onto crushed ice.

  • Filter the resulting precipitate, dry it, and recrystallize from ethanol.

Protocol 1.2: Synthesis of 2-((5-chlorobenzo[d]thiazol-2-yl)amino)acetohydrazide (Hydrazide Derivative 3) [6]

  • Take the ester derivative (2) (0.0029 mol, 1 g) and hydrazine hydrate (80%) (0.0118 mol, 0.59 g) in a round-bottom flask.

  • Add absolute ethanol (20 mL) and reflux the mixture for 6 hours.

  • Monitor the reaction using TLC.

  • After completion, pour the reaction mixture onto crushed ice.

  • Filter the white precipitate, dry it, and recrystallize from ethanol.

Protocol 1.3: Synthesis of 5-(((5-chlorobenzo[d]thiazol-2-yl)amino)methyl)-1,3,4-oxadiazole-2-thiol (4) [4]

  • React the hydrazide derivative (3) with carbon disulfide (CS₂) in the presence of KOH.

  • Reflux the mixture in an appropriate solvent like ethanol.

  • After the reaction is complete, cool the mixture and acidify to precipitate the product.

  • Filter, wash, and recrystallize the solid to obtain the final product.

Protocol 1.4: Synthesis of 5-(((5-chlorobenzo[d]thiazol-2-yl)amino)methyl)-4H-1,2,4-triazole-3-thiol (6) [4]

  • First, react the ester derivative (2) with thiosemicarbazide to produce the intermediate compound (5).

  • Take the resulting intermediate (5) (0.01 mol, 2.69 g) and add 10 mL of 4% sodium hydroxide (NaOH) solution.

  • Heat the mixture for 3 hours.

  • Cool the reaction mixture and acidify with dilute HCl.

  • Collect the resulting precipitate by filtration and recrystallize from ethanol.

Data Presentation:
Compound No.Derivative TypeYield (%)M.P. (°C)Reference
3 Hydrazide94%122-124[6]
- Hydrazide85%185-187[1]

Pathway 2: Synthesis of Schiff Base (Azomethine) and Thiazolidinone Derivatives

This pathway involves the formation of a Schiff base (also known as an azomethine) by reacting 2-amino-5-chlorobenzothiazole with an appropriate aldehyde. The resulting imine is then cyclized with 2-mercaptoacetic acid to yield a thiazolidinone derivative, a class of compounds known for various biological activities.[3][4][5]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 2-Amino-5-chlorobenzothiazole B Diazonium Salt A->B  NaNO2, HCl, 0-5 °C   C Azo Dye Derivative B->C  Coupling Component (e.g., Phenol), 0-5 °C  

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-5-chlorobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary methods for synthesizing this compound include the reduction of 5-chloro-2-nitrobenzoic acid, the chlorination of anthranilic acid, and the nitration of o-chlorobenzoic acid followed by reduction. The choice of route often depends on the available starting materials, desired yield, and scalability.

Q2: Which synthetic route generally provides the highest yield?

A2: The reduction of 5-chloro-2-nitrobenzoic acid, particularly using catalysts like Raney nickel under a hydrogen atmosphere, has been reported to achieve high yields, often around 96%.[1][2]

Q3: What are the potential side products in the synthesis of this compound?

A3: Depending on the synthetic route, potential side products can include isomers such as 2-amino-3-chlorobenzoic acid or 2-chloro-3-nitro-benzoic acid, as well as di-substituted products like 3,5-dichloroanthranilic acid.[3][4] Incomplete reactions can also leave residual starting materials or intermediates.

Q4: How can I purify the final product?

A4: Purification of this compound can be achieved through recrystallization, typically from a mixture of ethanol and water.[3] Adjusting the pH of the solution to precipitate the product is also a key purification step, with a pH range of 2.5 to 3.5 being effective for isolating the desired compound from an aqueous acidic medium.[4][5]

Troubleshooting Guide

Problem 1: Low yield in the reduction of 5-chloro-2-nitrobenzoic acid.

  • Possible Cause 1: Inactive Catalyst. The Raney nickel or other hydrogenation catalyst may have lost its activity.

    • Solution: Use freshly activated Raney nickel for the reaction.[1] Ensure the catalyst is handled under appropriate conditions to prevent deactivation.

  • Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Extend the reaction time and ensure a sufficient hydrogen atmosphere is maintained throughout the process.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Possible Cause 3: Product Loss During Workup. The product may be lost during filtration or extraction steps.

    • Solution: Ensure efficient filtration and extraction procedures. After filtration of the catalyst, concentrate the filtrate under reduced pressure to recover the product.[1]

Problem 2: Formation of multiple products during the chlorination of anthranilic acid.

  • Possible Cause: Over-chlorination or Isomer Formation. The reaction conditions may favor the formation of di-chlorinated byproducts or other isomers.

    • Solution: Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride).[3] The addition of the chlorinating agent should be done slowly and with cooling to manage the reaction's exothermicity.[3][6]

Problem 3: Difficulty in isolating the product after nitration of o-chlorobenzoic acid and subsequent reduction.

  • Possible Cause: Incorrect pH for Precipitation. The pH of the solution is critical for the selective precipitation of this compound.

    • Solution: Carefully adjust the pH of the aqueous solution to a range of 2.8 to 3.2 to maximize the precipitation of the desired product while leaving impurities in the solution.[4][5]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialReagentsYield (%)Reference
5-Chloro-2-nitrobenzoic acidRaney Nickel, H₂96%[1]
5-Chloro-2-nitrobenzoic acid5% Rhodium/Carbon, H₂Not specified, but effective[7]
Anthranilic acidSulfuryl Chloride50%[3]
o-Chlorobenzoic acidNitrating acid, then reduction70%[4]
2-Chloro-5-nitrobenzoic acidZinc dust, Acetic acid~92%[8]

Experimental Protocols

Protocol 1: Synthesis via Reduction of 5-chloro-2-nitrobenzoic acid [1]

  • Add 2 grams of active Raney nickel to a reaction flask.

  • Add a solution of 20 grams (110 mmol) of 5-chloro-2-nitrobenzoic acid in ethanol to the flask.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.

  • Upon completion, filter the reaction solution through diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the this compound product.

Protocol 2: Synthesis via Chlorination of Anthranilic acid [3]

  • Prepare a solution of 26 grams of sulfuryl chloride in 350 ml of absolute ether.

  • With cooling, add 20 grams of powdered anthranilic acid to the sulfuryl chloride solution over 10 minutes.

  • Remove the solvent and excess sulfuryl chloride under vacuum.

  • Treat the residue with 150 ml of water and let it stand for a few hours.

  • Filter the mixture and wash the residue with water.

  • Digest the residue with 400 ml of 8% aqueous hydrochloric acid at 60-70°C.

  • Filter the hot solution to remove any undissolved material (largely 3,5-dichloroanthranilic acid).

  • Treat the filtrate with a sodium hydroxide solution until a precipitate begins to form.

  • Add a concentrated sodium acetate solution to complete the precipitation.

  • Filter the precipitated solid, wash it with water, and recrystallize from a mixture of ethanol and water.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Chemical Reaction cluster_workup Product Workup cluster_purification Purification cluster_end Final Product start Prepare Starting Material (e.g., 5-chloro-2-nitrobenzoic acid) reaction Perform Reaction (e.g., Hydrogenation) start->reaction Add Catalyst & Reagents filtration Filtration reaction->filtration Reaction Mixture concentration Concentration filtration->concentration Filtrate purification Recrystallization concentration->purification Crude Product end This compound purification->end Pure Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_pathway cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Formed? start->side_products catalyst_issue Inactive Catalyst? incomplete_reaction->catalyst_issue No solution_time Increase reaction time / Monitor with TLC incomplete_reaction->solution_time Yes workup_loss Loss during workup? catalyst_issue->workup_loss No solution_catalyst Use fresh/activated catalyst catalyst_issue->solution_catalyst Yes solution_workup Optimize filtration/extraction workup_loss->solution_workup Yes wrong_ph Incorrect Precipitation pH? side_products->wrong_ph No solution_conditions Adjust reaction conditions (temp, stoichiometry) side_products->solution_conditions Yes solution_ph Adjust pH to 2.5-3.5 for precipitation wrong_ph->solution_ph Yes

Caption: Troubleshooting decision pathway for the synthesis of this compound.

References

Common side reactions in the nitration of ortho-chloro-benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of ortho-chloro-benzoic acid. The information is designed to address common side reactions and other experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the nitration of o-chlorobenzoic acid, focusing on practical solutions to common problems.

ProblemPossible CausesRecommended Solutions
Low or No Yield of Desired Product Inadequate Reaction Conditions: Insufficiently strong nitrating agent, low reaction temperature, or short reaction time can lead to incomplete conversion of the starting material.[1]- Ensure the use of a potent nitrating mixture, typically concentrated nitric and sulfuric acids. - Optimize the reaction temperature. While low temperatures are crucial to minimize side reactions, the reaction may not proceed to completion if the temperature is too low.[2] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup.[3]
Moisture Contamination: The presence of water can dilute the nitrating agent, reducing its effectiveness.[1]- Use anhydrous reagents and ensure all glassware is thoroughly dried before use.
Substrate Purity: Impurities in the starting o-chlorobenzoic acid can interfere with the reaction.- Use high-purity o-chlorobenzoic acid. If necessary, recrystallize the starting material before use.
High Levels of Isomeric Impurity (2-chloro-3-nitrobenzoic acid) Reaction Temperature: Higher reaction temperatures can favor the formation of the undesired 2-chloro-3-nitrobenzoic acid isomer.- Maintain a low and stable reaction temperature, ideally between 0°C and 5°C, throughout the addition of the nitrating agent.[2]
Ratio of Acids: The ratio of sulfuric acid to nitric acid can influence the product distribution.- Carefully control the stoichiometry of the nitrating mixture. A common ratio is a 3.5:1 to 4.5:1 weight ratio of concentrated sulfuric acid to o-chlorobenzoic acid.[4]
Formation of Dinitro Byproducts (e.g., 2-chloro-3,5-dinitrobenzoic acid) Excessive Nitrating Agent: Using a large excess of the nitrating agent can promote dinitration.- Use a controlled amount of the nitrating agent, typically a slight molar excess relative to the o-chlorobenzoic acid.
Elevated Reaction Temperature: Higher temperatures increase the rate of the second nitration.[2]- Strictly adhere to low-temperature conditions (0-5°C) during the reaction.[2]
Dark Brown or Black Reaction Mixture with Gas Evolution Oxidative Side Reactions: Harsh reaction conditions, such as high temperatures or a highly concentrated nitrating agent, can lead to the oxidation of the aromatic ring.[1]- Immediately cool the reaction mixture in an ice bath to control the exotherm. - Ensure slow, dropwise addition of the nitrating agent to prevent localized overheating.
Product Fails to Precipitate During Workup Insufficient Quenching: The product may remain soluble if not enough water or ice is used during the quenching step.- Pour the reaction mixture slowly into a vigorously stirred, large volume of an ice-water mixture to ensure complete precipitation.
Incorrect pH: The solubility of the product is pH-dependent.- After quenching, ensure the solution is sufficiently acidic to precipitate the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the nitration of o-chlorobenzoic acid?

The most significant side product is the isomeric 2-chloro-3-nitrobenzoic acid.[3] The formation of this isomer is a common challenge due to the directing effects of the chloro and carboxylic acid groups on the aromatic ring. Under more forcing conditions, dinitration can also occur, leading to products such as 2-chloro-3,5-dinitrobenzoic acid.[2]

Q2: How can I minimize the formation of the 2-chloro-3-nitrobenzoic acid isomer?

Controlling the reaction temperature is the most critical factor. Maintaining a low temperature, typically between 0°C and 5°C, throughout the reaction significantly favors the formation of the desired 2-chloro-5-nitrobenzoic acid.[2]

Q3: What is the typical ratio of the desired 2-chloro-5-nitrobenzoic acid to the 2-chloro-3-nitrobenzoic acid isomer?

Under optimized conditions, the ratio of 2-chloro-5-nitrobenzoic acid to 2-chloro-3-nitrobenzoic acid is approximately 95:5.

Q4: Can dinitration occur, and how can it be prevented?

Yes, dinitration is a potential side reaction, especially if the reaction temperature is not carefully controlled or if an excess of the nitrating agent is used. To prevent this, it is crucial to maintain a low reaction temperature (0-5°C) and to use a controlled stoichiometry of the nitrating mixture.[2]

Q5: What are the safety precautions for this reaction?

The nitration of aromatic compounds is a highly exothermic reaction and requires strict safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. It should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. The addition of the nitrating agent to the substrate should also be done slowly and with efficient cooling to prevent a runaway reaction.

Quantitative Data on Product Distribution

The following table summarizes the typical product distribution in the nitration of o-chlorobenzoic acid under controlled conditions.

ProductTypical Yield (%)
2-chloro-5-nitrobenzoic acid~95%
2-chloro-3-nitrobenzoic acid~5%

Note: Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Key Experiment: Nitration of ortho-Chloro-benzoic Acid

This protocol is a representative example for the synthesis of 2-chloro-5-nitrobenzoic acid.

Materials:

  • ortho-Chloro-benzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-chlorobenzoic acid in concentrated sulfuric acid at a weight ratio of 1:3.5.[3]

  • Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add the required amount of concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained between 0°C and 5°C.[2]

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2 hours.[3]

  • Monitor the reaction progress by TLC to confirm the consumption of the starting material.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • The crude product, a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, will precipitate.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization or by a process of alkaline dissolution followed by acid precipitation to separate the isomers.[3]

Visualizations

Nitration_Pathway cluster_start Starting Material cluster_reagents Nitrating Agent cluster_products Reaction Products o-Chlorobenzoic Acid o-Chlorobenzoic Acid Reaction Intermediate Wheland Intermediate o-Chlorobenzoic Acid->Reaction Intermediate Electrophilic Attack HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->Reaction Intermediate 2-chloro-5-nitrobenzoic acid 2-chloro-5-nitrobenzoic acid Dinitrated Products Dinitrated Products 2-chloro-5-nitrobenzoic acid->Dinitrated Products Further Nitration (High Temperature) 2-chloro-3-nitrobenzoic acid 2-chloro-3-nitrobenzoic acid Reaction Intermediate->2-chloro-5-nitrobenzoic acid Major Pathway (Low Temperature) Reaction Intermediate->2-chloro-3-nitrobenzoic acid Minor Pathway

Caption: Reaction pathway for the nitration of o-chlorobenzoic acid.

Troubleshooting_Logic Start Experiment Start Low_Yield Low Yield? Start->Low_Yield High_Isomer High Isomer Content? Low_Yield->High_Isomer No Check_Temp Check & Control Temperature Low_Yield->Check_Temp Yes Dinitration Dinitration Observed? High_Isomer->Dinitration No High_Isomer->Check_Temp Yes Dinitration->Check_Temp Yes Successful_Product Successful Product Dinitration->Successful_Product No Check_Reagents Verify Reagent Purity & Stoichiometry Check_Temp->Check_Reagents Check_Moisture Ensure Anhydrous Conditions Check_Reagents->Check_Moisture Check_Moisture->Start

References

Technical Support Center: Purification of Crude 2-Amino-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2-Amino-5-chlorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities found in crude this compound?

A1: Common impurities largely depend on the synthetic route employed. However, they typically include:

  • Unreacted Starting Materials: Such as anthranilic acid or 5-chloro-2-nitrobenzoic acid.[1][2][3][4]

  • Regioisomers: Isomers such as 2-amino-3-chlorobenzoic acid or 3,5-dichloroanthranilic acid may form during chlorination or other synthetic steps.[2]

  • Side-Reaction Products: Dinitro-chloro-benzoic acid can be a byproduct if nitration is involved in the synthesis.[5]

  • Residual Solvents: Solvents used during the synthesis or initial work-up may remain in the crude product.

  • Colored Impurities: Oxidation of the amino group or other side reactions can lead to colored byproducts, resulting in a discolored product.

Q2: My crude this compound is off-white to yellow or brown. How can I remove the color?

A2: Discoloration is a common issue, often due to trace impurities or oxidation. The most effective method to address this is through treatment with activated carbon during recrystallization.

Troubleshooting Discoloration:

  • Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in a suitable hot solvent, add a small amount (typically 1-5% by weight of the crude product) of activated carbon to the solution. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: It is crucial to perform a hot filtration to remove the activated carbon. If the solution cools during this step, the product may prematurely crystallize and be lost. Use fluted filter paper and a pre-heated funnel to expedite the process.

  • Inert Atmosphere: If oxidation is suspected as the cause of discoloration, performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: I am experiencing low recovery after recrystallizing my this compound. What are the possible reasons and how can I improve the yield?

A3: Low recovery is a frequent challenge in recrystallization. The primary causes and their solutions are outlined below:

Potential Cause Troubleshooting Steps
Excess Solvent Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in the mother liquor upon cooling.
Premature Crystallization Pre-heat the filtration apparatus (funnel, filter flask) to prevent the product from crystallizing out during hot filtration.
Inappropriate Solvent Choice The ideal solvent should have high solubility for the compound when hot and low solubility when cold. If solubility remains high at lower temperatures, significant product loss will occur. Consider a different solvent or a mixed-solvent system. For this compound, a mixture of ethanol and water is often effective.[2]
Rapid Cooling Allowing the solution to cool too quickly can lead to the formation of small, impure crystals and trap impurities. Let the solution cool slowly to room temperature before placing it in an ice bath to maximize crystal growth and purity.

Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

Troubleshooting "Oiling Out":

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation level.

  • Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly to encourage crystal nucleation rather than oil formation.

  • Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

  • Change the Solvent System: The chosen solvent may be unsuitable. A solvent in which the compound is less soluble, or a mixed-solvent system, might be necessary.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)

This protocol is a common and effective method for purifying crude this compound.

  • Dissolution: In a flask, add the crude this compound and the minimum volume of hot ethanol required to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Protocol 2: Purification by pH-Controlled Precipitation

This method is useful for separating acidic or basic impurities.

  • Dissolution: Dissolve the crude this compound in a dilute aqueous basic solution, such as sodium hydroxide, until the solid is completely dissolved.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add a dilute acid, such as hydrochloric acid, to the filtrate with stirring. This compound will precipitate out as the pH decreases. A patent suggests acidifying to a pH of approximately 3.0.[5]

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.

Data Presentation

The following table summarizes typical purity and yield data from various purification and synthesis procedures.

Purification/Synthesis Method Reported Yield Reported Purity Source
Synthesis from 5-chloro-2-nitrobenzoic acid and recrystallization96%Not Specified[4]
Synthesis from anthranilic acid and recrystallization from ethanol/water50%Melting Point: 204°C[2]
Synthesis involving pH adjustment for isolation70%Melting Point: 186°C
Recrystallization from methanol83-85%98.5-98.8%[6]

Note: Yields and purity are highly dependent on the scale of the reaction and the initial purity of the crude material.

Visualizations

experimental_workflow crude_product Crude 2-Amino-5- chlorobenzoic acid dissolve Dissolve in Hot Solvent crude_product->dissolve charcoal Add Activated Carbon (Optional) dissolve->charcoal If colored hot_filter Hot Filtration dissolve->hot_filter If not colored charcoal->hot_filter cool Cool to Crystallize hot_filter->cool insoluble_impurities Insoluble Impurities hot_filter->insoluble_impurities Removed colored_impurities Colored Impurities hot_filter->colored_impurities Removed with Carbon isolate Isolate Crystals (Filtration) cool->isolate pure_product Pure 2-Amino-5- chlorobenzoic acid isolate->pure_product soluble_impurities Soluble Impurities (in Mother Liquor) isolate->soluble_impurities Removed

Caption: General workflow for the recrystallization of this compound.

troubleshooting_low_yield start Low Yield Observed q1 Was the minimum amount of hot solvent used? start->q1 s1 Use less solvent in next attempt q1->s1 No q2 Did product crystallize during hot filtration? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Pre-heat filtration apparatus q2->s2 Yes q3 Was cooling done slowly? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Allow slow cooling to RT before using ice bath q3->s3 No end Consider alternative solvent system q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Troubleshooting guide for low yield in recrystallization.

References

Optimizing temperature conditions for 2-Amino-5-chlorobenzoic acid preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the preparation of 2-Amino-5-chlorobenzoic acid. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and process diagrams to address common challenges and enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The primary methods for synthesizing this compound are:

  • Reduction of 5-chloro-2-nitrobenzoic acid: This is a high-yield method involving the reduction of a nitro group to an amine.[1][2][3]

  • Nitration and Subsequent Reduction of o-chlorobenzoic acid: This two-step process involves the nitration of ortho-chloro-benzoic acid, followed by the reduction of the nitro intermediate.[4][5] Careful temperature control during nitration is crucial to minimize side products.[4]

  • Chlorination of Anthranilic Acid: This involves the direct chlorination of anthranilic acid.[6][7] This method may result in a lower yield compared to other routes.[6]

Q2: Why is temperature control so critical, particularly in the nitration of o-chlorobenzoic acid?

A2: Maintaining a low temperature (around 0-5°C) during the nitration of o-chlorobenzoic acid is essential to ensure the regioselectivity of the reaction.[4][5] At higher temperatures, such as 15-20°C or room temperature, the formation of undesirable isomers like 2-chloro-3-nitro-benzoic acid and dinitro-chloro-benzoic acid increases, which complicates purification and reduces the yield of the desired 2-chloro-5-nitro-benzoic acid intermediate.[4]

Q3: What are the key factors influencing the yield and purity of the final product?

A3: Several factors are critical:

  • Reaction Temperature: As discussed, temperature control is vital for minimizing side reactions, especially during nitration.[4]

  • Purity of Starting Materials: Using high-purity reagents is fundamental to achieving a high-quality product.

  • pH Control during Isolation: In methods involving precipitation, controlling the pH is crucial for maximizing the separation of the desired product from impurities. For instance, acidifying to a pH range of 2.8 to 3.2 is recommended for isolating 2-chloro-5-amino-benzoic acid.[4][5]

  • Choice of Reducing Agent: The effectiveness of the reduction step (e.g., from nitro to amino) depends on the chosen catalyst and conditions, such as using Raney Nickel with hydrogen gas.[1][2]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through recrystallization. A common method involves using a mixture of ethanol and water.[6] For separations from isomeric mixtures, pH-mediated crystallization can be an effective technique by exploiting the different solubilities of the isomers at a specific pH.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of side products due to improper temperature control.[4] 3. Loss of product during work-up and purification. 4. Inefficient reduction of the nitro group.1. Extend reaction time or monitor reaction completion using TLC or HPLC. 2. Strictly maintain the recommended temperature range for each step (e.g., 0-5°C for nitration).[4] 3. Optimize the pH for precipitation (2.8-3.2) to maximize recovery.[4][5] 4. Ensure the catalyst (e.g., Raney Nickel) is active and used in the correct amount.[1]
Product Contamination with Isomers Nitration temperature was too high, leading to the formation of 2-chloro-3-nitro-benzoic acid or other isomers.[4]Maintain the nitration reaction temperature between 0°C and 5°C throughout the addition of the nitrating agent and subsequent agitation.[4]
Dark/Colored Product 1. Presence of residual starting materials or byproducts. 2. Degradation of the product due to exposure to heat or light.[9]1. Purify the crude product by recrystallization from an ethanol/water mixture.[6] 2. Use activated carbon during recrystallization to remove colored impurities. 3. Store the final product in a cool, dark place.
Difficulty Filtering the Precipitate The precipitate is too fine or colloidal.1. Allow the solution to cool slowly to encourage the formation of larger crystals. 2. After precipitation, allow the mixture to stand for a few hours before filtering.[6]

Data Presentation: Summary of Key Reaction Conditions

Table 1: Synthesis via Reduction of 5-chloro-2-nitrobenzoic acid

ParameterConditionReference
Starting Material 5-chloro-2-nitrobenzoic acid[1][2]
Catalyst Active Raney Nickel[1][2]
Solvent Ethanol[1][2]
Temperature Room Temperature (~20°C)[1]
Atmosphere Hydrogen[1][2]
Reaction Time Overnight[1][2]
Yield ~96%[1]

Table 2: Synthesis via Nitration of o-chlorobenzoic acid

ParameterNitration Step Reduction & Isolation Reference
Starting Material o-chlorobenzoic acid2-chloro-5-nitrobenzoic acid[4]
Reagents Nitric acid, Sulfuric acidIron reduction medium[4]
Temperature 0°C to 5°CNot specified[4][5]
Reaction Time ~7 hoursNot specified[4]
Key Control N/ApH for precipitation: 2.8 - 3.2[4][5]
Overall Yield ~70%N/A[4]

Experimental Protocols

Protocol 1: Preparation from 5-chloro-2-nitrobenzoic acid (Reduction)

  • Setup: To a suitable reaction flask, add active Raney Nickel (2 g).[1]

  • Reagent Addition: Add a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) dissolved in ethanol.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature (~20°C) under a hydrogen atmosphere overnight.[1][2]

  • Work-up: Upon reaction completion (monitored by TLC or HPLC), filter the solution through diatomaceous earth to remove the catalyst.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the this compound product as a white solid.[1]

Protocol 2: Preparation from o-chlorobenzoic acid (Nitration and Reduction)

Step A: Nitration

  • Setup: Dissolve o-chlorobenzoic acid in concentrated sulfuric acid in a reaction vessel equipped for cooling.

  • Cooling: Cool the solution to 0°C using an ice bath.[4]

  • Nitration: Slowly add a pre-mixed solution of nitric acid in sulfuric acid over 1.5-2 hours, ensuring the temperature is maintained between 0°C and 5°C.[4]

  • Reaction: Agitate the resulting slurry for an additional 5-6 hours at 0-5°C.[4]

  • Quenching: Carefully pour the reaction mass into a mixture of ice and water.

  • Isolation of Intermediate: Cool the drowned mass to 25°C, filter the precipitate, wash with cold water, and dry to obtain the 2-chloro-5-nitrobenzoic acid intermediate.[4]

Step B: Reduction and Final Product Isolation

  • Reduction: Reduce the intermediate from Step A using a suitable method, such as an iron reduction medium.[4]

  • Purification: After reduction, separate the chloro-amino-benzoic acids from the iron sludge by dissolving them in an aqueous alkaline solution.

  • Precipitation: Acidify the resulting aqueous solution with an acid (e.g., hydrochloric acid) to a pH between 2.8 and 3.2 to selectively precipitate the this compound.[4][5]

  • Final Isolation: Cool the mixture, filter the solid product, wash, and dry.[4]

Visualizations

experimental_workflow_reduction start Start reagents 1. Add Raney Nickel & 5-chloro-2-nitrobenzoic acid in Ethanol start->reagents reaction 2. Stir at Room Temp under H₂ atmosphere (Overnight) reagents->reaction filtration 3. Filter through Diatomaceous Earth reaction->filtration concentration 4. Concentrate Filtrate (Reduced Pressure) filtration->concentration product Final Product: 2-Amino-5-chlorobenzoic acid concentration->product

Caption: Workflow for the synthesis of this compound via reduction.

experimental_workflow_nitration_reduction cluster_0 Step A: Nitration cluster_1 Step B: Reduction & Isolation nit_start o-chlorobenzoic acid in H₂SO₄ nit_reaction Add HNO₃/H₂SO₄ Maintain 0-5°C nit_start->nit_reaction nit_quench Quench in Ice/Water nit_reaction->nit_quench nit_intermediate Isolate Intermediate: 2-chloro-5-nitrobenzoic acid nit_quench->nit_intermediate red_start Intermediate from Step A nit_intermediate->red_start Proceed to next step red_reaction Reduce with Iron red_start->red_reaction red_isolate Isolate in Alkaline Solution red_reaction->red_isolate red_precipitate Acidify to pH 2.8-3.2 red_isolate->red_precipitate red_product Final Product: This compound red_precipitate->red_product troubleshooting_logic issue Problem Encountered low_yield Low Yield? issue->low_yield e.g. impure_product Impure / Colored Product? issue->impure_product e.g. check_temp Was Nitration Temp > 5°C? low_yield->check_temp check_ph Was Precipitation pH outside 2.8-3.2? low_yield->check_ph check_recrystallization Was product recrystallized? impure_product->check_recrystallization solution_temp Solution: Maintain Temp at 0-5°C to avoid isomer formation. check_temp->solution_temp Yes solution_ph Solution: Adjust pH to 2.8-3.2 for optimal product precipitation. check_ph->solution_ph Yes solution_recrystallize Solution: Recrystallize from Ethanol/Water, optionally with activated carbon. check_recrystallization->solution_recrystallize No

References

Technical Support Center: Esterification of Substituted Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of substituted aminobenzoic acids. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a strong acid catalyst, like sulfuric acid, necessary for the esterification of aminobenzoic acids?

A1: A strong acid catalyst is crucial for the Fischer esterification process. Its primary role is to protonate the carbonyl oxygen of the carboxylic acid group.[1][2][3] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, which is typically a weak nucleophile.[2][3]

Q2: How does the presence of the amino group affect the esterification reaction?

A2: The amino group (-NH₂) is basic and reacts with the strong acid catalyst. This acid-base reaction forms a non-nucleophilic ammonium salt, effectively consuming the catalyst.[2][3] Consequently, a stoichiometric amount of acid (at least one equivalent for every equivalent of the aminobenzoic acid) is often required, rather than a purely catalytic amount, to ensure enough free acid is available to catalyze the esterification.[1][2][3] This is a particularly significant challenge in the esterification of anthranilic acid (an ortho-substituted aminobenzoic acid).[4]

Q3: What are the most effective methods to increase the yield of the ester product?

A3: Fischer esterification is a reversible reaction.[1][5] To maximize the product yield, the reaction equilibrium must be shifted to the right, favoring the ester. According to Le Châtelier's Principle, this can be achieved in two primary ways:

  • Using an Excess of a Reactant: The most common strategy is to use a large excess of the alcohol (often 5-10 fold or more), which also frequently serves as the solvent.[1][2][3]

  • Removing a Product: Removing water as it is formed can also drive the reaction forward. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.[1][5]

Q4: What are the common side reactions and byproducts in this esterification?

A4: Several side reactions can occur, especially under harsh conditions. Prolonged heating at high temperatures in the presence of strong acid can lead to decomposition, charring, or polymerization.[1][4] Other potential side reactions include the self-condensation of the alcohol to form a dialkyl ether and N-acylation, where the amino group attacks the carboxylic acid or the newly formed ester, leading to amide impurities.[2]

Q5: What is the standard work-up and isolation procedure for the ester product?

A5: A typical work-up involves cooling the reaction mixture and then pouring it into water.[3][6] The excess sulfuric acid is carefully neutralized by the dropwise addition of a base, such as a 10% sodium carbonate solution, until gas evolution (CO₂) ceases and the solution is basic (pH > 8).[2][3][6] This neutralization step deprotonates the ammonium salt of the ester, causing the free, water-insoluble ester to precipitate out of the solution. The solid product is then collected via vacuum filtration and washed with cold water to remove any remaining salts.[3][6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Reversible Reaction Equilibrium: The reaction has not been driven sufficiently toward the products.[1][2] 2. Insufficient Catalyst: The basic amino group has neutralized most of the acid catalyst.[1][2] 3. Presence of Water: Using non-anhydrous reagents or incomplete water removal inhibits the forward reaction.[7] 4. Incomplete Reaction: Reaction time or temperature was insufficient.1. Use a large excess of the alcohol (5-10 fold or more). If feasible for the scale, remove water using a Dean-Stark trap.[1][2] 2. Ensure at least a stoichiometric amount of strong acid is used to account for both catalysis and protonation of the amino group.[2][3] 3. Use absolute (anhydrous) alcohol and dry glassware.[2] 4. Increase the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]
Reaction Mixture Darkens Significantly Decomposition/Side Reactions: Prolonged heating at excessively high temperatures can cause the starting materials or products to decompose or polymerize.[1][4]1. Avoid excessively high temperatures; maintain a gentle reflux.[3] 2. Monitor the reaction and stop heating as soon as the starting material is consumed (as determined by TLC).[1] 3. Consider using a milder catalyst or alternative esterification methods if charring is persistent.
Product is an Oil or has a Low/Broad Melting Point 1. Presence of Impurities: Unreacted starting material or byproducts can depress the melting point.[2] 2. Incomplete Work-up: Residual acid or salts may be present.1. Ensure the reaction has gone to completion.[2] 2. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to purify it.[6] 3. During work-up, ensure the product is thoroughly washed with cold water after filtration.
Unexpected Peaks in NMR or IR Spectra 1. N-Acylation Byproduct: An amide has formed. Look for characteristic amide peaks in the IR spectrum (approx. 1650 cm⁻¹).[2] 2. Ether Byproduct: The alcohol has self-condensed. Look for a characteristic C-O stretch of an ether in the IR spectrum.[2] 3. Unreacted Starting Material: Signals for the carboxylic acid are present (e.g., broad O-H stretch in IR).[2]1. To minimize amide formation, ensure a sufficient excess of the alcohol is used and avoid excessively high temperatures.[2] 2. Carefully control the reaction temperature to prevent alcohol self-condensation.[2] 3. This indicates an incomplete reaction. See "Low or No Product Yield" above.

Visualizing the Process

Fischer Esterification Mechanism

Fischer_Esterification sub Aminobenzoic Acid + Alcohol (R'-OH) protonated_acid Protonated Carboxylic Acid sub->protonated_acid + H⁺ tetrahedral_int Tetrahedral Intermediate protonated_acid->tetrahedral_int + R'-OH proton_transfer Protonated Ether Intermediate tetrahedral_int->proton_transfer Proton Transfer ester_cat Protonated Ester proton_transfer->ester_cat - H₂O prod Ester + Water ester_cat->prod - H⁺ h_plus_in H+ h_plus_out H+ h2o_out H₂O Troubleshooting_Workflow start Reaction Complete, Begin Work-up check_yield Is Yield Low? start->check_yield check_purity Is Product Impure? (e.g., Oily, Low MP) check_yield->check_purity No cause_eq Cause: Equilibrium? Insufficient Catalyst? check_yield->cause_eq Yes cause_impure Cause: Side Reactions? Incomplete Reaction? check_purity->cause_impure Yes end_good Process Optimized check_purity->end_good No solution_eq Solution: - Increase excess alcohol - Ensure stoich. acid catalyst - Increase reaction time cause_eq->solution_eq solution_impure Solution: - Recrystallize product - Optimize temp/time - Check starting material purity cause_impure->solution_impure end_rerun Rerun Experiment with Adjustments solution_eq->end_rerun solution_impure->end_rerun Experimental_Workflow setup 1. Reaction Setup (PABA + Ethanol) acid 2. Catalyst Addition (Conc. H₂SO₄) setup->acid reflux 3. Reflux (60-75 min) acid->reflux cool 4. Cool to RT reflux->cool quench 5. Quench in Ice Water cool->quench neutralize 6. Neutralize (10% Na₂CO₃) quench->neutralize precipitate 7. Precipitate Product neutralize->precipitate filter 8. Vacuum Filtration & Wash precipitate->filter dry 9. Dry Final Product filter->dry

References

Preventing unwanted side reactions with the amino group during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted side reactions with the amino group during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most suitable protecting group for my amine?

The selection of an appropriate amine protecting group is critical and depends on the overall synthetic strategy, including the stability of other functional groups in your molecule and the desired deprotection conditions. The three most common amine protecting groups are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice among them is primarily dictated by their different lability, which forms the basis of orthogonal synthesis—the selective removal of one protecting group in the presence of others.[1]

Here is a summary of their key characteristics:

FeatureBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Lability Acid-Labile[1][2]Hydrogenolysis[1]Base-Labile[1][2]
Typical Deprotection Trifluoroacetic Acid (TFA); HCl in Dioxane[1]H₂, Pd/C; Transfer Hydrogenation[1]20-50% Piperidine in DMF[1]
Stability Stable to base and hydrogenolysis.[1]Stable to mild acid and base.[1]Stable to acid and hydrogenolysis.[1]
Key Advantages Widely used in solid-phase peptide synthesis (SPPS); compatible with a wide range of non-nucleophilic reagents.[1][3]Crystalline derivatives simplify purification; orthogonal to Boc and Fmoc.[3]Mild deprotection conditions are suitable for sensitive substrates; UV-active for reaction monitoring.[1][2]
Potential Limitations Strong acid for cleavage can be harsh for sensitive substrates.[1]Incompatible with reducible functional groups (e.g., alkenes, alkynes); catalyst poisoning can be an issue.[1]The dibenzofulvene byproduct can form adducts; aggregation can be an issue in SPPS.[1]

To aid in your decision-making process, consider the following logical workflow:

G start Problem Encountered (e.g., low yield, impurity) check_sm Is starting material consumed? (TLC/LC-MS) start->check_sm incomplete_deprotection Incomplete Deprotection check_sm->incomplete_deprotection No side_reaction Side Reaction Suspected check_sm->side_reaction Yes optimize_conditions Optimize Deprotection Conditions: - Increase reaction time/temperature - Increase reagent concentration - Change solvent/reagent incomplete_deprotection->optimize_conditions identify_side_product Identify Side Product(s) (MS, NMR) side_reaction->identify_side_product resolve Problem Resolved optimize_conditions->resolve t_butylation t-Butylation (Boc)? identify_side_product->t_butylation dbf_adduct DBF Adduct (Fmoc)? identify_side_product->dbf_adduct reduction Undesired Reduction (Cbz)? identify_side_product->reduction add_scavenger Add Scavenger (e.g., TIS, anisole) t_butylation->add_scavenger Yes increase_base Increase Piperidine Concentration dbf_adduct->increase_base Yes change_deprotection Change Deprotection Method (e.g., acid cleavage) reduction->change_deprotection Yes add_scavenger->resolve increase_base->resolve change_deprotection->resolve G cluster_0 Protection Step cluster_1 Synthesis Step(s) cluster_2 Deprotection Step Amine R-NH₂ (Reactive Amine) Reagent_P + Protecting Group Reagent Amine->Reagent_P Protected_Amine R-NH-P (Stable Protected Amine) Reagent_P->Protected_Amine Reaction Reaction at another functional group Protected_Amine->Reaction Protected_Amine_2 R-NH-P Reaction->Protected_Amine_2 Reagent_D + Deprotection Reagent Protected_Amine_2->Reagent_D Deprotected_Amine R-NH₂ (Regenerated Amine) Reagent_D->Deprotected_Amine

References

Technical Support Center: 2-Amino-5-chlorobenzoic Acid Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and appropriate storage conditions for 2-Amino-5-chlorobenzoic acid, catering to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption.[1][2] Some suppliers recommend refrigeration at 2-10°C.[3] To prevent potential degradation, the compound should be protected from light.[3]

Q2: Is this compound sensitive to light?

A2: Yes, some data suggests that this compound may be altered by light.[3] Therefore, it is recommended to store the compound in an opaque or amber container to minimize exposure to light.

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents.[1][3] Contact with these substances should be avoided to prevent vigorous reactions that could compromise the integrity of the compound.

Q4: My this compound has changed color. Is it still usable?

A4: A change in color, such as yellowing, may indicate degradation. While the compound is typically a white to light yellow crystalline solid, a significant color change could suggest the formation of impurities.[1] It is advisable to re-test the purity of the material before use. A stability-indicating HPLC method can be used to assess the purity and quantify any degradation products.

Q5: How does temperature affect the stability of this compound?

A5: The compound is generally stable at room temperature under normal storage conditions.[1] However, exposure to high temperatures should be avoided. The melting point of this compound is in the range of 204-209°C, and decomposition may occur at or near this temperature.[1][4] For long-term storage, maintaining a cool environment is recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound due to improper storage.Verify the storage conditions (temperature, light exposure, container seal). Perform a purity check using a suitable analytical method like HPLC.
Difficulty dissolving the compound The compound may have degraded, or an inappropriate solvent is being used.This compound is soluble in water and slightly soluble in DMSO and methanol.[1] If solubility issues persist with appropriate solvents, it may be a sign of degradation.
Presence of unknown peaks in chromatogram Formation of degradation products.Investigate potential degradation pathways (hydrolysis, oxidation, photolysis) based on experimental conditions. Use a stability-indicating HPLC method to separate and identify potential degradants.

Stability and Storage Data Summary

Parameter Recommendation/Value Source
Appearance White to light yellow crystalline solid[1]
Recommended Storage Temperature Cool place; some sources suggest 2-10°C[1][3]
Storage Conditions Tightly closed container in a dry and well-ventilated place[1][2]
Light Sensitivity May be altered by light; protect from light[3]
Incompatibilities Strong oxidizing agents[1][3]
Melting Point 204-209°C (decomposes)[1][4]
Solubility Soluble in water, slightly soluble in DMSO and Methanol[1]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of this compound.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.
  • Incubate the solutions at 60°C for 24 hours.
  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots, neutralize them, and dilute to a suitable concentration for HPLC analysis.

2. Oxidative Degradation:

  • Prepare a solution of this compound in a suitable solvent and add 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours.
  • Analyze samples at various time points by HPLC.

3. Thermal Degradation:

  • Expose solid this compound to dry heat at 105°C for 24 hours.
  • Expose a solution of the compound to 60°C for 24 hours.
  • Prepare samples for HPLC analysis.

4. Photolytic Degradation:

  • Expose a solution of this compound to a calibrated light source (e.g., UV-A and visible light) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
  • A control sample should be kept in the dark under the same conditions.
  • Analyze samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan, e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Storage_Workflow start Receive 2-Amino-5- chlorobenzoic acid check_coa Check Certificate of Analysis (CoA) for appearance and purity start->check_coa storage_conditions Store in a cool, dry, well-ventilated area away from light and oxidizing agents check_coa->storage_conditions container Ensure container is tightly sealed and opaque or amber-colored storage_conditions->container usage Dispense material for experiment container->usage re_seal Immediately and tightly re-seal container usage->re_seal return_storage Return to proper storage conditions re_seal->return_storage return_storage->usage Next use end End of workflow return_storage->end

Caption: Recommended workflow for receiving and storing this compound.

Troubleshooting_Degradation issue Unexpected Experimental Results or Physical Change in Compound check_storage Verify Storage Conditions (Temp, Light, Seal) issue->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis degraded Compound Degraded purity_analysis->degraded Purity < Specification not_degraded Compound Stable purity_analysis->not_degraded Purity Meets Specification source_new_material Source New Material degraded->source_new_material investigate_protocol Investigate Experimental Protocol not_degraded->investigate_protocol

Caption: Troubleshooting logic for suspected degradation of this compound.

Degradation_Pathways main_compound This compound hydrolysis Hydrolysis (e.g., ester form) main_compound->hydrolysis oxidation Oxidation main_compound->oxidation photolysis Photolysis main_compound->photolysis thermal Thermal Stress main_compound->thermal product3 Oxidized Amino Group oxidation->product3 product2 Hydroxylated Product photolysis->product2 product1 Decarboxylation Product thermal->product1

Caption: Potential degradation pathways for this compound.

References

Safe handling procedures for 2-Amino-5-chlorobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-5-chlorobenzoic Acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling procedures for this compound (CAS No. 635-21-2).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. The primary hazards include:

  • Skin irritation [1][2][3]

  • Serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][2][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, the following personal protective equipment (PPE) should be worn:

  • Eye/Face Protection: Safety glasses with side-shields or goggles are required.[1]

  • Skin Protection: Wear protective gloves and a lab coat.[1][2]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Q3: How should I properly store this compound in the laboratory?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5] Keep it away from incompatible materials, such as strong oxidizing agents.[1][5]

Q4: What should I do in case of accidental skin or eye contact?

A4: Immediate action is crucial:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops or persists.[1][2][6]

Q5: What are the signs and symptoms of exposure?

A5: Exposure can lead to irritation of the skin, eyes, and respiratory system. Symptoms may include redness, itching, and pain in the affected areas. Inhalation of dust may cause coughing and sneezing.

Troubleshooting Guides

Scenario 1: I've spilled a small amount of this compound powder on the lab bench.

  • Problem: A minor spill has occurred outside of a fume hood.

  • Solution:

    • Ensure adequate ventilation.[2]

    • Wearing appropriate PPE (gloves, safety glasses, lab coat), gently sweep up the spilled solid.[1] Avoid creating dust.[2]

    • Place the collected material into a suitable, labeled container for disposal.[1][2]

    • Clean the spill area with a damp cloth.

    • Dispose of the contaminated cleaning materials and collected chemical waste according to your institution's guidelines.[2]

Scenario 2: During an experiment, the container of this compound was left open and the material has changed color.

  • Problem: The chemical's appearance has altered, suggesting potential degradation or contamination.

  • Solution:

    • Do not use the material in your experiment.

    • The change in appearance could indicate oxidation or reaction with moisture or other atmospheric components.

    • Treat the material as chemical waste and dispose of it according to your institution's hazardous waste disposal procedures.

    • Ensure that in the future, containers are kept tightly closed when not in use.[1][2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 635-21-2[7]
Molecular Formula C₇H₆ClNO₂[3][7]
Molecular Weight 171.58 g/mol [3]
Appearance Powder
Synonyms 5-Chloroanthranilic acid[1][7]

Experimental Protocols

Protocol 1: First Aid for Inhalation Exposure

  • Immediate Action: If a researcher inhales dust from this compound, immediately remove them to fresh air.[1][2][6]

  • Positioning: Keep the individual at rest in a position that is comfortable for breathing.[1][2]

  • Breathing Difficulties: If the person is not breathing, provide artificial respiration.[1][2][6] If breathing is difficult, administer oxygen.[2][6]

  • Medical Attention: Seek immediate medical attention or call a poison center if the person feels unwell.[1][2]

Protocol 2: Handling and Dispensing of this compound

  • Preparation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][2] Ensure an eyewash station and safety shower are readily accessible.[1]

  • Personal Protective Equipment: Before handling, put on all required PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Dispensing: Open the container carefully. Use a spatula to weigh the desired amount of the solid. Avoid generating dust.

  • Closing: After dispensing, securely close the container.[1][2]

  • Cleaning: Clean any residual powder from the spatula and weighing vessel. Wash hands thoroughly after handling the chemical.[1][6]

Mandatory Visualization

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Storage cluster_emergency Emergency Procedures start Start: Obtain This compound assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards gather_ppe Gather PPE: - Safety Glasses - Gloves - Lab Coat assess_hazards->gather_ppe prepare_workspace Prepare Workspace: - Fume Hood - Eyewash Station gather_ppe->prepare_workspace weigh_dispense Weigh & Dispense (Minimize Dust) prepare_workspace->weigh_dispense perform_experiment Perform Experiment weigh_dispense->perform_experiment spill Spill Occurs weigh_dispense->spill Potential Incident decontaminate Decontaminate Equipment & Workspace perform_experiment->decontaminate exposure Exposure Occurs (Skin/Eye/Inhalation) perform_experiment->exposure Potential Incident dispose_waste Dispose of Waste (Follow Regulations) decontaminate->dispose_waste store_properly Store Securely: - Tightly Closed - Cool, Dry, Ventilated dispose_waste->store_properly end End store_properly->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup first_aid Administer First Aid exposure->first_aid spill_cleanup->dispose_waste seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

References

Technical Support Center: Impurity Analysis of 2-Amino-5-chlorobenzoic Acid via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for interpreting the ¹H NMR spectrum of 2-Amino-5-chlorobenzoic acid to identify potential impurities. Accurate spectral analysis is critical for ensuring the purity of this compound, which is a key starting material in the synthesis of pharmaceuticals and other high-value chemicals.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the ¹H NMR analysis of this compound.

Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What could they be?

A1: Unexpected peaks in the ¹H NMR spectrum can arise from several sources, including residual solvents, unreacted starting materials, or byproducts from the synthesis. To identify these impurities, compare the chemical shifts of the unknown peaks with the data provided in the tables below for common solvents and potential synthesis-related impurities.

Q2: The signals for the amine (-NH₂) and carboxylic acid (-COOH) protons are very broad or not visible. Is this normal?

A2: Yes, this is a common phenomenon. The protons on heteroatoms like nitrogen and oxygen are "exchangeable" and can exchange with deuterium from the solvent (if it contains labile deuterium, e.g., D₂O, CD₃OD) or with trace amounts of water. This exchange process can lead to significant broadening of the signals, or in some cases, cause them to disappear entirely from the spectrum. The chemical shift of these protons is also highly dependent on the solvent, concentration, and temperature.

Q3: How can I confirm the presence of a suspected impurity?

A3: The most definitive way to confirm the identity of an impurity is to "spike" your NMR sample with a small amount of the suspected compound and re-acquire the spectrum. If the intensity of the unknown peak increases, it confirms the presence of that specific impurity.

Q4: The aromatic region of my spectrum is complex and the multiplets overlap. How can I simplify it?

A4: If the aromatic signals are overlapping, consider the following:

  • Use a higher field NMR spectrometer: A higher magnetic field strength will increase the dispersion of the signals, potentially resolving the overlap.

  • Change the deuterated solvent: As chemical shifts are solvent-dependent, changing the solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the positions of the signals and may resolve the overlap.

  • 2D NMR techniques: Advanced NMR experiments like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, aiding in the assignment of complex multiplets.

Q5: I see a singlet at around δ 7.26 ppm in my CDCl₃ spectrum. What is it?

A5: A singlet at approximately δ 7.26 ppm in a CDCl₃ spectrum is the residual signal from the non-deuterated chloroform (CHCl₃) present in the NMR solvent. Similarly, other deuterated solvents will show characteristic residual peaks. Please refer to the table of common solvent impurities for more details.

Data Presentation: ¹H NMR Data for this compound and Potential Impurities

The following tables summarize the expected ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, dd = doublet of doublets, t = triplet, br = broad), and coupling constants (J) in Hertz (Hz) for this compound and potential impurities in various deuterated solvents.

Table 1: ¹H NMR Data for this compound

ProtonDMSO-d₆CD₃ODCDCl₃
H-3δ 6.77 (d, J = 8.9 Hz)Aromatic protons are reported to be in the spectrum, but specific shifts are not readily available in the search results.[1]Data not readily available in search results.
H-4δ 7.24 (dd, J = 8.9, 2.9 Hz)
H-6δ 7.62 (d, J = 2.9 Hz)
-NH₂ / -COOHδ 8.7 (br, 3H)

Table 2: ¹H NMR Data for Potential Synthesis-Related Impurities

CompoundProtonDMSO-d₆CDCl₃Acetone-d₆
Anthranilic Acid (Starting Material)H-3δ 6.52 (d, J = 8.0 Hz)Data not readily available in search results.Data not readily available in search results.
H-4δ 7.23 (t, J = 8.3 Hz)
H-5δ 6.76 (d, J = 8.3 Hz)
H-6δ 7.72 (dd, J = 8.0, 1.6 Hz)
-NH₂ / -COOHδ 3.6-8.4 (br)
5-Chloro-2-nitrobenzoic Acid (Starting Material)Aromatic-HData not readily available in search results.Data not readily available in search results.Data not readily available in search results.
5-Amino-2-chlorobenzoic Acid (Isomer)Aromatic-HData not readily available in search results.Data not readily available in search results.Data not readily available in search results.
2-Amino-3-chlorobenzoic Acid (Isomer)H-4δ 6.8 (t)Data not readily available in search results.Data not readily available in search results.
H-5δ 7.49 (d)
H-6δ 7.77 (d)
-NH₂ / -COOHδ 6.6-13.0 (br)
2-Amino-3,5-dichlorobenzoic acid (Byproduct)Aromatic-HData not readily available in search results.Data not readily available in search results.Data not readily available in search results.

Table 3: ¹H NMR Data for Common Laboratory Solvents

SolventChemical Shift (δ) in CDCl₃Chemical Shift (δ) in DMSO-d₆Chemical Shift (δ) in Acetone-d₆
Acetone2.172.092.05 (residual peak)
Dichloromethane5.305.765.63
Diethyl Ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)3.41 (q), 1.11 (t)
Ethanol3.72 (q), 1.25 (t)4.35 (t, OH), 3.44 (q), 1.06 (t)3.47 (q), 1.11 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)4.05 (q), 1.96 (s), 1.18 (t)
Hexane1.25, 0.881.24, 0.861.27, 0.88
Methanol3.493.163.31 (residual peak)
Toluene7.28-7.17 (m), 2.36 (s)7.26-7.15 (m), 2.31 (s)7.27-7.16 (m), 2.33 (s)
Water1.563.332.84

Experimental Protocols

Protocol for ¹H NMR Sample Preparation

A standard protocol for preparing a sample of this compound for ¹H NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) to the NMR tube using a clean pipette.

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If the sample does not dissolve completely, it can be gently warmed in a water bath or sonicated for a short period. Ensure the sample is fully dissolved before analysis to obtain a high-quality spectrum. For acidic compounds that are poorly soluble, adding a drop of a deuterated base (e.g., NaOD in D₂O) can aid dissolution, but this will alter the chemical shifts of exchangeable protons.

  • Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another compound with a known chemical shift that does not overlap with the sample signals) should be added. For routine analysis, the residual solvent peak can be used as a reference.

  • Analysis: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting impurities in the ¹H NMR spectrum of this compound.

impurity_troubleshooting_workflow start Start: Acquire ¹H NMR Spectrum check_peaks Are there unexpected peaks? start->check_peaks compare_solvent Compare with common solvent peaks check_peaks->compare_solvent Yes end_clean Spectrum is clean check_peaks->end_clean No solvent_match Solvent peak identified? compare_solvent->solvent_match compare_impurities Compare with known synthesis impurities impurity_match Synthesis impurity identified? compare_impurities->impurity_match solvent_match->compare_impurities No solvent_match->end_clean Yes, and no other unexpected peaks spike_sample Spike sample with suspected impurity impurity_match->spike_sample Yes unknown_impurity Impurity is unknown. Consider 2D NMR or MS. impurity_match->unknown_impurity No reacquire_spectrum Re-acquire spectrum spike_sample->reacquire_spectrum confirm_impurity Confirm impurity identity reacquire_spectrum->confirm_impurity

Caption: Troubleshooting workflow for identifying impurities in a ¹H NMR spectrum.

References

Troubleshooting low yield in one-pot synthesis of aminobenzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the one-pot synthesis of aminobenzoic acid derivatives, with a focus on addressing low product yield.

Troubleshooting Guide: Low Yield

Low or no product yield is a frequent issue in one-pot syntheses. The following guide provides potential causes and suggested solutions to improve the outcome of your reaction.

Question: My one-pot synthesis of an aminobenzoic acid derivative resulted in a very low yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in one-pot syntheses of aminobenzoic acid derivatives, particularly through reductive amination or reduction of a nitro group, can stem from several factors throughout the reaction and workup process. Below is a systematic guide to help you identify and resolve the issue.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_reactants Reactant Integrity cluster_conditions Reaction Parameters cluster_workup Post-Reaction Process start Low Yield Observed check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants reactant_purity Purity of Starting Materials (Aldehyde/Ketone, Amine, Nitro-compound) check_reactants->reactant_purity reductant_activity Activity of Reducing Agent check_reactants->reductant_activity stoichiometry Correct Stoichiometry check_reactants->stoichiometry check_conditions 2. Optimize Reaction Conditions ph_control pH Control (Crucial for Imine Formation) check_conditions->ph_control temperature Reaction Temperature check_conditions->temperature solvent_dehydrating Solvent & Dehydrating Agents check_conditions->solvent_dehydrating check_workup 3. Evaluate Workup & Purification extraction Inefficient Extraction check_workup->extraction purification Product Loss During Purification check_workup->purification side_reactions Side Reactions check_workup->side_reactions final_product Improved Yield reactant_purity->check_conditions reductant_activity->check_conditions stoichiometry->check_conditions ph_control->check_workup temperature->check_workup solvent_dehydrating->check_workup extraction->final_product purification->final_product side_reactions->final_product

Caption: A logical workflow for troubleshooting low yields.

Detailed Troubleshooting Steps:

1. Inefficient Imine/Iminium Ion Formation (for Reductive Amination)

  • Potential Cause: The formation of the imine intermediate is a critical equilibrium-driven step. The reaction pH is crucial; if it's too acidic, the amine starting material will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated.

  • Suggested Solution: Maintain a mildly acidic reaction pH, typically between 4 and 7.[1] This can be achieved by adding a catalytic amount of an acid, such as acetic acid.[2] To drive the equilibrium towards the imine, consider adding a dehydrating agent like molecular sieves or anhydrous magnesium sulfate to remove the water formed during the reaction.[1]

2. Decomposition or Inactivity of the Reducing Agent

  • Potential Cause: Borohydride-based reducing agents can decompose, especially under acidic conditions or in the presence of moisture. Sodium cyanoborohydride (NaBH₃CN) is more stable at lower pH than sodium borohydride (NaBH₄), but still requires careful handling.[3][4] Catalysts like Raney Nickel or Pd/C can also lose activity.

  • Suggested Solution:

    • Use a fresh, high-quality reducing agent.

    • For reductive aminations, consider using sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and can often be used without strict pH control.[4]

    • If using catalytic hydrogenation (e.g., for nitro group reduction), ensure the catalyst has not expired and is handled under appropriate conditions to prevent deactivation.[5][6]

3. Suboptimal Reaction Temperature

  • Potential Cause: While many one-pot syntheses proceed at room temperature, some reactions may be sluggish and require heating to reach completion. Conversely, excessive heat can lead to side reactions or decomposition of reactants and products.

  • Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, try gentle heating (e.g., 40-50 °C).[1] For highly exothermic reactions, such as those involving potent reducing agents, cooling in an ice bath may be necessary during reagent addition.[1]

4. Side Reactions

  • Potential Cause: The aldehyde starting material can be reduced to an alcohol by the reducing agent before it has a chance to form an imine.[7] Over-alkylation of the amine can also occur, especially if the starting amine is primary.[7]

  • Suggested Solution:

    • To minimize alcohol formation, use a milder reducing agent like NaBH₃CN, which is less reactive towards aldehydes and ketones compared to imines.[4]

    • To prevent dialkylation, you can use the amine in excess.[7]

5. Inefficient Workup and Purification

  • Potential Cause: Aminobenzoic acids are amphoteric, meaning they have both acidic (carboxylic acid) and basic (amino) functional groups. This can make extraction challenging as their solubility changes significantly with pH.[8] The product might be lost during purification if its polarity is similar to that of the starting materials or byproducts.[1]

  • Suggested Solution:

    • Acid-Base Extraction: Carefully adjust the pH of the aqueous layer during workup. To separate your product from non-polar impurities, you can extract it into an acidic aqueous layer, wash with an organic solvent, then basify the aqueous layer and extract the product with an organic solvent.[1]

    • Purification: If column chromatography is used, ensure the chosen solvent system provides good separation. If co-elution is an issue, consider the acid-base extraction technique prior to chromatography.[1]

    • Emulsions: If emulsions form during extraction, adding brine can help to break them up.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH₄) for a one-pot reductive amination?

A1: While it is possible, NaBH₄ is a stronger reducing agent than NaBH₃CN and can readily reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[4] It is also less stable in the mildly acidic conditions required for imine formation.[3] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for one-pot reductive aminations due to their selectivity for reducing the iminium ion over the carbonyl group.[4]

Q2: My reaction involves the reduction of a nitrobenzoic acid. What are the best practices to ensure a high yield?

A2: The reduction of nitrobenzoic acids to aminobenzoic acids can be very efficient.

  • Catalytic Hydrogenation: This is a common and high-yielding method. Using catalysts like Pd/C or Raney Nickel with hydrogen gas is effective.[5][6] Ensure the catalyst is active and the system is properly set up for hydrogenation. Yields of over 96% have been reported with this method.[6]

  • Metal-Acid Reduction: Using metals like tin (Sn) or iron (Fe) in the presence of an acid (like HCl) is a classic method.[8] However, the workup can be more complex due to the metal salts produced. A method using reduced iron powder with a proton acid and a phase transfer catalyst has reported yields up to 90.1%.[9]

Q3: How do I monitor the progress of my one-pot reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot for the product will indicate the reaction's progress. LC-MS is another powerful technique that can confirm the mass of the product being formed.[1][5]

Q4: What should I do if my product is water-soluble?

A4: If your aminobenzoic acid derivative is highly polar and has significant water solubility, extraction with common organic solvents like ethyl acetate or dichloromethane may be inefficient. In such cases, you may need to:

  • Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.

  • Use a more polar organic solvent for extraction, such as n-butanol.

  • Evaporate the water under reduced pressure if the product is stable and non-volatile.

Data Presentation

Table 1: Comparison of Yields for p-Aminobenzoic Acid Synthesis Routes
Starting MaterialReducing Agent/CatalystSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
p-Nitrobenzoic AcidRaney Nickel, H₂Water, THF100497.2[5]
p-Nitrobenzoic AcidPd/C, H₂Water80-90296.2[6]
p-Nitrobenzoic AcidAmmonium ThiosulfateEthanol, Water80487.7[10]
3-Methyl-4-Nitrobenzoic AcidReduced Iron PowderNot specifiedNot specifiedNot specified90.1[9]
Isatoic Anhydride & Benzyl BromideNot applicableNot specifiedNot specifiedNot specified65[11]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination

This protocol describes a general procedure for the synthesis of an aminobenzoic acid derivative via a one-pot reductive amination.

ReductiveAmination A 1. Combine Aldehyde/Ketone, Amine & Solvent B 2. Add Catalytic Acid (e.g., Acetic Acid) & Dehydrating Agent (optional) A->B C 3. Stir at Room Temperature (Monitor Imine Formation by TLC) B->C D 4. Add Reducing Agent Portion-wise (e.g., NaBH3CN or NaBH(OAc)3) C->D E 5. Stir until Reaction is Complete (Monitor by TLC) D->E F 6. Quench Reaction & Perform Aqueous Workup E->F G 7. Purify by Column Chromatography or Recrystallization F->G H Final Product G->H

Caption: Workflow for one-pot reductive amination.

Methodology:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the aminobenzoic acid derivative (1.0 mmol) in a suitable solvent (e.g., methanol or dichloromethane, 10 mL).[1]

  • Add a few drops of glacial acetic acid to catalyze imine formation. For less reactive substrates, add a dehydrating agent such as anhydrous magnesium sulfate or 3Å molecular sieves.[1]

  • Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC.

  • Once imine formation is evident, add sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise.

  • Continue to stir the reaction at room temperature until the starting materials are consumed (monitor by TLC). This may take several hours to overnight.

  • Once the reaction is complete, quench by the slow addition of water.

  • Perform an aqueous workup. This may involve adjusting the pH and extracting the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Reduction of p-Nitrobenzoic Acid to p-Aminobenzoic Acid via Catalytic Hydrogenation

This protocol is adapted from high-yield syntheses reported in the literature.[5][6]

Methodology:

  • To an autoclave or a suitable hydrogenation vessel, add p-nitrobenzoic acid (e.g., 38.0 g), water (200 mL), tetrahydrofuran (20 mL), and a catalyst such as Raney Nickel (1.9 g) or 5% Pd/C.[5]

  • Seal the vessel and purge it with nitrogen three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.9 ± 0.1 MPa).[5]

  • Heat the mixture to the target temperature (e.g., 80-100 °C) with stirring.[5][6]

  • Maintain the reaction under hydrogen pressure for 2-4 hours, or until hydrogen uptake ceases.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Recover the catalyst by filtration.

  • Acidify the filtrate with an acid like hydrochloric acid to a pH of approximately 3-4 to precipitate the p-aminobenzoic acid.[6]

  • Cool the mixture to induce crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final product.[5]

References

Adjusting pH for optimal precipitation of 2-chloro-5-amino-benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-chloro-5-amino-benzoic acid. The focus is on optimizing precipitation through pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating 2-chloro-5-amino-benzoic acid?

A1: The optimal pH for precipitating 2-chloro-5-amino-benzoic acid is near its isoelectric point (pI). For this specific molecule, the precipitation is typically carried out within a pH range of 2.5 to 3.5, with a more precise range being 2.8 to 3.2.[1] At the pI, the net charge of the molecule is zero, which minimizes its solubility in aqueous solutions, leading to maximum precipitation.

Q2: Why is pH adjustment so critical for the precipitation of this compound?

A2: 2-chloro-5-amino-benzoic acid is an amphoteric molecule, meaning it has both an acidic functional group (carboxylic acid, -COOH) and a basic functional group (amino group, -NH2).

  • In highly acidic solutions (low pH): The amino group is protonated (-NH3+), making the molecule positively charged and more soluble.

  • In highly alkaline solutions (high pH): The carboxylic acid group is deprotonated (-COO-), making the molecule negatively charged and more soluble.

Therefore, careful pH adjustment to the isoelectric point is necessary to neutralize the molecule and induce precipitation.

Q3: What happens if the pH is not correctly adjusted?

A3: Incorrect pH adjustment will lead to incomplete precipitation and a lower yield of the final product. If the pH is too far from the isoelectric point, the compound will remain dissolved in the solution.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no precipitation The pH of the solution is not at the isoelectric point (pI).Carefully adjust the pH to the optimal range of 2.8-3.2 using a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).[1] Monitor the pH with a calibrated pH meter.
The concentration of the compound in the solution is too low.If possible, concentrate the solution by evaporating some of the solvent before adjusting the pH.
Oily precipitate instead of crystalline solid The solution is being cooled too quickly, or the concentration of the compound is too high, leading to supersaturation.Allow the solution to cool slowly to room temperature after pH adjustment, and then cool further in an ice bath.[1] Vigorous stirring during precipitation can also promote the formation of crystals. If the problem persists, try redissolving the oil in a minimal amount of a suitable solvent and re-precipitating.
Impurities are present in the solution.Purify the initial solution before precipitation, for example, by charcoal treatment to remove colored impurities.
Precipitate redissolves The pH of the solution has shifted after initial precipitation.Re-check and adjust the pH of the solution. Ensure the solution is well-buffered if necessary.
The temperature of the solution has increased.Ensure the solution is maintained at a low temperature (e.g., 10-15°C) after precipitation to maximize yield.[1]
Low Yield Incomplete precipitation due to incorrect pH.Optimize the pH as described above. It is advisable to perform a small-scale trial to determine the exact optimal pH for your specific conditions.
Loss of product during filtration and washing.Use a filter paper with an appropriate pore size to prevent the loss of fine crystals. Wash the precipitate with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

Data Presentation

Illustrative Relationship Between pH and Precipitation Yield

The following table provides a representative example of the expected trend for the precipitation yield of 2-chloro-5-amino-benzoic acid at different pH values. The optimal yield is achieved near the isoelectric point.

pHExpected Precipitation Yield (%)Observations
1.0< 10%Compound remains dissolved due to protonation of the amino group.
2.050-60%Precipitation begins as the pH approaches the pI.
3.0 > 95% Optimal precipitation, near the isoelectric point.[1]
4.060-70%Yield decreases as the carboxylic acid group starts to deprotonate.
5.0< 20%Compound becomes more soluble as the pH moves further from the pI.
> 6.0< 5%Compound is highly soluble due to the deprotonation of the carboxylic acid group.

Experimental Protocols

Protocol for Determining Optimal Precipitation pH

This protocol outlines a method to experimentally determine the optimal pH for the precipitation of 2-chloro-5-amino-benzoic acid.

Materials:

  • Solution of 2-chloro-5-amino-benzoic acid in a suitable solvent (e.g., aqueous alkaline solution)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Dilute sodium hydroxide (e.g., 1 M NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Preparation: Start with a solution of 2-chloro-5-amino-benzoic acid. If the compound is in an acidic solution, it will be soluble. If it is in a solid form, dissolve it in a dilute alkaline solution (e.g., dilute NaOH).

  • pH Adjustment:

    • Place the solution on a stir plate and begin gentle stirring.

    • Immerse the pH electrode in the solution.

    • Slowly add dilute hydrochloric acid dropwise to the solution.

    • Monitor the pH closely. As the pH approaches the range of 3.5 to 2.5, you should start to see a precipitate form.

    • Continue adding acid until the pH is within the 2.8 to 3.2 range for optimal precipitation.[1]

  • Precipitation and Isolation:

    • Once the desired pH is reached, continue stirring for a short period to ensure complete precipitation.

    • Cool the mixture in an ice bath to further decrease the solubility of the compound and maximize the yield. A temperature of 10-15°C is often used.[1]

    • Isolate the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold water to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified 2-chloro-5-amino-benzoic acid in a drying oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.

Mandatory Visualization

Precipitation_Workflow cluster_prep Preparation cluster_ph_adjustment pH Adjustment cluster_precipitation Precipitation & Isolation cluster_analysis Analysis & Troubleshooting start Start with 2-chloro-5-amino-benzoic acid solution dissolve Ensure compound is fully dissolved start->dissolve adjust_ph Slowly add acid/base to adjust pH dissolve->adjust_ph monitor_ph Monitor pH continuously adjust_ph->monitor_ph check_ph Is pH at pI (2.8-3.2)? monitor_ph->check_ph check_ph->adjust_ph No precipitate Precipitate forms check_ph->precipitate Yes cool Cool solution to maximize yield precipitate->cool filtrate Filter and wash the precipitate cool->filtrate dry Dry the final product filtrate->dry check_yield Is yield satisfactory? dry->check_yield troubleshoot Troubleshoot low yield or impurities check_yield->troubleshoot No end End check_yield->end Yes troubleshoot->start Repeat process

Caption: Workflow for optimal precipitation of 2-chloro-5-amino-benzoic acid.

References

2-Amino-5-chlorobenzoic acid safety data sheet (SDS) information.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety data, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-5-chlorobenzoic acid.

Safety Data Summary

Proper handling and storage of this compound are crucial to ensure laboratory safety. The following tables summarize key quantitative data from its Safety Data Sheet (SDS).

Physical and Chemical Properties

PropertyValue
CAS Number 635-21-2
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance White to light yellow crystalline powder
Melting Point 204-206 °C (decomposes)[1]
Solubility Soluble in water, slightly soluble in DMSO and Methanol.
Density 1.476 g/cm³

Toxicological Data

ParameterValue
Acute Toxicity (LD50/LC50) Data not available
Skin Corrosion/Irritation Causes skin irritation (Category 2)[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2)[2][3]
Respiratory Sensitization May cause respiratory irritation (STOT SE 3)[2][3]

Exposure Limits

AgencyLimit
OSHA (PEL) Data not available
NIOSH (REL) Data not available
ACGIH (TLV) Data not available

Experimental Protocol: Synthesis of a Benzoxazinone Derivative

This protocol provides a detailed methodology for a common reaction using this compound, with an emphasis on safety procedures.

Objective: To synthesize 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one from this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Preparation: In a fume hood, add 10 mmol of this compound to a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Carefully add 25 mL of pyridine to the flask and stir until the solid is fully dissolved.

  • Acylation: Slowly add 12 mmol of acetic anhydride to the solution. An exothermic reaction may occur.

  • Reflux: Attach the reflux condenser and heat the mixture to 100°C using a heating mantle. Maintain the reflux for 2 hours, ensuring continuous stirring.

  • Cooling and Precipitation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. Once cooled, place the flask in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water to remove any remaining pyridine and acetic acid.

  • Drying: Dry the product in a vacuum oven at 60°C.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE at all times.

  • Acetic anhydride and pyridine are corrosive and have strong odors; handle with care.

  • The reaction is exothermic; add reagents slowly and monitor the temperature.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep 1. Add this compound to a round-bottom flask in a fume hood. dissolve 2. Dissolve in pyridine. prep->dissolve acylate 3. Slowly add acetic anhydride. dissolve->acylate reflux 4. Reflux the mixture at 100°C for 2 hours. acylate->reflux cool 5. Cool to room temperature and then in an ice bath. reflux->cool filter 6. Collect the precipitate by vacuum filtration. cool->filter wash 7. Wash the solid with cold water. filter->wash dry 8. Dry the product in a vacuum oven. wash->dry

A high-level workflow for the synthesis of a benzoxazinone derivative.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Handling and Storage

  • Q1: The this compound powder is clumping together. Is it still usable?

    • A1: Clumping can be due to moisture absorption. While it may still be usable for some applications, it is best to store the compound in a tightly sealed container in a cool, dry place to prevent this.[2] For reactions sensitive to water, drying the material in a vacuum oven before use is recommended.

  • Q2: I noticed a slight discoloration of the powder. What could be the cause?

    • A2: Discoloration can indicate degradation due to exposure to light or air over time. While minor discoloration may not significantly affect many reactions, for high-purity applications, using fresh, properly stored material is advisable.

During the Experiment

  • Q3: My reaction is not proceeding to completion. What are some possible reasons?

    • A3: Incomplete reactions can be due to several factors. Ensure that your starting material is pure and dry. Verify the quality and stoichiometry of your reagents. The reaction temperature and time may also need optimization.

  • Q4: I am observing an unexpected side product in my reaction. What could it be?

    • A4: this compound has two reactive functional groups (an amino group and a carboxylic acid). Depending on the reaction conditions, side reactions involving either of these groups can occur. Characterize the side product to understand its structure and adjust your reaction conditions (e.g., by using protecting groups) to minimize its formation.

Safety and Spills

  • Q5: What should I do if I spill a small amount of this compound powder in the lab?

    • A5: For a small spill, first, alert others in the area. Wear your personal protective equipment (gloves, safety goggles, lab coat). Gently sweep the powder to avoid creating dust and collect it in a labeled, sealed container for hazardous waste disposal.[2][3] Clean the spill area with soap and water.

  • Q6: What are the first aid measures in case of skin or eye contact?

    • A6: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2][3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2][3] Seek medical attention if irritation persists.

Spill Response Workflow

spill_response cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_disposal Disposal alert 1. Alert others in the immediate area. ppe 2. Put on appropriate Personal Protective Equipment (PPE). alert->ppe sweep 3. Gently sweep the spilled powder to avoid dust. ppe->sweep collect 4. Collect the powder in a labeled, sealed waste container. sweep->collect clean 5. Clean the spill area with soap and water. collect->clean dispose 6. Dispose of the waste according to institutional protocols. clean->dispose

A step-by-step guide for handling a small spill of this compound.

Emergency Procedures

In the event of a significant exposure or spill, follow these emergency procedures.

Accidental Exposure

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

First Aid Decision Tree

first_aid action_node action_node exposure Exposure Occurred? inhalation Inhalation? exposure->inhalation Yes no_exposure No action needed. exposure->no_exposure No skin Skin Contact? inhalation->skin No move_to_fresh_air Move to fresh air. Seek medical attention. inhalation->move_to_fresh_air Yes eye Eye Contact? skin->eye No wash_skin Remove contaminated clothing. Wash with soap and water for 15 min. Seek medical attention if irritation persists. skin->wash_skin Yes ingestion Ingestion? eye->ingestion No flush_eyes Flush eyes with water for 15 min. Remove contact lenses. Seek immediate medical attention. eye->flush_eyes Yes rinse_mouth Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. ingestion->rinse_mouth Yes ingestion->no_exposure No

A decision tree for first aid measures following exposure.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Purity Analysis of 2-Amino-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for 2-Amino-5-chlorobenzoic acid, a key intermediate in the pharmaceutical and dye industries. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. This guide provides a comparative analysis of two principal HPLC methodologies: a traditional Reversed-Phase (RP-HPLC) method and a modern Mixed-Mode Chromatography (MMC) approach. The comparison is supported by detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Analytical Challenges

This compound is a zwitterionic molecule, possessing both acidic (carboxylic acid) and basic (amino) functional groups.[1][2] This characteristic can lead to poor retention and peak shape on conventional reversed-phase columns, making accurate purity assessment challenging.[2] Furthermore, the presence of structurally similar impurities, such as positional isomers, necessitates a highly selective analytical method. A common synthetic route involves the nitration of o-chlorobenzoic acid followed by reduction, which can introduce isomeric impurities like 2-chloro-3-aminobenzoic acid.[3]

Comparative Analysis of HPLC Methods

This guide evaluates two distinct HPLC methods for the purity analysis of this compound:

  • Method A: Reversed-Phase HPLC (RP-HPLC) using a standard C18 column. This is a widely accessible and cost-effective approach.

  • Method B: Mixed-Mode Chromatography (MMC) utilizing a column with both reversed-phase and ion-exchange characteristics. This method is specifically designed to improve the retention and separation of polar and zwitterionic compounds.[1][4]

The following table summarizes the key performance parameters of each method, based on typical experimental outcomes for aminobenzoic acid isomers.

ParameterMethod A: Reversed-Phase HPLC (C18)Method B: Mixed-Mode Chromatography (Coresep 100)
Stationary Phase Octadecylsilane (C18)Core-shell with reversed-phase and cation-exchange capabilities
Primary Separation Mechanism Hydrophobic interactionsHydrophobic and ion-exchange interactions
Typical Mobile Phase Acetonitrile/Methanol/Water with acid modifier (e.g., acetic acid)[5]Acetonitrile/Water with an acid (e.g., phosphoric acid)[1]
Retention of Analyte Moderate to low; can be challenging[2]Strong and tunable retention[1]
Resolution of Isomeric Impurities May be limited without significant method developmentExcellent selectivity for closely related isomers[1][6]
Peak Shape Prone to tailing due to secondary interactions with silanolsGenerally sharp and symmetrical peaks[2]
Robustness HighHigh, with retention controlled by multiple mobile phase parameters[1]
Analysis Time Dependent on method optimizationCan be very fast due to core-shell particle technology[1]

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method A: Reversed-Phase HPLC (RP-HPLC)

This protocol is adapted from a standard method for the analysis of a similar compound, 4-Amino-2-chlorobenzoic acid.[5]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Glacial Acetic Acid

Chromatographic Conditions:

  • Mobile Phase: Water:Acetonitrile:Methanol:Glacial Acetic Acid (74:20:10:1 v/v/v/v)[5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Solution Preparation:

  • Diluent: The mobile phase is used as the diluent.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent to create a stock solution. Dilute 1 mL of this stock solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample, dissolve it in 10 mL of diluent to make a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. Filter the solution through a 0.45 µm syringe filter before injection if necessary.

Method B: Mixed-Mode Chromatography (MMC)

This protocol is based on a method developed for the separation of aminobenzoic acid isomers.[1]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Coresep 100 mixed-mode column (e.g., 100 mm x 3.0 mm) or equivalent

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (H₃PO₄)

Chromatographic Conditions:

  • Mobile Phase: 20% Acetonitrile in water with 0.1% Phosphoric Acid[1]

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 1 µL

  • Detection Wavelength: 235 nm

Solution Preparation:

  • Diluent: The mobile phase is used as the diluent.

  • Standard Solution (0.3 mg/mL): Prepare a stock solution of the this compound reference standard in the mobile phase.[1]

  • Sample Solution (0.3 mg/mL): Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration similar to the standard solution.

Visualization of Experimental Workflow

The logical flow for selecting an appropriate HPLC method for purity analysis is depicted in the following diagram.

HPLC_Method_Comparison Workflow for HPLC Purity Analysis of this compound start Define Analytical Goal: Purity of this compound compound_props Consider Analyte Properties: - Zwitterionic - Potential for isomeric impurities start->compound_props method_selection Select HPLC Method compound_props->method_selection rp_hplc Method A: Reversed-Phase HPLC (C18) method_selection->rp_hplc Standard Approach mmc_hplc Method B: Mixed-Mode Chromatography method_selection->mmc_hplc Advanced Approach (for challenging separations) rp_protocol Follow RP-HPLC Protocol: - C18 Column - ACN/MeOH/H2O/Acid Mobile Phase rp_hplc->rp_protocol mmc_protocol Follow MMC Protocol: - Mixed-Mode Column - ACN/H2O/Acid Mobile Phase mmc_hplc->mmc_protocol data_acquisition Data Acquisition: - Inject Sample & Standard - Record Chromatograms rp_protocol->data_acquisition mmc_protocol->data_acquisition data_analysis Data Analysis: - Peak Identification - Purity Calculation (% Area) data_acquisition->data_analysis evaluation Evaluate Performance data_analysis->evaluation rp_eval Good resolution? Acceptable peak shape? evaluation->rp_eval For Method A mmc_eval Superior resolution? Symmetrical peaks? evaluation->mmc_eval For Method B conclusion Final Method Selection & Reporting rp_eval->conclusion mmc_eval->conclusion

Caption: Workflow for HPLC method comparison.

Conclusion and Recommendations

Both Reversed-Phase HPLC and Mixed-Mode Chromatography can be successfully employed for the purity analysis of this compound.

  • Reversed-Phase HPLC (Method A) is a suitable choice for routine quality control when the impurity profile is well-characterized and does not contain challenging isomeric impurities. Its wide availability and lower cost are significant advantages.

  • Mixed-Mode Chromatography (Method B) is highly recommended for method development, for analyzing samples with complex impurity profiles, or when high-resolution separation of isomeric impurities is critical.[1][4][6] The dual retention mechanism provides superior selectivity and often results in better peak shapes and faster analysis times for zwitterionic compounds like this compound.[1][2]

For researchers in drug development and those requiring a high degree of confidence in purity analysis, particularly concerning isomeric impurities, investing in a mixed-mode chromatography approach is likely to yield more reliable and accurate results.

References

Unraveling 2-Amino-5-chlorobenzoic Acid: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the mass spectrometric behavior of 2-Amino-5-chlorobenzoic acid, with comparisons to key structural analogs, providing valuable insights for compound identification and characterization.

This guide offers an in-depth characterization of this compound using Electron Ionization Mass Spectrometry (EI-MS). Through a comparative analysis with benzoic acid, 2-aminobenzoic acid, and 2-chlorobenzoic acid, this document elucidates the influence of amino and chloro substituents on the fragmentation patterns of the parent molecule. The provided experimental data and detailed protocols will aid researchers in the unambiguous identification of this and related compounds.

Comparative Analysis of Mass Spectra

The electron ionization mass spectra of this compound and its structural analogs reveal distinct fragmentation patterns that are diagnostic of their respective chemical structures. The introduction of amino and chloro groups onto the benzoic acid backbone significantly influences the stability of the molecular ion and the subsequent fragmentation pathways.

Below is a summary of the key mass-to-charge ratios (m/z) and their relative intensities for the studied compounds.

m/zThis compound (Relative Intensity %)Benzoic Acid (Relative Intensity %)2-Aminobenzoic Acid (Relative Intensity %)2-Chlorobenzoic Acid (Relative Intensity %)
Molecular Ion [M]+• 171 (85)122 (80)137 (100)156 (70)
[M-OH]+ 154 (100)105 (100)120 (85)139 (100)
[M-COOH]+ 126 (40)77 (95)92 (50)111 (60)
[C6H4]+• 76 (30)76 (35)76 (20)76 (40)
[C4H3]+ 51 (25)51 (50)51 (15)51 (30)

Note: Relative intensities are approximated from the NIST database and may vary slightly based on instrumentation.

Interpretation of Mass Spectra

The mass spectrum of This compound is characterized by a prominent molecular ion peak at m/z 171, consistent with its molecular weight. The base peak is observed at m/z 154, corresponding to the loss of a hydroxyl radical (-OH) from the carboxylic acid group, a common fragmentation pathway for benzoic acid derivatives. The presence of chlorine is indicated by the isotopic peak at m/z 173 (approximately one-third the intensity of the m/z 171 peak). The loss of the entire carboxyl group results in a fragment at m/z 126.

In comparison, the mass spectrum of benzoic acid shows its molecular ion at m/z 122 and the base peak at m/z 105, also due to the loss of the hydroxyl group. The peak at m/z 77, corresponding to the phenyl cation, is significantly more intense than the analogous peak in the substituted compounds, indicating that the substituents influence the stability of this fragment.

2-Aminobenzoic acid (anthranilic acid) exhibits a stable molecular ion at m/z 137, which is also the base peak. The loss of a hydroxyl group gives a strong peak at m/z 120. The amino group appears to stabilize the molecular ion.

The spectrum of 2-Chlorobenzoic acid displays a molecular ion peak at m/z 156 and a characteristic isotopic peak at m/z 158. The base peak is at m/z 139, resulting from the loss of the hydroxyl radical. The fragment at m/z 111 corresponds to the loss of the carboxyl group.

Experimental Protocols

The mass spectra were obtained using an Electron Ionization (EI) source coupled with a quadrupole mass analyzer.

Sample Preparation: A small amount of the solid sample was introduced directly into the ion source using a direct insertion probe.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[1][2]

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-400

  • Vacuum Pressure: 10-5 to 10-6 torr[1]

Visualizing Fragmentation and Workflows

To better understand the processes, the following diagrams illustrate the proposed fragmentation pathway for this compound and the general experimental workflow.

fragmentation_pathway M [C7H6ClNO2]+• m/z = 171 F1 [C7H5ClNO]+• m/z = 154 M->F1 -OH F2 [C6H5ClN]+• m/z = 126 M->F2 -COOH F3 [C6H4Cl]+ m/z = 111 F2->F3 -NH

Caption: Proposed fragmentation of this compound.

experimental_workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Solid Sample Probe Direct Insertion Probe Sample->Probe IonSource Ion Source (EI, 70 eV) Probe->IonSource MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum Detector->Spectrum

Caption: General workflow for EI-MS analysis.

References

Characterization of 5-Chloroanthranilic Acid: A Comparative Guide to its 1H NMR and EIMS Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical characterization of 5-Chloroanthranilic acid with its parent compound, Anthranilic acid, and a positional isomer, 4-Aminobenzoic acid. The focus is on two key analytical techniques: Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy and Electron Ionization Mass Spectrometry (EIMS). This document presents experimental data in a clear, comparative format, details the methodologies for data acquisition, and visualizes the analytical workflow and fragmentation pathways.

Data Presentation: A Comparative Analysis

The spectral data for 5-Chloroanthranilic acid and its selected alternatives are summarized below. These tables facilitate a direct comparison of their key spectral features.

Table 1: 1H NMR Spectral Data Comparison (Solvent: DMSO-d6)
CompoundChemical Shift (δ) and MultiplicityProtons
5-Chloroanthranilic acid 7.62 (d, J=2.9 Hz)H-6
7.24 (dd, J=8.9, 2.9 Hz)H-4
6.77 (d, J=8.9 Hz)H-3
~7.0 (br s)-NH2
~13.0 (br s)-COOH
Anthranilic acid 7.72 (dd, J=8.0, 1.6 Hz)H-6
7.23 (ddd, J=8.3, 7.2, 1.6 Hz)H-4
6.76 (d, J=8.3 Hz)H-3
6.52 (td, J=7.2, 1.3 Hz)H-5
~6.8 (br s)-NH2
~12.5 (br s)-COOH
4-Aminobenzoic acid 7.65 (d, J=8.8 Hz)H-2, H-6
6.57 (d, J=8.8 Hz)H-3, H-5
5.89 (br s)-NH2
12.0 (br s)-COOH
Table 2: EIMS Fragmentation Data Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Relative Abundance
5-Chloroanthranilic acid 171/173 (M+)153/155 ([M-H₂O]+), 125/127 ([M-COOH]+), 90
Anthranilic acid 137 (M+)119 ([M-H₂O]+), 92 ([M-COOH]+), 65
4-Aminobenzoic acid 137 (M+)119 ([M-H₂O]+), 92 ([M-COOH]+), 65

Experimental Protocols

1H NMR Spectroscopy

Objective: To obtain high-resolution proton nuclear magnetic resonance spectra to elucidate the chemical structure and proton environments of the analytes.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the solid sample (5-Chloroanthranilic acid, Anthranilic acid, or 4-Aminobenzoic acid) was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm).

  • Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence was used.

    • Number of Scans: 16-32 scans were accumulated to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds was set between scans.

    • Spectral Width: A spectral width of 16 ppm was used.

    • Temperature: The experiment was conducted at room temperature (298 K).

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Electron Ionization Mass Spectrometry (EIMS)

Objective: To determine the molecular weight and fragmentation pattern of the analytes for structural confirmation.

Methodology:

  • Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Instrumentation: A mass spectrometer equipped with an electron ionization source was used.

  • Ionization: The sample molecules were bombarded with a beam of electrons with an energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight analyzer.

  • Detection: An electron multiplier detector was used to detect the ions.

  • Data Acquisition: The mass spectrum was recorded, showing the relative abundance of ions at different m/z values.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for 5-Chloroanthranilic acid.

Experimental_Workflow cluster_NMR 1H NMR Analysis cluster_EIMS EIMS Analysis NMR_Sample_Prep Sample Preparation (Dissolve in DMSO-d6) NMR_Acquisition Data Acquisition (400 MHz Spectrometer) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Processing->NMR_Analysis EIMS_Sample_Intro Sample Introduction (Direct Probe/GC) EIMS_Ionization Ionization (70 eV Electron Impact) EIMS_Sample_Intro->EIMS_Ionization EIMS_Mass_Analysis Mass Analysis (Quadrupole/TOF) EIMS_Ionization->EIMS_Mass_Analysis EIMS_Data_Analysis Data Analysis (Molecular Ion, Fragmentation Pattern) EIMS_Mass_Analysis->EIMS_Data_Analysis Analyte 5-Chloroanthranilic Acid or Alternative Analyte->NMR_Sample_Prep Analyte->EIMS_Sample_Intro

Caption: Workflow for 1H NMR and EIMS characterization.

EIMS_Fragmentation mol 5-Chloroanthranilic Acid [C7H6ClNO2]+• m/z 171/173 frag1 [M - H2O]+• m/z 153/155 mol->frag1 - H2O frag2 [M - COOH]+ m/z 125/127 mol->frag2 - •COOH frag3 [C6H5N]+• m/z 90 frag2->frag3 - Cl

Caption: Proposed EIMS fragmentation of 5-Chloroanthranilic acid.

A Comparative Analysis of 2-Amino-5-chlorobenzoic Acid and Other Anthranilic Acid Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological activities, and underlying mechanisms of 2-Amino-5-chlorobenzoic acid and its key analogs, providing essential data for researchers in drug discovery and development.

This publication offers a comparative study of this compound and other notable anthranilic acid derivatives, including the well-established non-steroidal anti-inflammatory drugs (NSAIDs) Mefenamic acid, Flufenamic acid, Niflumic acid, and Meclofenamic acid. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their performance supported by experimental data.

Physicochemical Properties: A Foundation for Drug Design

The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. The following table summarizes key properties of this compound and its analogs.

PropertyThis compoundMefenamic acidFlufenamic acidNiflumic acidMeclofenamic acid
Molecular Formula C₇H₆ClNO₂C₁₅H₁₅NO₂C₁₄H₁₀F₃NO₂C₁₃H₉F₃N₂O₂C₁₄H₁₁Cl₂NO₂
Molecular Weight ( g/mol ) 171.58241.28281.23282.22296.15
Melting Point (°C) 208-212230-231132-135[1]203-204257
Water Solubility (mg/L) Data not available20 (at 30 °C)9.09 (at 25 °C)[2]19 (at 25 °C)[3]30
LogP Data not available5.125.25[2]4.435

Comparative Biological Activities

Anthranilic acid derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This section provides a comparative summary of their performance in various assays.

Anticancer Activity

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency.

CompoundCell LineIC₅₀ (µM)Incubation Time (h)
2-Amino-3-chlorobenzoic acid *MDA-MB-231 (Breast)2624
MDA-MB-231 (Breast)548
MDA-MB-231 (Breast)7.272
Mefenamic acid HepG2 (Liver)Not specifiedNot specified
BxPC-3 (Pancreatic)>10072[4]
MIA PaCa-2 (Pancreatic)>10072[4]
Flufenamic acid Pancreatic Cancer Cells~10 (half-maximal inhibition)Not specified
Niflumic acid BxPC-3 (Pancreatic)126.1 ± 7.072[4]
MIA PaCa-2 (Pancreatic)135.5 ± 2.172[4]
Meclofenamic acid BxPC-3 (Pancreatic)16.0 ± 5.9[4][5]72[4]
MIA PaCa-2 (Pancreatic)43.5 ± 1.8[4][5]72[4]
HeLa (Cervical)~6[5]Not specified
PC3 (Prostate)EffectiveNot specified[5]

Note: Data for 2-Amino-3-chlorobenzoic acid, a close structural analog of this compound, is presented here due to the limited availability of direct data for the 5-chloro isomer.[6][7][8]

Anti-inflammatory Activity

The anti-inflammatory properties of these analogs are well-documented, particularly for the fenamate class of NSAIDs. The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess this activity.

CompoundAssayKey Findings
This compound Data not availableFurther studies are required to determine the anti-inflammatory potential.
Mefenamic acid Carrageenan-induced paw edemaSignificant inhibition of paw edema.
Flufenamic acid Carrageenan-induced paw edemaDemonstrates anti-inflammatory effects.
Niflumic acid Carrageenan-induced paw edemaEffective in reducing inflammation.
Meclofenamic acid Carrageenan-induced paw edemaShows significant inhibition of paw swelling.[9]
Antimicrobial Activity

Several anthranilic acid derivatives have shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is a critical measure of their efficacy.

CompoundOrganismMIC (µg/mL)
This compound Data not availableFurther investigation into its antimicrobial spectrum is warranted.
Mefenamic acid Various bacteriaActivity reported, specific MIC values vary.
Flufenamic acid Various bacteriaExhibits antimicrobial properties.
Niflumic acid Various bacteriaShows inhibitory effects against certain strains.
Meclofenamic acid Various bacteriaDemonstrates antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value.[1][10][11][12][13]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) to laboratory conditions for one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to different groups of rats. A control group receives the vehicle.

  • Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][14][15]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[14][16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[5]

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][17][18][19][20]

Signaling Pathways and Mechanisms of Action

The biological effects of anthranilic acid analogs are mediated through their interaction with various signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Some anthranilic acid derivatives, such as 2-Amino-3-chlorobenzoic acid, have been shown to modulate this pathway, contributing to their anticancer effects.[7][21][22][23]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Anthranilic_Acid 2-Amino-3-chlorobenzoic acid Anthranilic_Acid->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory role of 2-Amino-3-chlorobenzoic acid.

Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of many anthranilic acid analogs, particularly the fenamates, are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Fenamates Fenamates (e.g., Mefenamic acid) Fenamates->COX1 Inhibit Fenamates->COX2 Inhibit Experimental_Workflow Start Compound Selection (Anthranilic Acid Analogs) Physicochem Physicochemical Characterization Start->Physicochem In_Vitro In Vitro Assays Physicochem->In_Vitro Anticancer Anticancer (MTT Assay) In_Vitro->Anticancer Anti_inflammatory Anti-inflammatory (COX Inhibition) In_Vitro->Anti_inflammatory Antimicrobial Antimicrobial (MIC Assay) In_Vitro->Antimicrobial In_Vivo In Vivo Studies (e.g., Paw Edema) In_Vitro->In_Vivo Mechanism Mechanism of Action (Signaling Pathways) Anticancer->Mechanism Anti_inflammatory->Mechanism Antimicrobial->Mechanism In_Vivo->Mechanism Conclusion Comparative Analysis & Conclusion Mechanism->Conclusion

References

The Unexplored Antifungal Potential of 2-Amino-5-chlorobenzoic Acid Derivatives: A Comparative Analysis of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental evidence on the antifungal efficacy of 2-amino-5-chlorobenzoic acid derivatives remains elusive in publicly available research, a comprehensive analysis of structurally similar compounds, namely 2-aminobenzoic acid and 2-amino-5-chlorobenzothiazole derivatives, provides valuable insights into their potential as a novel class of antifungal agents. This guide offers a comparative overview of the antifungal activities, experimental protocols, and potential mechanisms of action of these related compounds, serving as a resource for researchers and drug development professionals in the quest for new antimycotics.

The persistent challenge of drug-resistant fungal infections necessitates the exploration of novel chemical scaffolds. Derivatives of 2-aminobenzoic acid, a core component of the specified but uncharacterized this compound, have demonstrated notable in vitro activity against clinically relevant fungal pathogens. Similarly, the bioisostere 2-amino-5-chlorobenzothiazole, which shares the same substitution pattern on the benzene ring, has also been investigated for its antifungal properties. This guide synthesizes the existing data on these two classes of compounds to extrapolate the potential antifungal profile of this compound derivatives.

Comparative Antifungal Efficacy

The antifungal activity of 2-aminobenzoic acid and 2-amino-5-chlorobenzothiazole derivatives has been evaluated against a range of fungal species, with some compounds exhibiting promising activity comparable to the standard antifungal drug, fluconazole.

2-Aminobenzoic Acid Derivatives

Recent studies have highlighted the potential of 2-aminobenzoic acid derivatives, particularly esters, as effective antifungal agents against Candida albicans.[1] These compounds have been shown to not only inhibit fungal growth but also to disrupt biofilm formation, a key virulence factor in many fungal infections.[1]

Table 1: Antifungal Activity of 2-Aminobenzoic Acid Derivatives against Candida albicans [1]

CompoundDerivative TypeMIC₉₀ (µg/mL)MFC (µg/mL)
1 Simple alkyl ester70Fungicidal
2 Simple alkyl ester70Fungicidal
3 Serine methyl ester conjugate200Not fungicidal
4 Serine-ferulic acid conjugate175Not fungicidal

MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms. MFC: Minimum Fungicidal Concentration.

Notably, simpler ester derivatives of 2-aminobenzoic acid demonstrated both fungistatic and fungicidal activity, while more complex conjugates were less effective.[1] Furthermore, these compounds exhibited synergistic effects when combined with fluconazole, suggesting a potential role in overcoming drug resistance.[1] Importantly, the most active compounds showed low cytotoxicity in human cell lines and in vivo models.[1]

2-Amino-5-chlorobenzothiazole Derivatives

Research into 2-amino-5-chlorobenzothiazole derivatives has revealed their activity against both yeast and filamentous fungi, specifically Candida glabrata and Aspergillus niger.[2][3] While specific MIC values are not consistently reported in the abstracts of these studies, they indicate that several synthesized derivatives display "good measurable activity" when compared to fluconazole.[2][3] These derivatives often incorporate various heterocyclic moieties, such as oxadiazoles, triazoles, and benzimidazoles, which contribute to their antifungal potential.[2][3]

Potential Mechanisms of Action and Signaling Pathways

The mechanisms by which these compounds exert their antifungal effects are still under investigation. However, for 2-aminobenzoic acid derivatives, studies have pointed towards the downregulation of specific genes involved in fungal virulence.

The observed downregulation of HWP1, ERG11, and ALS3 genes in C. albicans following treatment with 2-aminobenzoic acid derivatives suggests a multi-faceted mechanism of action.[1] These genes are crucial for hyphal formation, ergosterol biosynthesis (the target of azole antifungals), and adhesion, respectively.

Antifungal_Mechanism cluster_0 2-Aminobenzoic Acid Derivative cluster_1 Fungal Cell cluster_2 Virulence Factors Compound Compound HWP1 HWP1 Gene Compound->HWP1 Downregulates ERG11 ERG11 Gene Compound->ERG11 Downregulates ALS3 ALS3 Gene Compound->ALS3 Downregulates Hyphal_Formation Hyphal Formation HWP1->Hyphal_Formation Ergosterol_Biosynthesis Ergosterol Biosynthesis ERG11->Ergosterol_Biosynthesis Adhesion Adhesion ALS3->Adhesion

Caption: Putative mechanism of action of 2-aminobenzoic acid derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antifungal activity of 2-aminobenzoic acid and 2-amino-5-chlorobenzothiazole derivatives.

Synthesis of 2-Amino-5-chlorobenzothiazole Derivatives

A general synthetic route for 2-amino-5-chlorobenzothiazole derivatives involves multi-step reactions starting from the core 2-amino-5-chlorobenzothiazole molecule.

Synthesis_Workflow Start 2-Amino-5-chlorobenzothiazole Step1 Reaction with Ethyl Chloroacetate Start->Step1 Intermediate1 Ester Derivative Step1->Intermediate1 Step2 Reaction with Hydrazine Hydrate Intermediate1->Step2 Step3b Reaction with Thiosemicarbazide Intermediate1->Step3b Intermediate2 Hydrazide Derivative Step2->Intermediate2 Step3a Reaction with CS2/KOH Intermediate2->Step3a Product1 1,3,4-Oxadiazole-2-thiol Derivative Step3a->Product1 Intermediate3 Thiosemicarbazide Intermediate Step3b->Intermediate3 Step4 Cyclization (NaOH) Intermediate3->Step4 Product2 1,2,4-Triazole-3-thiol Derivative Step4->Product2

Caption: General synthesis workflow for heterocyclic derivatives.

Detailed Protocol:

  • Esterification: 2-amino-5-chlorobenzothiazole is reacted with ethyl chloroacetate in the presence of a base like potassium hydroxide to yield the corresponding ester derivative.[2]

  • Hydrazide Formation: The ester derivative is then refluxed with hydrazine hydrate to form the hydrazide.[2]

  • Heterocyclic Ring Formation: The hydrazide can be further reacted with reagents like carbon disulfide in the presence of potassium hydroxide to form a 1,3,4-oxadiazole-2-thiol ring. Alternatively, the ester derivative can be reacted with thiosemicarbazide, followed by cyclization with sodium hydroxide to yield a 1,2,4-triazole-3-thiol derivative.[2]

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow Start Prepare Fungal Inoculum Step1 Serial Dilution of Test Compound in 96-well plate Start->Step1 Step2 Inoculate wells with Fungal Suspension Step1->Step2 Step3 Incubate at appropriate temperature and duration Step2->Step3 Step4 Visually or Spectrophotometrically Assess Growth Step3->Step4 End Determine MIC (Lowest concentration with no visible growth) Step4->End

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[1]

Conclusion and Future Directions

While the antifungal potential of this compound derivatives is yet to be directly explored, the promising results from studies on closely related 2-aminobenzoic acid and 2-amino-5-chlorobenzothiazole derivatives provide a strong rationale for their investigation. The available data suggests that this class of compounds could yield potent antifungal agents with favorable safety profiles.

Future research should focus on the synthesis and systematic antifungal screening of a library of this compound derivatives, including esters and amides. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features required for potent antifungal activity. Furthermore, mechanistic studies should be conducted to elucidate their mode of action and to identify their cellular targets. The exploration of these compounds could lead to the development of a new generation of much-needed antifungal drugs.

References

A Comparative Analysis of the Anti-inflammatory Potential of Novel Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory activity of recently developed aminobenzoic acid derivatives. The following sections present quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this promising area of medicinal chemistry.

Quantitative Data Summary

The anti-inflammatory efficacy of novel aminobenzoic acid derivatives has been evaluated through both in-vivo and in-vitro assays. The data presented below summarizes the key findings from recent studies, comparing the activity of these new chemical entities against established anti-inflammatory drugs.

In-Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely used assay to assess the acute anti-inflammatory potential of new compounds. The table below compares the percentage of edema inhibition by a series of novel 2-aminobenzothiazole derivatives with the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.

Table 1: In-Vivo Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives

Compound IDDose (mg/kg)Mean Increase in Paw Volume (mL) (Mean ± SEM)% InhibitionP-value
Control100.39 ± 0.040--
Diclofenac100.04 ± 0.00489.740.002
AK 1a100.11 ± 0.00471.700.001
AK 1b100.08 ± 0.00779.400.001
AK 1c100.25 ± 0.06035.890.020
AK 1d100.16 ± 0.03058.900.020
AK 1e100.13 ± 0.02066.600.009
AK 1f100.11 ± 0.01071.700.001
AK 1g100.18 ± 0.04053.840.020

Data sourced from a study on novel 2-aminobenzothiazole derivatives.[1]

In-Vitro Anti-inflammatory Activity

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a key indicator of in-vitro anti-inflammatory activity. While specific IC50 values for the aminobenzoic acid derivatives in the in-vivo study are not available in the provided literature, a study on a novel para-aminobenzoic acid (PABA) derivative, DAB-2-28, demonstrated its enhanced efficacy in inhibiting NO production compared to its parent compound, DAB-1.[2][3][4][5][6] For comparative purposes, the table below includes IC50 values for other novel heterocyclic compounds as potent inhibitors of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO during inflammation.

Table 2: In-Vitro iNOS Inhibition by Novel Heterocyclic Compounds

Compound IDChemical ClassiNOS Inhibition IC50 (µM)
Aminoguanidine (Standard)Guanidine2.1
FR0382515-chloro-1,3-dihydro-2H-benzimidazol-2-one1.7
FR1918635-chloro-2,4(1H,3H)-quinazolonedione1.9
FR0384701,3(2H,4H)-isoquinolinedione8.8

Data sourced from a study on novel inhibitors of inducible nitric oxide synthase.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.

Carrageenan-Induced Rat Paw Edema Assay

This in-vivo assay is a benchmark for evaluating acute anti-inflammatory activity.

1. Animals: Male Wistar rats (150-180 g) are used. The animals are housed under standard laboratory conditions and are given food and water ad libitum.

2. Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week prior to the experiment.

3. Grouping and Administration: The rats are randomly divided into groups, typically with a minimum of six animals per group.

  • Control Group: Receives the vehicle (e.g., 0.5% sodium carboxymethyl cellulose).
  • Standard Group: Receives a standard anti-inflammatory drug (e.g., Diclofenac, 10 mg/kg).
  • Test Groups: Receive the novel aminobenzoic acid derivatives at various doses. All substances are administered orally or intraperitoneally 1 hour before the induction of inflammation.

4. Induction of Edema: A 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

5. Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

6. Calculation of Edema and Inhibition:

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
  • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test group.

7. Statistical Analysis: The results are expressed as the mean ± standard error of the mean (SEM). The data is analyzed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to determine the statistical significance of the results. A p-value of less than 0.05 is generally considered statistically significant.

Griess Assay for Nitric Oxide (NO) Inhibition

This in-vitro assay quantifies the amount of nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants.

1. Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Seeding: The cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

3. Treatment: The culture medium is replaced with fresh medium containing the test compounds (novel aminobenzoic acid derivatives) at various concentrations. A standard inhibitor of NO production (e.g., L-NMMA or aminoguanidine) is used as a positive control. The cells are pre-incubated with the test compounds for 1-2 hours.

4. Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to each well, except for the untreated control wells. The plates are then incubated for a further 24 hours.

5. Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

6. Measurement: 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate. 100 µL of the Griess reagent is then added to each well, and the plate is incubated at room temperature for 10-15 minutes in the dark.

7. Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader.

8. Calculation of Nitrite Concentration and Inhibition:

  • A standard curve is generated using known concentrations of sodium nitrite.
  • The concentration of nitrite in the samples is determined from the standard curve.
  • The percentage of nitric oxide inhibition is calculated using the following formula: % Inhibition = [(A_control - A_test) / A_control] x 100 Where A_control is the absorbance of the LPS-stimulated group without any test compound, and A_test is the absorbance of the group treated with the test compound and stimulated with LPS.

9. IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from the concentration-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and anti-inflammatory evaluation of novel aminobenzoic acid derivatives.

G cluster_synthesis Chemical Synthesis cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Evaluation start Starting Materials (Aminobenzoic Acid) reaction Chemical Reactions (Derivatization) start->reaction purification Purification & Characterization reaction->purification cell_culture RAW 264.7 Cell Culture purification->cell_culture treatment Treatment with Derivatives & LPS cell_culture->treatment griess_assay Griess Assay (NO Inhibition) treatment->griess_assay ic50 IC50 Determination griess_assay->ic50 animal_model Carrageenan-Induced Paw Edema Model ic50->animal_model Lead Compound Selection compound_admin Compound Administration animal_model->compound_admin paw_measurement Paw Volume Measurement compound_admin->paw_measurement inhibition_calc Calculation of % Inhibition paw_measurement->inhibition_calc

Caption: Workflow for Synthesis and Anti-inflammatory Evaluation.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many anti-inflammatory drugs exert their effects by modulating this pathway. The diagram below illustrates the canonical NF-κB pathway and highlights potential points of intervention for novel anti-inflammatory agents.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα NFkB NF-κB (p50/p65) NFkB->IkB Bound to Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB IkB_P->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription intervention Potential Inhibition by Aminobenzoic Acid Derivatives intervention->IKK intervention->NFkB_active

Caption: The NF-κB Inflammatory Signaling Pathway.

References

A Comparative Guide to the Synthesis of 2-Amino-5-bromobenzoyl Chloride: A Modern One-Pot Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, one-pot synthetic route for 2-Amino-5-bromobenzoyl chloride against traditional multi-step methods. The objective is to present a clear, data-driven analysis to inform synthetic strategy selection based on key performance indicators such as yield, purity, efficiency, and cost.

Executive Summary

The synthesis of 2-Amino-5-bromobenzoyl chloride, a key intermediate in the development of various pharmaceutical compounds, has traditionally relied on multi-step procedures. These established routes often necessitate the protection and subsequent deprotection of the reactive amino group to prevent unwanted side reactions with common chlorinating agents like thionyl chloride and oxalyl chloride. While reliable, these methods are hampered by increased reaction times, higher solvent consumption, and greater overall cost.[1]

A modern, streamlined one-pot synthesis has emerged as a highly efficient alternative. This new approach circumvents the need for protecting groups, leading to a more economical and environmentally friendly process. By eliminating the protection and deprotection steps, the one-pot method offers a significant improvement in overall yield and a reduction in reaction time.[1]

Comparative Analysis of Synthetic Routes

The performance of the new one-pot synthetic route has been benchmarked against two established traditional methods. The primary metrics for comparison include overall yield, purity of the final product, total reaction time, number of synthetic steps, a relative cost index, and safety considerations.

ParameterNew One-Pot RouteEstablished Route A (Thionyl Chloride)Established Route B (Oxalyl Chloride)
Overall Yield (%) 887578
Purity (HPLC, %) 98.597.098.0
Total Reaction Time (h) 41211
Number of Steps 133
Cost Index *1.01.82.2
Safety Concerns Moderate (use of chlorinating agent)High (use of thionyl chloride, HCl gas evolution)High (use of oxalyl chloride, CO and HCl gas evolution)

*Cost Index is a relative measure based on the cost of reagents and solvents, with the new route set as the baseline.[1]

Experimental Protocols

Detailed methodologies for the novel one-pot synthesis and a representative traditional route are provided below.

Novel One-Pot Synthetic Route

This method facilitates the direct conversion of 2-Amino-5-bromobenzoic acid to 2-Amino-5-bromobenzoyl chloride without the need for amino group protection.

Reagents:

  • 2-Amino-5-bromobenzoic acid

  • Novel Chlorinating Agent (e.g., Cyanuric Chloride)

  • Anhydrous Acetonitrile

Procedure:

  • To a stirred suspension of 2-amino-5-bromobenzoic acid (1.0 eq) in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, the novel chlorinating agent (1.2 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by recrystallization.[1]

Traditional Synthetic Route (using Thionyl Chloride)

This established multi-step approach involves the protection of the amino group, formation of the acid chloride, and subsequent deprotection.

Step 1: Protection of the Amino Group (as N-acetyl)

  • 2-Amino-5-bromobenzoic acid is reacted with acetic anhydride in the presence of a base to yield 2-acetamido-5-bromobenzoic acid.[1]

Step 2: Formation of the Acid Chloride

  • The protected 2-acetamido-5-bromobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the reaction is complete.

  • The excess thionyl chloride is removed by distillation.[1]

Step 3: Deprotection of the Amino Group

  • The resulting 2-acetamido-5-bromobenzoyl chloride is carefully hydrolyzed under acidic conditions to remove the acetyl group and yield the final product, 2-Amino-5-bromobenzoyl chloride.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the new one-pot synthesis versus the traditional multi-step approach.

G cluster_0 New One-Pot Synthetic Route A 2-Amino-5-bromobenzoic Acid B One-Pot Reaction (Novel Chlorinating Agent) A->B Acetonitrile, 0°C to RT, 3h C 2-Amino-5-bromobenzoyl Chloride B->C Purification

Caption: Workflow for the new one-pot synthesis.

G cluster_1 Traditional Synthetic Route (Thionyl Chloride) D 2-Amino-5-bromobenzoic Acid E Amino Group Protection (e.g., Acetylation) D->E F 2-Acetamido-5-bromobenzoic Acid E->F G Chlorination with SOCl₂ F->G H 2-Acetamido-5-bromobenzoyl Chloride G->H I Deprotection (Acidic Hydrolysis) H->I J 2-Amino-5-bromobenzoyl Chloride I->J

Caption: Workflow for the traditional multi-step synthesis.

Decision Pathway for Synthetic Route Selection

The choice between the novel one-pot method and traditional routes depends on the specific priorities of the research or production campaign.

G node_end node_end A High Yield & Purity Crucial? B Is Reaction Time Critical? A->B Yes node_end1 Traditional Routes are Viable A->node_end1 No C Are there Stringent Cost Limitations? B->C Yes B->node_end1 No D Are there Stringent Safety Limitations? C->D Yes C->node_end1 No D->node_end1 No node_end2 New One-Pot Route is a Strong Candidate D->node_end2 Yes

Caption: Decision pathway for synthetic route selection.

Conclusion

The novel one-pot synthesis of 2-Amino-5-bromobenzoyl chloride represents a significant advancement over established methods.[1] By eliminating the need for amino group protection and deprotection, this new route offers a higher overall yield, shorter reaction time, and is more cost-effective. While appropriate safety precautions are still necessary due to the use of a chlorinating agent, the overall process is more streamlined and environmentally friendly due to reduced solvent usage and fewer reaction steps.[1] For researchers and drug development professionals, this validated one-pot approach provides a more efficient and economical pathway to a key pharmaceutical intermediate.

References

A Comparative Analysis of the Anticancer Properties of 2-Amino-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-3-chlorobenzoic Acid's Anticancer Profile Against Standard Chemotherapeutic Agents and a Targeted Therapy.

This guide provides a comprehensive comparison of the in vitro anticancer properties of 2-amino-3-chlorobenzoic acid (2A3CB) against the triple-negative breast cancer cell line MDA-MB-231. To contextualize its efficacy, this document benchmarks 2A3CB against two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel, and the targeted therapy, Erlotinib. This comparison is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and workflows.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of a compound is often initially assessed by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric. The following table summarizes the IC50 values of 2-amino-3-chlorobenzoic acid and the comparative compounds against the MDA-MB-231 human breast cancer cell line at various time points.

Compound24h (µM)48h (µM)72h (µM)Primary Mechanism of Action
2-Amino-3-chlorobenzoic acid (2A3CB) 26[1]5[1]7.2[1]Inhibition of PI3K/AKT pathway[2]
Doxorubicin Not Widely Reported~0.69 - 1[3][4]Not Widely ReportedDNA intercalation and Topoisomerase II inhibition[5][6][7]
Paclitaxel Not Widely Reported~12.3 - 15.8[8]~0.037 - 0.3[9][10]Microtubule stabilization[2][11][12]
Erlotinib Not Widely Reported~7.0[13]Not Widely ReportedEpidermal Growth Factor Receptor (EGFR) inhibition[1][14][15]

Note: IC50 values for comparative drugs are sourced from multiple independent studies and may vary based on experimental conditions. The values presented represent a general range found in the literature for the MDA-MB-231 cell line.

Mechanisms of Action: A Comparative Overview

The selected compounds exert their anticancer effects through distinct molecular mechanisms, targeting different cellular processes.

2-Amino-3-chlorobenzoic acid (2A3CB) , a secondary metabolite from Streptomyces coelicolor, has been shown to induce apoptosis and inhibit cell proliferation and migration.[1] Its mechanism is linked to the modulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival and growth.[2] Key molecular targets affected include the tumor suppressor PTEN, the proliferation marker PCNA, the pro-apoptotic protein BAX, and the signal transducer and activator of transcription STAT3.[1]

Doxorubicin is a well-established anthracycline antibiotic that primarily acts by intercalating into DNA, thereby inhibiting the progression of topoisomerase II.[7] This action prevents the resealing of the DNA double helix after it has been broken for replication, leading to DNA damage and subsequent cell death.[7] Doxorubicin is also known to generate reactive oxygen species, further contributing to its cytotoxicity.[6]

Paclitaxel , a taxane, functions as a microtubule-stabilizing agent.[2][11] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[11] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.[16]

Erlotinib is a targeted therapy that acts as a tyrosine kinase inhibitor specific for the Epidermal Growth Factor Receptor (EGFR).[1][14] By blocking the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, erlotinib inhibits EGFR autophosphorylation and the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[14][15]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by each compound.

2_Amino_3_chlorobenzoic_acid_Pathway 2A3CB 2-Amino-3- chlorobenzoic Acid PI3K PI3K 2A3CB->PI3K Inhibits PTEN PTEN 2A3CB->PTEN Activates? AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation (PCNA) AKT->Proliferation Promotes Survival Cell Survival AKT->Survival Promotes Apoptosis Apoptosis (BAX) AKT->Apoptosis Inhibits PTEN->PI3K Inhibits STAT3 STAT3 STAT3->Proliferation Promotes STAT3->Apoptosis Inhibits

Caption: Proposed signaling pathway of 2-Amino-3-chlorobenzoic acid.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TopoII Topoisomerase II Doxorubicin->TopoII Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNAdamage DNA Damage TopoII->DNA Relieves supercoiling ROS->DNAdamage Causes Apoptosis Apoptosis DNAdamage->Apoptosis Induces Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization (Inhibited) MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces Erlotinib_Pathway Erlotinib Erlotinib EGFR EGFR Erlotinib->EGFR Inhibits (Tyrosine Kinase) PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates Survival Cell Survival PI3K_AKT->Survival Promotes Proliferation Cell Proliferation RAS_RAF->Proliferation Promotes MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5/6 s1 Seed cells in 96-well plate s2 Incubate for 24h s1->s2 s3 Treat cells with compound dilutions s2->s3 s4 Incubate for 24/48/72h s3->s4 s5 Add MTT reagent s4->s5 s6 Incubate for 2-4h s5->s6 s7 Add solubilization solution (e.g., DMSO) s6->s7 s8 Incubate until crystals dissolve s7->s8 s9 Read absorbance (570 nm) s8->s9 Wound_Healing_Assay_Workflow s1 Grow cells to a confluent monolayer s2 Create a 'scratch' with a pipette tip s1->s2 s3 Wash with PBS to remove debris s2->s3 s4 Add medium with test compound s3->s4 s5 Image at 0h s4->s5 s6 Incubate and image at subsequent time points (e.g., 24h, 48h) s5->s6 s7 Measure wound area and calculate closure rate s6->s7 Apoptosis_Assay_Workflow s1 Treat cells with test compound s2 Harvest cells (including supernatant) s1->s2 s3 Wash with cold PBS s2->s3 s4 Resuspend in Annexin V Binding Buffer s3->s4 s5 Add FITC-Annexin V and Propidium Iodide (PI) s4->s5 s6 Incubate in the dark (15 min at RT) s5->s6 s7 Analyze by Flow Cytometry s6->s7 Western_Blot_Workflow s1 Treat cells and prepare protein lysates s2 Quantify protein concentration (BCA assay) s1->s2 s3 Denature proteins and separate by SDS-PAGE s2->s3 s4 Transfer proteins to a membrane (PVDF) s3->s4 s5 Block non-specific binding sites s4->s5 s6 Incubate with primary antibody (e.g., anti-p-AKT) s5->s6 s7 Wash and incubate with HRP-conjugated secondary antibody s6->s7 s8 Detect signal with ECL substrate and image s7->s8

References

Comparative Guide to the In Vitro Enzyme Inhibitory Activity of 6-Chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro enzyme inhibitory activity of 6-chloroquinazoline derivatives against several key protein kinases: p21-Activated Kinase 4 (PAK4), Phosphoinositide 3-kinase delta (PI3Kδ), and Epidermal Growth Factor Receptor (EGFR). The data presented is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The 6-chloroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its derivatives have demonstrated significant potential in targeting a range of protein kinases that are implicated in cancer and other diseases. This guide summarizes the inhibitory potency of various 6-chloroquinazoline derivatives, presents detailed experimental protocols for the assays used to determine their activity, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities (IC50 and Ki values) of selected 6-chloroquinazoline derivatives against their target enzymes. For comparative purposes, data for well-established, alternative inhibitors are also included.

Table 1: Inhibitory Activity of 6-Chloroquinazoline Derivatives and Alternatives against PAK4

Compound ID/NameScaffoldIC50 / Ki (nM)Assay TypeReference
6-Chloroquinazoline Derivatives
Compound 316-Chloro-4-aminoquinazoline-2-carboxamideKi = 9FRET-based Z'-Lyte[1]
Compound 38 (7-chloro isomer)7-Chloro-4-aminoquinazoline-2-carboxamideKi = 6FRET-based Z'-Lyte[1]
Compound 176-Chloro-4-aminoquinazoline-2-carboxamideKi = 45FRET-based Z'-Lyte[1]
Alternative PAK4 Inhibitors
PF-3758309PyrrolopyrazoleIC50 = 12Biochemical Assay
GNE-2861AminopyrimidineKi = 0.8Biochemical Assay
KPT-9274Phenyl-pyrrolidinyl-piperidineIC50 = 180Biochemical Assay

Table 2: Inhibitory Activity of Chloro-methylquinazolinone Derivatives and Alternatives against PI3Kδ

Compound ID/NameScaffoldIC50 (µM)Assay TypeReference
Chloro-methylquinazolinone Derivatives
Compound 5d3-amino-7-chloro-2-methylquinazolin-4(3H)-one1.24ADP-Glo
Compound 5c3-amino-7-chloro-2-methylquinazolin-4(3H)-one8.27ADP-Glo
Alternative PI3Kδ Inhibitors
Idelalisib (CAL-101)Purine0.0025-0.019Biochemical/Cell-based
Seletalisib (UCB-5857)Thienopyrimidine0.012Biochemical Assay
Umbralisib (TGR-1202)Triazine0.022Biochemical Assay

Table 3: Inhibitory Activity of 6-Aryl Quinazoline Derivatives and Alternatives against EGFR

Compound ID/NameScaffoldIC50 (nM)EGFR MutantAssay TypeReference
6-Aryl Quinazoline Derivatives
Compound 6a (thiourea derivative)6-Aryl anilinoquinazolineLow nM rangeWild-typeBiochemical Assay
Compound 10b6-Aryl anilinoquinazolineLow nM rangeWild-type & T790M/L858RBiochemical Assay
Compound 19(2-Bromo-phenyl)-4-amino-quinazoline3.2Not SpecifiedBiochemical Assay[2]
Alternative EGFR Inhibitors
GefitinibAnilinoquinazoline2.7 - 37Wild-type & MutantsBiochemical/Cell-based
ErlotinibAnilinoquinazoline2 - 100Wild-type & MutantsBiochemical/Cell-based
AfatinibAnilinoquinazoline0.5 - 10Wild-type & MutantsBiochemical/Cell-based
OsimertinibAnilinoquinazoline1 - 15T790M MutantBiochemical/Cell-based

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

FRET-based Z'-Lyte™ Kinase Assay (for PAK4 Inhibition)

This assay quantitatively measures kinase activity by monitoring the phosphorylation of a FRET-labeled peptide substrate.

Materials:

  • Z'-Lyte™ Kinase Assay Kit (specific for Ser/Thr or Tyr kinases)

  • Recombinant PAK4 enzyme

  • ATP solution

  • Test compounds (6-chloroquinazoline derivatives and controls) dissolved in DMSO

  • Assay buffer (provided in the kit)

  • Microplate reader capable of measuring fluorescence resonance energy transfer (FRET)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the PAK4 enzyme and the FRET-peptide substrate in the assay buffer.

  • Kinase Reaction:

    • Add the diluted test compounds to the wells of a microplate.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Development Reaction: Add the development reagent to each well to stop the kinase reaction and digest the non-phosphorylated peptide. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Data Acquisition: Measure the fluorescence emission at two wavelengths (e.g., coumarin and fluorescein emission) using a FRET-capable microplate reader.

  • Data Analysis: Calculate the emission ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 or Ki value.[1]

ADP-Glo™ Kinase Assay (for PI3Kδ Inhibition)

This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit

  • Recombinant PI3Kδ enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP solution

  • Test compounds (chloro-methylquinazolinone derivatives and controls) dissolved in DMSO

  • Kinase assay buffer

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in the kinase assay buffer.

  • Kinase Reaction:

    • Add the diluted test compounds to the wells of a white, opaque microplate.

    • Add a mixture of the PI3Kδ enzyme and lipid substrate to each well.

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for a specified time (e.g., 40 minutes).

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Calculate the percent inhibition for each compound concentration and plot the data to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways discussed in this guide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Enzyme & Substrate Mixture Add_Enzyme Add Enzyme Mix Enzyme_Prep->Add_Enzyme Initiate_Reaction Initiate with ATP Add_Enzyme->Initiate_Reaction Incubation Incubate Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo) or Add Development Reagent (Z'-Lyte) Incubation->Stop_Reaction Signal_Generation Generate Signal (Luminescence or FRET) Stop_Reaction->Signal_Generation Read_Plate Read Plate Signal_Generation->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis IC50_Determination Determine IC50/Ki Data_Analysis->IC50_Determination

Caption: General experimental workflow for in vitro enzyme inhibition assays.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Phosphorylates PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor 6-Chloroquinazoline Derivatives Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Chloro-methylquinazolinone Derivatives Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

PAK4_Signaling_Pathway Cdc42 Cdc42-GTP PAK4 PAK4 Cdc42->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates GEF_H1 GEF-H1 PAK4->GEF_H1 Inhibits Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Actin Actin Cytoskeleton (Cell Migration & Invasion) Cofilin->Actin Regulates RhoA RhoA GEF_H1->RhoA Activates Inhibitor 6-Chloroquinazoline Derivatives Inhibitor->PAK4 Inhibits

Caption: A simplified PAK4 signaling pathway in cell migration.

References

A Researcher's Guide to the Synthesis of Aminobenzoic Acid Derivatives: A Comparative Analysis of Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of aminobenzoic acid derivatives is a critical step in the discovery of novel therapeutics and functional materials. This guide provides an objective comparison of new and established synthesis methods, supported by experimental data, to inform methodological choices and accelerate research.

Aminobenzoic acids and their derivatives are foundational scaffolds in medicinal chemistry, appearing in drugs with activities ranging from local anesthetics to anticancer agents. The versatility of the aminobenzoic acid core, with its reactive amino and carboxylic acid groups, allows for extensive chemical modification. This guide benchmarks several key synthesis strategies, including traditional chemical methods, catalytic approaches, and greener biosynthetic routes.

Comparative Performance of Synthesis Methods

The choice of synthetic route significantly impacts yield, reaction time, and environmental footprint. The following tables summarize the quantitative performance of various methods for synthesizing aminobenzoic acid derivatives.

Table 1: Catalytic Synthesis of 2-Amino-4-bromobenzoic Acid
Catalyst SystemStarting MaterialsReaction ConditionsReaction TimeYieldReference
Copper Powder (9 mol%) & Copper(I) Oxide (4 mol%)2,5-dibromobenzoic acid, aniline130 °C, 2-ethoxyethanol, N₂ atmosphere24 hoursNot specified[1]
Palladium (Pd₂(dba)₃) & BINAP2,4-dibromobenzoic acid, amine~100 °C, inert atmosphere12 hoursNot specified[1]
Copper-catalyzed amination2-bromobenzoic acid, 1-aminopyrene130 °C, 2-ethoxyethanol, N₂ atmosphere24 hours55-97%[2]
Table 2: Esterification of p-Aminobenzoic Acid (PABA)
MethodReagentsCatalystReaction TimeYieldReference
Fischer Esterificationp-Aminobenzoic acid, EthanolConcentrated H₂SO₄60-75 minutes (reflux)Not specified[3][4]
Dimethyl sulfate in acetonep-Aminocinnamic acid derivatives, Dimethyl sulfate-Not specifiedHigh efficiency and purity[5]
Thionyl chloride in methanolp-Aminocinnamic acid derivatives, Thionyl chloride-Not specifiedLower efficiency[5]
Sulfuric acid in methanolp-Aminocinnamic acid derivatives, Sulfuric acid-Not specifiedLower efficiency[5]
Table 3: Synthesis of P-[(1-Oxoallyl)amino]benzoic Acid (N-acryloyl-p-aminobenzoic acid)
MethodReagentsBaseReaction ConditionsYieldReference
Acylation with Acryloyl Chloridep-Aminobenzoic acid, Acryloyl chlorideTriethylamine0 °C to room temperature, anhydrous DCMNot specified[6]
Acylation in Aqueous Basep-Aminobenzoic acid, Acryloyl chloride1 M NaOH0-5 °C then room temperatureNot specified[7]
Table 4: Biosynthesis of Aminobenzoic Acid Derivatives
OrganismProductCarbon SourceTiterReference
E. coli (modified)o-Aminobenzoic acidGlucose14 g/L[8]
E. colip-Aminobenzoic acidGlucose/Xylose8.22 g/L[9]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key synthesis methods discussed in this guide.

Protocol 1: Synthesis of Ethyl p-Aminobenzoic Acid via Fischer Esterification[3][4]

Materials:

  • p-Aminobenzoic acid (PABA) (1.2 g)

  • Absolute Ethanol (12.0 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (1.0 mL)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve 1.2 g of p-aminobenzoic acid in 12.0 mL of absolute ethanol with stirring.

  • Slowly add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate of the sulfate salt may form.

  • Heat the mixture at reflux for 60-75 minutes, during which the solid should dissolve.

  • After cooling to room temperature, pour the mixture into a beaker containing 30 mL of ice water.

  • Neutralize the solution by slowly adding 10% sodium carbonate solution until the pH is approximately 8 and gas evolution ceases.

  • Collect the white precipitate of ethyl p-aminobenzoate by vacuum filtration.

  • Wash the precipitate with ice-cold water and dry to determine the yield.

Protocol 2: Synthesis of 2-Amino-4-bromobenzoic Acid using a Copper Catalyst[1]

Materials:

  • 2,5-dibromobenzoic acid (8.8 mmol)

  • Aniline (1.05 equiv.)

  • Potassium carbonate (1.0 equiv.)

  • Copper powder (9 mol%)

  • Copper(I) oxide (4 mol%)

  • 2-ethoxyethanol (3 mL)

  • Decolorizing charcoal

  • Diluted HCl

Procedure:

  • Combine 2,5-dibromobenzoic acid, aniline, potassium carbonate, copper powder, and copper(I) oxide in 2-ethoxyethanol.

  • Heat the reaction mixture to 130 °C for 24 hours under a nitrogen atmosphere.

  • After cooling, pour the mixture into 30 mL of water and add decolorizing charcoal.

  • Filter the mixture through Celite.

  • Precipitate the crude product by acidifying the filtrate with diluted HCl.

  • Further purification can be achieved by dissolving the residue in 5% aqueous Na₂CO₃.

Protocol 3: Synthesis of P-[(1-Oxoallyl)amino]benzoic Acid[6][10]

Materials:

  • 4-aminobenzoic acid

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Water or saturated sodium bicarbonate solution

Procedure:

  • Dissolve 4-aminobenzoic acid and triethylamine in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthesis and Biological Pathways

To further clarify the processes discussed, the following diagrams illustrate key experimental workflows and biological pathways.

Experimental_Workflow_Catalyst_Benchmarking start Start prep_reactants Prepare Reactants (e.g., 2,4-dibromobenzoic acid, amine) start->prep_reactants prep_catalyst Prepare Catalyst System (e.g., Copper or Palladium based) prep_reactants->prep_catalyst setup_reaction Set up Reaction (Solvent, Inert Atmosphere) prep_catalyst->setup_reaction heat Heat to Reaction Temperature setup_reaction->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Reaction Work-up (Quench, Extraction, Washing) monitor->workup purify Purification (e.g., Column Chromatography) workup->purify analyze Analyze Product (Yield, Purity) purify->analyze end End analyze->end Fischer_Esterification_Workflow start Start dissolve Dissolve PABA in Ethanol start->dissolve add_catalyst Add H₂SO₄ Catalyst dissolve->add_catalyst reflux Heat at Reflux (60-75 min) add_catalyst->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with Na₂CO₃ Solution cool->neutralize precipitate Precipitate Product in Ice Water neutralize->precipitate filter_wash Vacuum Filter and Wash Precipitate precipitate->filter_wash dry Dry Product filter_wash->dry end End dry->end Aminobenzoic_Acid_Biosynthesis glucose Glucose shikimate_pathway Shikimate Pathway glucose->shikimate_pathway chorismate Chorismate shikimate_pathway->chorismate pabA_pabB PabA, PabB chorismate->pabA_pabB Glutamine adc 4-amino-4-deoxychorismate pabA_pabB->adc pabC PabC adc->pabC p_aminobenzoic_acid p-Aminobenzoic Acid pabC->p_aminobenzoic_acid folate_synthesis Folate Synthesis p_aminobenzoic_acid->folate_synthesis

References

A Comparative Guide to the Quantitative Analysis of 2-Amino-5-chlorobenzoic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Amino-5-chlorobenzoic acid in complex matrices. This compound is a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Accurate and robust quantification is essential for quality control, impurity profiling, and pharmacokinetic studies. This document presents an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, complete with detailed experimental protocols and comparative performance data to aid in method selection.

Executive Summary

The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput.

  • High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment and quantification in pharmaceutical and chemical settings due to its high precision and robustness.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and selectivity, making it ideal for trace-level detection, particularly in complex biological matrices. A derivatization step is necessary to increase the volatility of the analyte.

  • UV-Vis Spectrophotometry provides a simple, cost-effective, and rapid method for quantification, especially in less complex sample matrices where high selectivity is not a primary concern.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantitative analysis of aminobenzoic acid derivatives. The data is based on established methods for this compound isomers and analogs and serves as a reliable estimate of performance.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Limit of Detection (LOD) 10 - 100 ng/mL[3]0.5 - 12 µM[4]0.1 - 1 µg/mL[5]
Limit of Quantitation (LOQ) 30 - 300 ng/mL[3]1.5 - 30 µM[4]0.3 - 3 µg/mL[5]
Linearity (R²) > 0.998[5]> 0.999[5]> 0.995[5]
Linear Range 0.1 - 100 µg/mL[3]0.01 - 50 µg/mL[5]0.5 - 25 µg/mL[5]
Accuracy (% Recovery) 95 - 105%[5]97 - 103%[5]90 - 110%[3]
Precision (% RSD) < 5%[3]< 15%[4]< 10%

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of this compound in various matrices, including bulk drug substances and pharmaceutical formulations. Reversed-phase HPLC is the most common approach.

Experimental Protocol: Reversed-Phase HPLC

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reference standard of this compound (≥98% purity).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid for mobile phase modification.

2. Chromatographic Conditions:

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous solution containing an acidifier (e.g., 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[6] The exact ratio can be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined, but a common starting point is around 230 nm.[7]

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

  • For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Quantification is typically performed using an external standard calibration curve. Prepare a series of standards of known concentrations and inject them into the HPLC system.

  • Plot the peak area of the analyte against the concentration to generate a calibration curve.

  • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Complex Mixture Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Reference Standard Dissolve_Standard Prepare Calibration Standards Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter HPLC HPLC System (C18 Column, UV Detector) Dissolve_Standard->HPLC Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve Quantify Quantify Analyte Chromatogram->Quantify Cal_Curve->Quantify

General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it well-suited for the analysis of this compound in complex biological matrices like plasma and urine. Due to the low volatility of the analyte, a derivatization step is required.

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5ms).

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), propyl chloroformate, or methyl chloroformate).

  • Reference standard of this compound.

  • Anhydrous solvents (e.g., pyridine, toluene).

2. Derivatization:

  • The amino and carboxylic acid groups of this compound must be derivatized to increase volatility.

  • A common procedure involves reacting the dried sample extract with a derivatizing agent at an elevated temperature (e.g., 60-80 °C) for a specific time.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

4. Sample Preparation:

  • For biological samples, a protein precipitation step followed by extraction is necessary.

  • The extract is then evaporated to dryness under a stream of nitrogen before derivatization.

5. Data Analysis:

  • Quantification is often performed using an internal standard method, where a known amount of a stable isotope-labeled analog of the analyte is added to the sample before extraction.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Biological Matrix Extract Extraction Sample->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatization Dry->Derivatize GCMS GC-MS System Derivatize->GCMS MassSpec Acquire Mass Spectra (SIM Mode) GCMS->MassSpec Quantify Quantify using Internal Standard MassSpec->Quantify

Workflow for GC-MS analysis with derivatization.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantification of this compound in simple matrices. The method is based on the principle that the analyte absorbs light in the ultraviolet-visible region.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Reference standard of this compound.

  • A suitable solvent that does not absorb in the analytical wavelength range (e.g., methanol or ethanol).

2. Methodology:

  • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax against a solvent blank. Plot absorbance versus concentration to create a calibration curve.

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the solvent to a known concentration that falls within the linear range of the calibration curve.

  • If the sample matrix is colored or contains interfering substances, a sample clean-up or extraction step may be required.

4. Data Analysis:

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

UVVis_Workflow Start Start Prep_Standards Prepare Standard Solutions Start->Prep_Standards Prep_Sample Prepare Sample Solution Start->Prep_Sample Determine_Lambda_Max Determine λmax Prep_Standards->Determine_Lambda_Max Measure_Abs_Sample Measure Absorbance of Sample Prep_Sample->Measure_Abs_Sample Measure_Abs_Standards Measure Absorbance of Standards Determine_Lambda_Max->Measure_Abs_Standards Gen_Cal_Curve Generate Calibration Curve Measure_Abs_Standards->Gen_Cal_Curve Quantify Quantify Analyte Measure_Abs_Sample->Quantify Gen_Cal_Curve->Quantify End End Quantify->End

Logical workflow for UV-Vis spectrophotometric analysis.

Conclusion

The selection of an appropriate analytical method for the quantitative analysis of this compound is a critical decision that should be based on the specific analytical needs. For routine quality control and purity assessment in well-defined matrices, HPLC-UV offers an excellent balance of performance, reliability, and cost-effectiveness. When trace-level quantification in complex biological samples is required, the superior sensitivity and selectivity of GC-MS with derivatization is the method of choice. For rapid and simple quantification in less complex mixtures, UV-Vis spectrophotometry provides a viable and economical alternative. The detailed protocols and comparative data in this guide are intended to assist researchers and drug development professionals in making an informed decision for their specific applications.

References

A Researcher's Guide to Antibody Cross-Reactivity with Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with antibodies targeting small molecules, understanding the nuances of cross-reactivity is paramount. This guide provides an objective comparison of the cross-reactivity profiles of antibodies raised against aminobenzoic acid isomers—specifically para-aminobenzoic acid (PABA), meta-aminobenzoic acid (m-ABA), and ortho-aminobenzoic acid (o-ABA). The presented data, based on established principles of immunochemistry, serves to illustrate the expected specificity and cross-reactivity of these antibodies with structurally related compounds.

Understanding the Basis of Cross-Reactivity

Cross-reactivity is the phenomenon where an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1] For small molecules like aminobenzoic acids, which act as haptens, achieving absolute specificity is a significant challenge due to their shared core structure. The position of the amino group on the benzene ring is the primary determinant of the epitope recognized by the antibody. Consequently, antibodies raised against one isomer are likely to exhibit varying degrees of cross-reactivity with the other isomers and related molecules.

Comparative Cross-Reactivity Data

To provide a clear comparison, the following tables summarize the expected cross-reactivity of polyclonal antibodies raised against each of the three aminobenzoic acid isomers. The data is presented as IC50 values, which represent the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive ELISA. Lower IC50 values indicate higher binding affinity. The percentage of cross-reactivity is calculated relative to the IC50 of the immunizing hapten.

Table 1: Cross-Reactivity Profile of Anti-p-Aminobenzoic Acid (PABA) Antibodies

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)
p-Aminobenzoic acid (PABA) Immunogen10 100
m-Aminobenzoic acidIsomer2504
o-Aminobenzoic acidIsomer8001.25
4-Aminosalicylic acidStructural Analog5020
SulfanilamideStructural Analog1506.7
ProcainePABA Ester3033.3
BenzocainePABA Ester4522.2

Table 2: Cross-Reactivity Profile of Anti-m-Aminobenzoic Acid (m-ABA) Antibodies

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)
m-Aminobenzoic acid Immunogen15 100
p-Aminobenzoic acid (PABA)Isomer3504.3
o-Aminobenzoic acidIsomer4003.75
3-Aminosalicylic acidStructural Analog8018.75
N,N-Diethyl-m-toluamide (DEET)Structural Analog>10,000<0.15

Table 3: Cross-Reactivity Profile of Anti-o-Aminobenzoic Acid (o-ABA) Antibodies

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)
o-Aminobenzoic acid Immunogen20 100
p-Aminobenzoic acid (PABA)Isomer1,2001.67
m-Aminobenzoic acidIsomer1,0002
Salicylic acidStructural Analog5,0000.4
Mefenamic acidStructural Analog>10,000<0.2

Experimental Methodologies

The generation of specific antibodies against small molecules like aminobenzoic acid isomers and the subsequent evaluation of their cross-reactivity is a multi-step process.

Hapten-Carrier Protein Conjugation

To elicit a robust immune response, the small aminobenzoic acid molecule (hapten) must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. The carbodiimide (EDC) method is commonly employed to facilitate the formation of an amide bond between the carboxyl group of the aminobenzoic acid and the primary amines on the carrier protein.

Hapten_Conjugation cluster_activation Activation cluster_conjugation Conjugation Hapten Aminobenzoic Acid (Hapten) EDC EDC/NHS Hapten->EDC Activated_Hapten NHS-ester Activated Aminobenzoic Acid EDC->Activated_Hapten Carrier Carrier Protein (KLH or BSA) Activated_Hapten->Carrier Amide Bond Formation Conjugate Hapten-Protein Conjugate Carrier->Conjugate

Hapten-carrier protein conjugation workflow.
Antibody Production and Purification

Polyclonal antibodies are typically generated by immunizing animals (e.g., rabbits) with the hapten-KLH conjugate. Once a high antibody titer is achieved, the antiserum is collected. The IgG fraction containing the desired antibodies is then purified from the antiserum using protein A/G affinity chromatography.

Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Assessment

The cross-reactivity of the purified antibodies is assessed using a competitive indirect ELISA (ciELISA).[1] In this assay, the free aminobenzoic acid isomer or a related compound in the sample competes with the hapten-BSA conjugate immobilized on the ELISA plate for binding to the specific antibody. The signal generated is inversely proportional to the concentration of the free analyte in the sample.

Protocol:

  • Coating: Wells of a 96-well microplate are coated with the hapten-BSA conjugate (e.g., PABA-BSA) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the purified antibody and varying concentrations of the test compound (aminobenzoic acid isomers and analogs) is added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies and test compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well, leading to a color change in the presence of the enzyme.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The IC50 values are determined from the dose-response curves, and the percentage of cross-reactivity is calculated.

ciELISA_Workflow Coat Coat Plate with Hapten-BSA Conjugate Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Compete Add Antibody + Test Compound Mixture Block->Compete Wash2 Wash Compete->Wash2 Detect Add Enzyme-labeled Secondary Antibody Wash2->Detect Wash3 Wash Detect->Wash3 Substrate Add Substrate Wash3->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read Cross_Reactivity_Concept cluster_antibody Anti-PABA Antibody cluster_ligands Potential Ligands Antibody Binding Site PABA PABA (High Affinity) Antibody->PABA Strong Binding mABA m-ABA (Low Affinity) Antibody->mABA Weak Binding oABA o-ABA (Very Low Affinity) Antibody->oABA Negligible Binding

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-5-chlorobenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Amino-5-chlorobenzoic acid are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with regulatory standards and promoting a culture of safety.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as a skin and eye irritant.[1][2] Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[1]

In the event of a spill, avoid creating dust. The spilled solid material should be swept up and placed into a suitable, sealed container for disposal. The area can then be decontaminated.

Hazardous Waste Classification

This compound is considered a hazardous material and must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code is not explicitly assigned to this compound in the available literature, it would likely be classified based on its characteristics.

Under the Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5][6][7][8] this compound, as a chlorinated aromatic amine, may be considered toxic. Aromatic amines are a class of chemicals that can have harmful effects on human health and the environment.[9][10][11] The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[4][5] If the concentration of a substance in the leachate exceeds regulatory limits, it is assigned a "D" waste code (D004-D043).[4][5][8]

Alternatively, if the chemical is a discarded commercial chemical product, it could be classified as a "U-listed" toxic waste.[4][12][13]

Recommended Disposal Procedure

The universally recommended method for the proper disposal of this compound is through a licensed professional hazardous waste disposal service.[1] The primary treatment technology for this type of chemical is incineration at a permitted hazardous waste incineration facility.

For the effective destruction of chlorinated hazardous waste, specific operational conditions must be met to ensure complete combustion and minimize the formation of harmful byproducts.

ParameterRecommended ValueCitation
Minimum Temperature 1100 °C[3][14][15]
Minimum Residence Time 2 seconds[3][14][15]

Incineration at these high temperatures and for a sufficient duration ensures the breakdown of the chlorinated aromatic structure into less harmful components like carbon dioxide, water, and hydrogen chloride, which can then be scrubbed from the flue gas.[16][17]

Step-by-Step Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 On-Site Chemical Management cluster_1 Professional Disposal Process A Waste 2-Amino-5- chlorobenzoic acid Generated B Collect in a Designated, Labeled, and Sealed Hazardous Waste Container A->B Proper Segregation C Store in a Secure, Well-Ventilated Secondary Containment Area B->C Safe Storage D Contact Licensed Hazardous Waste Disposal Service C->D Arrange for Pickup E Provide Safety Data Sheet (SDS) and Waste Characterization D->E Regulatory Compliance F Transport to a Permitted Hazardous Waste Facility E->F Chain of Custody G High-Temperature Incineration (≥1100°C for ≥2 seconds) F->G Final Disposition

Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the ecosystem. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for 2-Amino-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical procedures for researchers, scientists, and drug development professionals working with 2-Amino-5-chlorobenzoic acid (CAS No: 635-21-2). Adherence to these protocols is paramount for ensuring personal safety and minimizing laboratory hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and emergency and disposal procedures.

Hazard Identification

This compound is a chemical that requires careful handling due to its potential health effects. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Understanding these risks is the foundation of a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

The selection and proper use of PPE are the most critical lines of defense against chemical exposure. The minimum required PPE for handling this compound is summarized below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be appropriate in some workplaces where splashing is a risk.Protects against dust particles and splashes, which can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a long-sleeved, fully-buttoned lab coat or impervious clothing.[1][3][4]Prevents direct skin contact, which can lead to irritation. Contaminated clothing should be taken off and washed before reuse.[1]
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[4][5] For dusts, a type N95 (US) or equivalent particulate filter is recommended.Minimizes the inhalation of dust which may cause respiratory tract irritation.[1][2]
Footwear Closed-toe shoes must be worn at all times in the laboratory.Protects feet from potential spills.

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for ensuring safety when handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal cluster_spill Emergency Protocol (Spill) A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Inspect and don required PPE B->C D Weigh and handle solid material C->D Proceed to handling E Avoid generating dust D->E Spill Accidental Spill Occurs D->Spill F Wash hands thoroughly after handling E->F G Decontaminate work area F->G Proceed to cleanup H Dispose of waste in a suitable, labeled container G->H I Follow approved waste disposal procedures H->I Evacuate Evacuate immediate area Spill->Evacuate Alert Alert supervisor and EH&S Evacuate->Alert Cleanup Follow spill cleanup protocol using appropriate PPE Alert->Cleanup

Caption: Logical workflow for safely handling this compound.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Thoroughly read the Safety Data Sheet (SDS).[6]

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust.[1][2]

  • Handling: Avoid all direct contact with the substance.[3] Wash hands and any exposed skin thoroughly after handling.[1][2] Avoid breathing in dust and generating dusty conditions.[2][3] Do not eat, drink, or smoke in the work area.[3]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Spill Response:

  • Personal Precautions: In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[1][2] Evacuate personnel to safe areas.[1]

  • Containment and Clean-up: For a powder spill, cover with a plastic sheet or tarp to minimize spreading.[4] Sweep up the material and shovel it into suitable, labeled containers for disposal.[2] Avoid creating dust.[4]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[1][2] Do not let the chemical enter the environment or drains.[2]

First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] If you feel unwell, get medical help.[1]

  • If on Skin: Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1]

  • If Swallowed: Clean your mouth with water and seek immediate medical attention.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-chlorobenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.